molecular formula C6H12O2<br>CH3COOCH(CH3)CH2CH3<br>C6H12O2 B091578 Sec-butyl acetate CAS No. 105-46-4

Sec-butyl acetate

Cat. No.: B091578
CAS No.: 105-46-4
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sec-Butyl acetate (CAS 105-46-4) is a clear, flammable liquid with a characteristic fruity odor, commonly employed as a versatile solvent and reagent in research and industrial applications . Its primary application is as a solvent in lacquers, enamels, and coatings, where it is particularly valued for its ability to dissolve nitrocellulose, vinyl resins, and acyclic polymers . In organic synthesis, it serves as a petrochemical additive, a catalytic agent, and a key starting material in transesterification reactions . For instance, it can undergo transesterification with methanol to produce the valuable chemical intermediate sec-butyl alcohol and methyl acetate . The compound is defined by the molecular formula C6H12O2 and has a molecular weight of 116.16 g/mol . Key physical properties include a boiling point of 111-112°C, a melting point of -99°C, a density of 0.872 g/mL, and a low flash point of 16-17°C (approx. 62°F), classifying it as a highly flammable liquid . It is only slightly soluble in water . Researchers should note that this chemical poses significant safety hazards. It is highly flammable and exposure to heat, sparks, or open flames can cause a fire . Vapors can form explosive mixtures with air . Sufficiently high exposure can cause irritation to the eyes, skin, and respiratory tract, and may lead to central nervous system depression, resulting in dizziness and disorientation . Appropriate personal protective equipment (PPE), including protective clothing and eye protection, is essential, and the chemical must be used only in a well-ventilated area . For storage, keep the container tightly closed in a cool, dry, and well-ventilated place, away from oxidizers and sources of ignition . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKVNWZUADLDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2, Array
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047612
Record name Butan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor.
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sec-Butyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sec-Butyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8%
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.0 (Air = 1), Relative vapor density (air = 1): 4.0
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sec-Butyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/322
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Acetic acid up to 0.2%
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

105-46-4
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sec-Butyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sec-Butyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEC-BUTYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 1-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sec-butyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SEC-BUTYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVH2QII6CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid, sec-butyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AF709C20.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of sec-butyl acetate. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring a thorough understanding of this chemical compound.

Chemical Structure and Isomerism

This compound, systematically named butan-2-yl acetate, is an organic compound with the chemical formula C₆H₁₂O₂. It is the ester formed from the reaction of acetic acid and sec-butanol. The structure features a carbonyl group with an attached methyl group and an oxygen atom bonded to a secondary butyl group.

This compound is one of four isomers of butyl acetate. The isomers differ in the branching of the butyl group attached to the acetate moiety. The four isomers are:

  • n-butyl acetate: A straight-chain isomer.

  • isobutyl acetate: A branched-chain isomer where the butyl group is branched at the second carbon.

  • This compound: A branched-chain isomer where the acetate group is attached to the second carbon of the butane chain.

  • tert-butyl acetate: A highly branched isomer where the acetate group is attached to a tertiary carbon.

The structural differences among these isomers lead to variations in their physical and chemical properties.

Butyl_Acetate_Isomers cluster_relation Structural Relationship n-butyl acetate n-butyl acetate CH₃COOCH₂CH₂CH₂CH₃ isobutyl acetate isobutyl acetate CH₃COOCH₂CH(CH₃)₂ This compound This compound CH₃COOCH(CH₃)CH₂CH₃ tert-butyl acetate tert-butyl acetate CH₃COOC(CH₃)₃ Structural Isomers Structural Isomers

Caption: Structural isomers of butyl acetate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application, and in the design of chemical processes.

Physical Properties
PropertyValueReference
Molecular Formula C₆H₁₂O₂[1][2][3]
Molecular Weight 116.16 g/mol [2][4][5]
Appearance Colorless liquid[6][7][8]
Odor Fruity, pleasant[6][7][8]
Boiling Point 112 °C (234 °F) at 760 mmHg[4][6][9]
Melting Point -99 °C (-146 °F)[7][9][10]
Density 0.872 g/mL at 25 °C[9]
Vapor Pressure 10 mmHg at 20 °C[6][7]
Vapor Density 4.0 (vs air)[9][11]
Solubility in Water 0.8 g/100 mL[4][7]
Refractive Index (n20/D) 1.389[9][11]
Safety and Flammability Properties
PropertyValueReference
Flash Point 17 °C (62 °F)[4][7]
Lower Explosive Limit (LEL) 1.7 %[4]
Upper Explosive Limit (UEL) 9.8 %[4]
Autoignition Temperature Not available
CAS Number 105-46-4[1][2][5]

Experimental Protocols

This section details the methodologies for determining the key physicochemical and spectroscopic properties of this compound.

Synthesis of this compound (Fischer-Speier Esterification)

Objective: To synthesize this compound from sec-butanol and glacial acetic acid using an acid catalyst.

Materials:

  • sec-Butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine one molar equivalent of sec-butanol and 1.2 molar equivalents of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol's mass) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove excess acid and alcohol)

    • 5% Sodium bicarbonate solution (to neutralize the remaining acid catalyst, watch for effervescence)

    • Saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 112 °C.

Fischer_Esterification_Workflow cluster_synthesis Synthesis of this compound A 1. Mix Reactants sec-Butanol + Acetic Acid + H₂SO₄ B 2. Reflux Heat for 1-2 hours A->B C 3. Work-up Cool and transfer to separatory funnel B->C D 4. Washing Steps Water, NaHCO₃, Brine C->D E 5. Drying Dry organic layer with MgSO₄ D->E F 6. Purification Filter and distill E->F G Final Product This compound F->G

Caption: Workflow for the synthesis of this compound.

Determination of Physical Properties

Objective: To determine the boiling point of this compound.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer (calibrated)

  • Heating source

  • Boiling chips

Procedure:

  • Place a sample of this compound (approximately 20-30 mL) into the distillation flask along with a few boiling chips.

  • Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.

  • Heat the flask gently to bring the liquid to a boil.

  • Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point. The atmospheric pressure should also be recorded.

As this compound is a liquid at room temperature, its melting point is determined using a cryostat.

Objective: To determine the melting point of this compound.

Apparatus:

  • Capillary tube

  • Melting point apparatus with a cooling function (cryostat)

  • Dry, powdered sample (frozen)

Procedure:

  • Freeze a small sample of this compound.

  • Quickly crush the frozen sample into a fine powder.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus, which has been pre-cooled to a temperature below the expected melting point.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute).

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Objective: To determine the density of this compound.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath set to a constant temperature (e.g., 25 °C)

Procedure:

  • Clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium.

  • Adjust the volume of the water to the calibration mark, dry the outside of the pycnometer, and weigh it (m₂).

  • Empty and dry the pycnometer, then fill it with this compound.

  • Place the pycnometer with the sample in the constant temperature water bath to reach thermal equilibrium.

  • Adjust the volume of the this compound to the calibration mark, dry the outside, and weigh it (m₃).

  • The density of this compound is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.

Spectroscopic Analysis

Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound for structural elucidation.

Instrumentation and Parameters:

  • Spectrometer: 300 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.

Expected Chemical Shifts (δ) and Splitting Patterns:

  • ~0.9 ppm (triplet): -CH₂CH₃

  • ~1.2 ppm (doublet): -OCH(CH₃ )CH₂-

  • ~1.5 ppm (multiplet): -CH₂CH₃

  • ~2.0 ppm (singlet): CH₃ COO-

  • ~4.8 ppm (sextet): -OCH (CH₃)CH₂-

Objective: To obtain the infrared (IR) spectrum of this compound to identify its functional groups.

Instrumentation and Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

  • Sample Preparation: A thin film of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Scan Range: 4000 - 400 cm⁻¹

Expected Characteristic Absorption Bands:

  • ~2975-2850 cm⁻¹: C-H stretching (alkane)

  • ~1740 cm⁻¹: C=O stretching (ester)

  • ~1240 cm⁻¹: C-O stretching (ester)

  • ~1030 cm⁻¹: C-O stretching (ester)

Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and structure.

Instrumentation and Parameters:

  • Spectrometer: Mass spectrometer with Electron Ionization (EI) source

  • Ionization Energy: 70 eV

  • Inlet System: Gas chromatography (GC-MS) or direct injection probe.

Expected Major Fragments (m/z):

  • 116: Molecular ion [M]⁺

  • 101: [M - CH₃]⁺

  • 87: [M - C₂H₅]⁺

  • 73: [CH₃COOCH(CH₃)]⁺

  • 43: [CH₃CO]⁺ (base peak)

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and experimental protocols related to this compound. The tabulated data offers a quick reference for its physical and safety properties, while the detailed experimental methodologies provide a framework for its synthesis and characterization in a laboratory setting. The inclusion of structural diagrams and experimental workflows aims to enhance the understanding of this important industrial solvent and chemical intermediate for researchers and professionals in the field.

References

sec-Butyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: sec-Butyl acetate (IUPAC name: butan-2-yl acetate; CAS No: 105-46-4) is a colorless, flammable liquid with a characteristic fruity odor.[1][2] As a versatile organic solvent, it holds significant importance across various industrial and research applications. This guide provides a detailed overview of its chemical and physical properties, synthesis methodologies, key applications with a focus on the pharmaceutical sector, and its metabolic pathway.

Chemical and Physical Properties

This compound is one of four isomers of butyl acetate, which also include n-butyl acetate, isobutyl acetate, and tert-butyl acetate.[3] Its properties make it a valuable solvent in numerous formulations. The key physicochemical data are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name butan-2-yl acetate
CAS Number 105-46-4
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Synonyms Acetic acid, 1-methylpropyl ester; 2-Butyl acetate; Acetic acid, sec-butyl ester; sec-Butyl ethanoate

Table 2: Physical and Chemical Properties

PropertyValue
Appearance Colorless liquid with a fruity odor
Boiling Point 111-112 °C
Melting Point -99 °C
Density 0.872 g/mL at 25 °C
Vapor Pressure 10 mmHg at 20 °C
Flash Point 16 °C (60.8 °F)
Solubility in Water 0.8 g/100 mL at 20 °C
Solubility in Organic Solvents Soluble in alcohol, ether, and other common organic solvents
Refractive Index (n20/D) 1.389

Synthesis of this compound

There are two primary industrial methods for the synthesis of this compound.

  • Fischer Esterification of sec-Butanol and Acetic Acid: This is a classic method involving the acid-catalyzed reaction between sec-butanol and acetic acid. The reaction is reversible and requires a catalyst, typically a strong acid like sulfuric acid, and often the removal of water to drive the equilibrium towards the product.[4]

  • Addition of Acetic Acid to n-Butene: A more modern and cost-effective industrial method involves the direct addition of acetic acid to n-butene in the presence of an acidic catalyst.[5][6] This process often utilizes a fixed-bed reactor with a strong acidic cation exchange resin as the catalyst.[5][6]

Experimental Protocols

1. Illustrative Laboratory Synthesis via Fischer Esterification:

While a specific detailed protocol for this compound was not available, the following is a representative procedure adapted from the well-established synthesis of its isomer, n-butyl acetate. This protocol illustrates the key steps in a Fischer esterification.

  • Materials:

    • sec-Butanol

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid (catalyst)

    • Anhydrous Sodium Sulfate

    • Saturated Sodium Bicarbonate solution

    • Saturated Sodium Chloride solution

    • Diethyl ether (for extraction)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sec-butanol and a molar excess of glacial acetic acid.

    • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

    • Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure.

    • The crude this compound can be further purified by fractional distillation.

2. Industrial Synthesis via n-Butene Addition (Conceptual Workflow):

This process is typically carried out in a continuous flow system.

  • Reactants and Catalyst:

    • n-Butene

    • Acetic Acid

    • Strong acidic cation exchange resin (catalyst)

  • General Conditions:

    • Temperature: 80-200 °C

    • Pressure: 1.0-6.0 MPa

    • Reactor: Fixed-bed reactor

  • Workflow:

    • A feed stream of n-butene and acetic acid is passed through a fixed-bed reactor containing the acidic resin catalyst.

    • The reaction mixture exiting the reactor contains this compound, unreacted starting materials, and potential byproducts.

    • The product stream is then subjected to a series of purification steps, typically involving distillation, to separate the this compound from the other components. Unreacted starting materials are often recycled back into the reactor.

G cluster_synthesis Industrial Synthesis of this compound reactants n-Butene + Acetic Acid reactor Fixed-Bed Reactor (Acidic Resin Catalyst) reactants->reactor separation Purification (Distillation) reactor->separation product This compound separation->product recycle Recycle Unreacted Materials separation->recycle recycle->reactants

Caption: Industrial synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile solvent with numerous applications. For researchers and professionals in drug development, its most relevant uses are as a solvent for organic synthesis and as an extraction solvent in the purification of natural products and pharmaceuticals.

  • Organic Synthesis: It serves as a reaction medium for various chemical transformations.

  • Extraction Solvent: Due to its favorable solubility characteristics and moderate volatility, this compound is employed as an extraction solvent in the pharmaceutical industry.[7] A notable application is in the manufacturing and purification of antibiotics, such as penicillin, where it is used to extract the active compound from the fermentation broth.[1] It is also used in the production of hormones and vitamins.[7]

  • Formulations: Its moderate evaporation rate and good skin permeability have led to its use as a component to promote drug absorption in some topical formulations.[7]

  • Replacement for Other Solvents: It is often considered a less toxic alternative to solvents like toluene and xylene.[8]

Metabolism and Toxicology

Understanding the metabolic fate of solvents is crucial in drug development and toxicology.

Metabolic Pathway:

Upon absorption, this compound is rapidly hydrolyzed by esterases in the body into sec-butanol and acetic acid.[1] Acetic acid enters the central metabolic pathways. sec-Butanol is further metabolized, primarily in the liver, to methyl ethyl ketone (MEK), which is then excreted.[1]

G cluster_metabolism Metabolic Pathway of this compound sba This compound hydrolysis Hydrolysis (Esterases) sba->hydrolysis products sec-Butanol + Acetic Acid hydrolysis->products metabolism Metabolism (Liver) products->metabolism mek Methyl Ethyl Ketone (MEK) metabolism->mek excretion Excretion mek->excretion

References

Spectroscopic Analysis of Sec-Butyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl acetate (C₆H₁₂O₂), a common solvent used in the pharmaceutical and chemical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for compound identification, quality control, and analytical method development.

Molecular Structure

This compound, systematically named butan-2-yl acetate, is an organic ester with the following chemical structure:

CH₃-C(=O)-O-CH(CH₃)-CH₂-CH₃

This structure consists of an acetyl group bonded to a sec-butyl group through an ester linkage. The molecule is chiral, with the stereocenter located at the secondary carbon of the butyl group.

Spectroscopic Data Summary

The empirical formula of this compound is C₆H₁₂O₂, and its molecular weight is approximately 116.16 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃) [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.83Sextet6.81H-O-CH (CH₃)-
2.05Singlet-3HCH₃ -C(=O)-
1.63-1.59Multiplet-2H-CH₂-CH₃
1.21Doublet6.83H-CH(CH₃ )-
0.89Triplet6.83H-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃) [3]

Chemical Shift (δ) ppmCarbon Assignment
171.0C =O
72.3-O-C H(CH₃)-
28.8-C H₂(CH₃)-
21.3C H₃-C(=O)-
19.7-CH(C H₃)-
9.8-CH₂-C H₃
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Principal IR Absorption Bands for this compound [3]

Wavenumber (cm⁻¹)IntensityAssignment
2975, 2942, 2880StrongC-H (sp³) Stretching
1734StrongC=O (Ester) Stretching
1372MediumC-H Bending (Methyl)
1239StrongC-O (Ester) Stretching
1030, 1027MediumC-O Stretching
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Major Mass-to-Charge (m/z) Ratios from EI-MS of this compound [1][3]

m/z RatioRelative IntensityProposed Fragment Ion
116~51%[C₆H₁₂O₂]⁺ (Molecular Ion)
57~49%[C₄H₉]⁺ (sec-Butyl cation)
43Base Peak (100%)[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a liquid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation : Accurately weigh approximately 5-25 mg of the liquid this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve the sample.

  • Homogenization : Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtration and Transfer : To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, 5 mm NMR tube. The final liquid column in the tube should be approximately 4-5 cm high.

  • Data Acquisition :

    • Wipe the exterior of the NMR tube clean before inserting it into the spectrometer's spinner.

    • Place the tube into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction to generate the final spectrum.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Instrument Preparation : Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl or KBr) are clean. If using salt plates, they should be handled by the edges to avoid moisture contamination.

  • Background Scan : Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

  • Sample Application :

    • For ATR-FTIR : Place one to two drops of neat (undiluted) this compound directly onto the center of the ATR crystal.

    • For Salt Plates : Place one to two drops of the neat liquid sample onto the face of one salt plate. Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.

  • Sample Holder : Mount the "sandwich" of salt plates into the spectrometer's sample holder.

  • Data Acquisition : Place the sample holder into the instrument's sample beam path and acquire the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning : After analysis, thoroughly clean the ATR crystal or salt plates with a suitable dry solvent (e.g., dry acetone or isopropanol) and a soft, lint-free tissue.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Preparation : Prepare a dilute solution of this compound. A typical concentration is in the range of 10-100 micrograms per mL.

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Instrument Tuning and Calibration : Tune and calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration compound to ensure accurate mass assignment and resolution.

  • Sample Introduction : Introduce the sample into the ion source. For a volatile liquid like this compound, this can be done via direct infusion using a syringe pump or through a gas chromatography (GC) inlet.

  • Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI) in the ion source, causing them to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus the m/z ratio.

Data Interpretation and Visualization

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide, as well as a general workflow for analysis.

Spectroscopic_Analysis Spectroscopic Data Correlation for this compound cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_info Derived Information This compound This compound 1H_NMR 1H NMR This compound->1H_NMR 13C_NMR 13C NMR This compound->13C_NMR IR_Spec IR Spectroscopy This compound->IR_Spec Mass_Spec Mass Spectrometry This compound->Mass_Spec Proton_Env Proton Environments (Chemical Shift) 1H_NMR->Proton_Env Connectivity Connectivity (J-Coupling) 1H_NMR->Connectivity Carbon_Types Carbon Skeleton (Chemical Shift) 13C_NMR->Carbon_Types Functional_Groups Functional Groups (C=O, C-O) IR_Spec->Functional_Groups Molecular_Weight Molecular Weight (Molecular Ion) Mass_Spec->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Fragments) Mass_Spec->Fragmentation

Caption: Relationship between spectroscopic techniques and derived structural information.

Experimental_Workflow General Spectroscopic Workflow for a Liquid Sample cluster_analysis Parallel Analysis Pathways Start Liquid Sample (this compound) Prep Sample Preparation Start->Prep NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Prepare Neat Sample (No Solvent) Prep->IR_Prep MS_Prep Dilute in Volatile Solvent Prep->MS_Prep NMR_Acq NMR Data Acquisition NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis Spectral Processing & Analysis NMR_Acq->NMR_Analysis IR_Analysis Peak Identification IR_Acq->IR_Analysis MS_Analysis Fragment Analysis MS_Acq->MS_Analysis End Structure Elucidation & Data Reporting NMR_Analysis->End IR_Analysis->End MS_Analysis->End

Caption: A generalized workflow for the spectroscopic analysis of a liquid sample.

References

Navigating the Medium: A Technical Guide to the Solubility and Stability of Sec-Butyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of sec-butyl acetate in a range of organic solvents. This information is critical for professionals in drug development and various scientific fields where this compound is utilized as a solvent, intermediate, or component in formulations. Understanding its behavior in different chemical environments is paramount for ensuring product efficacy, safety, and shelf-life.

Solubility of this compound

This compound, a colorless liquid with a characteristic fruity odor, is widely recognized for its versatile solvent properties. Its solubility is dictated by the principle of "like dissolves like," exhibiting high miscibility with most common organic solvents while having limited solubility in water.

Qualitative Solubility Overview

This compound is readily soluble in a variety of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons. Qualitative assessments consistently report it as being "soluble" or "miscible" with solvents such as ethanol, diethyl ether, and acetone. It is also known to be soluble in ethyl acetate, benzene, and hexane[1]. Conversely, its solubility in polar protic solvents like water is limited, with reported values around 0.5 to 0.8 grams per 100 mL at room temperature[1][2].

Quantitative Solubility Data
SolventTemperature (°C)SolubilityCitation(s)
Water200.8 g/100 mL[2]
Water206200 mg/L[3]
WaterRoom Temperature~0.5 g/100 mL[1]
Carbon TetrachlorideNot SpecifiedSlightly soluble[3]
EthanolNot SpecifiedSoluble, Miscible[3][4]
Diethyl EtherNot SpecifiedSoluble, Miscible[3][4]
AcetoneNot SpecifiedSoluble
BenzeneNot SpecifiedSoluble[1]
HexaneNot SpecifiedSoluble[1]
Ethyl AcetateNot SpecifiedSoluble[1]

Stability of this compound

The stability of this compound is a critical consideration in its application, particularly in pharmaceutical formulations and long-term chemical processes. It is generally considered stable under normal storage conditions; however, it is susceptible to degradation through several pathways, primarily hydrolysis.

Hydrolysis

As an ester, this compound can undergo hydrolysis to yield sec-butanol and acetic acid. This reaction can be catalyzed by both acids and bases[2]. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form a carboxylate salt and sec-butanol. The rate constant for the base-catalyzed hydrolysis of this compound has been estimated, corresponding to half-lives of 3.5 years at pH 7 and 128 days at pH 8[3].

  • Enzymatic Hydrolysis: Esterases can also catalyze the hydrolysis of this compound. The rate of enzymatic hydrolysis is influenced by steric factors, with this compound hydrolyzing at a slightly slower rate than n-butyl acetate and isobutyl acetate, but faster than tert-butyl acetate[1].

Thermal Decomposition

When heated to decomposition, this compound emits acrid smoke and irritating fumes[3]. However, specific data on its thermal degradation kinetics and pathways in various organic solvents are not extensively documented in the available literature.

Reactivity with Other Chemicals

This compound is known to react with strong oxidizing agents, which can pose a fire and explosion hazard[4][5]. It is generally incompatible with strong acids and strong bases due to the promotion of hydrolysis.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the solubility and stability of this compound in organic solvents.

Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

G Workflow for Solubility Determination (Shake-Flask Method) A 1. Preparation of Supersaturated Solution - Add excess this compound to the organic solvent in a sealed flask. B 2. Equilibration - Agitate the flask at a constant temperature for an extended period (e.g., 24-72 hours). A->B Agitation C 3. Phase Separation - Cease agitation and allow undissolved solute to settle. - Centrifuge or filter the sample to separate the saturated solution from the excess solid. B->C Equilibrium Reached D 4. Concentration Analysis - Withdraw an aliquot of the clear supernatant. - Determine the concentration of this compound using a suitable analytical method (e.g., GC, HPLC). C->D Clear Solution E 5. Data Reporting - Express solubility in appropriate units (e.g., g/100 mL, mol/L) at the specified temperature. D->E Quantification

Solubility Determination Workflow

Methodology:

  • Preparation of the System: Add an excess amount of this compound to a known volume of the desired organic solvent in a flask with a tightly sealed cap.

  • Equilibration: Place the flask in a constant temperature water bath or incubator and agitate it for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved this compound.

  • Sample Withdrawal and Preparation: After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for a period to allow for the separation of the solid and liquid phases. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

  • Analysis: Quantify the concentration of this compound in the filtered sample using a validated analytical method, such as gas chromatography (GC) with a flame ionization detector (FID). A calibration curve prepared with standard solutions of this compound in the same solvent should be used for accurate quantification.

  • Calculation: Calculate the solubility from the determined concentration, expressing the result in the desired units (e.g., g/100 mL, molality, or mole fraction).

Determination of Stability: Hydrolysis Study

This protocol outlines a general procedure for studying the hydrolysis of this compound in an organic solvent containing a controlled amount of water and an acid or base catalyst.

This compound Hydrolysis

Methodology:

  • Reaction Setup: In a series of sealed reaction vessels, prepare solutions of this compound in the chosen organic solvent with a known concentration of water and the acid or base catalyst. A control sample without the catalyst should also be prepared.

  • Incubation: Place the reaction vessels in a constant temperature bath.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

  • Quenching: Immediately quench the reaction in the aliquot to stop further degradation. This can be achieved by neutralization (e.g., adding a weak base to an acid-catalyzed reaction or a weak acid to a base-catalyzed reaction) and/or rapid cooling.

  • Analysis: Analyze the quenched samples to determine the concentration of remaining this compound and/or the formation of the degradation products (sec-butanol and acetic acid). Gas chromatography (GC) is a suitable technique for this analysis.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the order of the reaction and calculate the rate constant (k) for the degradation under the specified conditions. By conducting the experiment at different temperatures, the activation energy (Ea) for the hydrolysis reaction can be determined using the Arrhenius equation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in organic solvents. While it is evident that this compound is a versatile solvent with good general stability, the precise quantitative data for its solubility and degradation kinetics in a broad array of organic systems remains an area for further investigation. The experimental protocols outlined here offer a starting point for researchers and drug development professionals to generate the specific data required for their applications, ensuring the robust and reliable use of this compound in their work.

References

sec-butyl acetate synthesis and reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of sec-Butyl Acetate

Introduction

This compound (CAS No: 105-46-4) is a colorless, flammable liquid characterized by a pleasant, fruity odor.[1][2] It is an important organic solvent and chemical intermediate with extensive applications across various industries.[3] Its utility is prominent in the production of coatings, lacquers, inks, adhesives, and fragrances.[1][2][3] Furthermore, it serves as an extractant in the manufacturing of pharmaceuticals like antibiotics and hormones.[3] Due to its favorable solvent properties and lower toxicity profile, it is often considered a substitute for solvents such as toluene, xylene, and methyl isobutyl ketone (MIBK).[3]

Historically, this compound was primarily synthesized through the esterification of sec-butanol with acetic anhydride, a method first published in 1946.[4] However, modern production has evolved to more cost-effective methods, particularly for industrial-scale manufacturing. This guide provides a detailed overview of the primary synthesis routes, reaction mechanisms, and experimental considerations for producing this compound.

Synthesis Methods

There are two principal methods for the synthesis of this compound, differing in their choice of reactants and economic viability.

Fischer Esterification of sec-Butanol and Acetic Acid

The most traditional and common laboratory-scale synthesis is the Fischer esterification of sec-butanol with acetic acid.[1] This is a reversible reaction that requires an acid catalyst to achieve a reasonable reaction rate.[1][5]

The overall reaction is as follows: CH₃COOH + CH₃CH(OH)CH₂CH₃ ⇌ CH₃COOCH(CH₃)CH₂CH₃ + H₂O (Acetic Acid + sec-Butanol ⇌ this compound + Water)

Commonly used catalysts are strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][6] To drive the equilibrium toward the product side, one of the reactants is typically used in excess, or the water formed during the reaction is continuously removed, in accordance with Le Chatelier's principle.[5]

Direct Addition of n-Butene and Acetic Acid

On an industrial scale, the direct addition reaction of n-butene with acetic acid has become the preferred method due to its significantly lower production cost.[6][7] This process utilizes readily available and cheaper feedstocks from petroleum refining.[6][8]

The reaction is: CH₃CH=CHCH₃ + CH₃COOH → CH₃COOCH(CH₃)CH₂CH₃ (2-Butene + Acetic Acid → this compound)

This process employs a solid acid catalyst, such as a strong acid cation exchange resin or a supported heteropolyacid.[6][7][8][9] The use of solid catalysts simplifies catalyst separation, reduces equipment corrosion associated with mineral acids, and minimizes waste production.[7]

Reaction Mechanism: Fischer Esterification

The Fischer esterification of sec-butanol and acetic acid proceeds through a multi-step nucleophilic acyl substitution mechanism, catalyzed by a strong acid (H⁺).

  • Protonation of the Carbonyl Oxygen : The catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : The lone pair of electrons on the oxygen atom of sec-butanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (a hemiacetal cation).

  • Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups. This can be facilitated by another molecule of the alcohol acting as a base.

  • Elimination of Water : The intermediate loses a molecule of water, which is a good leaving group, to form a protonated ester.

  • Deprotonation : The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final this compound and regenerate the acid catalyst.

Caption: Mechanism of acid-catalyzed Fischer esterification.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the chosen method and reaction conditions. The following table summarizes key quantitative data from various studies.

ParameterEsterification (sec-Butanol)Direct Addition (n-Butene)Catalyst/ConditionsSource
Reactants sec-Butanol, Acetic Acidn-Butene, Acetic Acid-[1][9]
Temperature ~100 - 120 °C70 - 120 °CReflux / Pressurized Reactor[1][8][9]
Pressure Atmospheric1.6 - 2.0 MPa-[8][9]
Catalyst Sulfuric Acid (H₂SO₄)Solid Acid (e.g., Cation Exchange Resin)Homogeneous Liquid[1][9]
Catalyst Loading --Varies based on specific process-
Molar Ratio Acetic Acid : Alcohol (varied)Acetic Acid : Butene (1:1 to 2:1)Optimized for conversion[8]
Conversion Up to 89% (Acetic Acid)≥ 90% (n-Butylene)Mesoporous aluminosilicate catalyst[9][10]
Selectivity Nearly 100%≥ 90%-[9][10]
Reaction Time 7 hours (for 85.8% conversion)-Batch vs. Continuous Flow[8]

Experimental Protocols

Laboratory Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification in a laboratory setting.

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Reflux apparatus (round-bottom flask, condenser, heating mantle)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup : In a round-bottom flask, combine sec-butanol and a molar excess of glacial acetic acid.

  • Catalyst Addition : While swirling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., ~3-5% of the total volume).

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain reflux for 1-2 hours. The typical temperature is around 100-120 °C.[1]

  • Workup - Neutralization : After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted acetic acid - perform carefully due to CO₂ evolution), and finally with brine.

  • Drying : Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

  • Purification : Filter to remove the drying agent and purify the crude this compound by fractional distillation to separate it from any remaining sec-butanol and other byproducts.

Industrial Production Workflow

Industrial production favors the n-butene addition route for its economic advantages, including lower raw material costs and reduced energy consumption.[6][7] The process is typically continuous, utilizing a fixed-bed reactor.

Industrial_Workflow Feed_Purification Feedstock Purification (Remove impurities from n-butene & acetic acid) Preheating Feed Preheating Feed_Purification->Preheating Reactor Fixed-Bed Reactor (Solid Acid Catalyst) Preheating->Reactor Separation Product Separation (Distillation Columns) Reactor->Separation Product High-Purity This compound Separation->Product Recycle Recycle Unreacted Feedstock Separation->Recycle C4s, Acetic Acid Acid_Recovery Acetic Acid Recovery Separation->Acid_Recovery Recycle->Preheating Acid_Recovery->Preheating

References

An In-depth Technical Guide to the Applications of Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sec-butyl acetate (s-butyl acetate), with the CAS number 105-46-4, is a colorless, flammable liquid characterized by a pleasant, fruity odor.[1] It is an ester of acetic acid and sec-butanol, making it one of the four isomers of butyl acetate. Its favorable properties, including moderate volatility, good solvency for a range of resins, and a favorable toxicological profile, have established it as a versatile and crucial solvent and chemical intermediate across numerous industries.[2][3] This technical guide provides a comprehensive review of the primary applications of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in drug development.

Core Applications of this compound

This compound's utility is widespread, with its primary function being an exceptional solvent.[4] Its ability to dissolve a wide array of synthetic and natural resins makes it invaluable in the formulation of coatings, inks, adhesives, and lacquers.[4][5] Furthermore, it serves as a significant chemical intermediate in organic synthesis and as an extraction solvent in the pharmaceutical industry.[6]

Coatings and Lacquers

The coatings industry is a major consumer of this compound. It is frequently used as a solvent in the production of nitrocellulose lacquers, acrylic paints, polyurethane paints, and enamels.[4][5] Its moderate evaporation rate allows for controlled drying, which helps in the formation of a smooth, uniform, and high-gloss finish, minimizing common defects like blushing or poor film flow.[2][3] In metallic paints, this compound is used to dissolve cellulose acetate butyrate, typically creating solutions of 15% to 20%.[4] It is often considered a cost-effective and lower-toxicity substitute for other common solvents such as toluene and xylene.

Printing Inks and Adhesives

As a volatile solvent, this compound is employed in the formulation of printing inks, particularly for processes like offset printing.[4] It aids in dissolving the ink's binder resins, controlling viscosity for proper flow and transfer, and ensuring a reasonably fast drying time on the substrate, which is critical for high-speed printing operations.[2] In adhesives, it helps to dissolve polymers and control viscosity, ensuring appropriate application and bond strength.[2]

Pharmaceutical and Drug Development

In the pharmaceutical sector, this compound is utilized as an extraction solvent, notably in the manufacturing and purification of antibiotics like penicillin.[5][7] The process involves liquid-liquid extraction where penicillin is transferred from a fermentation broth to the this compound solvent under specific pH conditions.[7][8] Its moderate volatility and good skin permeability also make it a candidate as a component to promote drug absorption in topical formulations.[5]

Chemical Synthesis and Other Applications

This compound serves as a reaction medium in various chemical syntheses.[6] It is also used in the cosmetics industry in products like nail polish removers and as a synthetic flavoring ingredient in the food industry to impart fruity notes.[9] Additionally, it can be used as a cleaning agent for degreasing metal surfaces and as a quick-drying agent for photographic materials.[4][10]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol [1]
CAS Number 105-46-4[1]
Appearance Colorless liquid[1]
Odor Pleasant, fruity[1]
Density 0.872 g/mL at 25 °C[1]
Boiling Point 112 °C[1]
Melting Point -99 °C[1]
Flash Point 17 °C (closed cup)[1]
Vapor Pressure 17 mmHg at 25 °C[11]
Water Solubility 0.8 g/100 mL[1]
Refractive Index (n20/D) 1.389[1]
Explosive Limits 1.7% - 9.8%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from sec-butanol and glacial acetic acid using sulfuric acid as a catalyst.

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine sec-butanol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).[12]

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5 drops).[12]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 45-60 minutes.[12][13] The reaction temperature should be maintained around the boiling point of the mixture.

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.

  • Washing:

    • Wash the organic mixture with cold water to remove the excess acetic acid and sulfuric acid.[12] Drain the lower aqueous layer.

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution.[12] Vent the separatory funnel frequently to release the CO₂ gas produced. Continue washing until no more gas evolves. Drain the aqueous layer.

    • Wash the organic layer with a saturated brine solution to remove most of the dissolved water.[12] Drain the aqueous layer.

  • Drying: Transfer the organic layer (crude this compound) to a clean flask and dry it over anhydrous sodium sulfate.[12]

  • Purification: Purify the crude ester by simple distillation.[13] Collect the fraction that boils at approximately 112 °C.

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_products Products sec_butanol sec-Butanol reflux Reflux with H₂SO₄ catalyst sec_butanol->reflux acetic_acid Acetic Acid acetic_acid->reflux extraction Liquid-Liquid Extraction (Wash with H₂O, NaHCO₃, Brine) reflux->extraction Crude Product water Water reflux->water Byproduct drying Drying over Na₂SO₄ extraction->drying distillation Distillation drying->distillation sec_butyl_acetate This compound distillation->sec_butyl_acetate Purified Product Paint_Formulation_Workflow start Start prep_solvent Prepare Solvent Blend (this compound, Toluene, etc.) start->prep_solvent dissolve_nitro Dissolve Nitrocellulose in Solvent Blend prep_solvent->dissolve_nitro combine Combine Nitrocellulose and Resin Solutions dissolve_nitro->combine prep_resin Prepare Resin/Plasticizer Solution prep_resin->combine mix Mix until Homogenous combine->mix qc_check Quality Control Check (Viscosity, Solids Content) mix->qc_check adjust Adjust Viscosity (Add Solvent) qc_check->adjust Fail end Final Lacquer Product qc_check->end Pass adjust->mix Penicillin_Extraction cluster_aqueous_phase Aqueous Phase cluster_extraction_process Extraction Process cluster_organic_phase Organic Phase cluster_waste Waste/Byproduct broth Penicillin Broth (Aqueous Solution) adjust_ph Adjust pH to 2.0-3.0 broth->adjust_ph add_solvent Add this compound adjust_ph->add_solvent mix_vent Mix and Vent in Separatory Funnel add_solvent->mix_vent separate Separate Layers mix_vent->separate penicillin_in_sba Penicillin G in This compound separate->penicillin_in_sba Organic Layer spent_broth Spent Aqueous Phase separate->spent_broth Aqueous Layer Metabolic_Pathway sba This compound hydrolysis Hydrolysis (Esterases) sba->hydrolysis acetic_acid Acetic Acid hydrolysis->acetic_acid sec_butanol sec-Butanol hydrolysis->sec_butanol metabolism Metabolism sec_butanol->metabolism mek Methyl Ethyl Ketone (MEK) metabolism->mek excretion Excretion (Urine/Exhalation) mek->excretion

References

The Genesis of a Solvent: An In-depth Technical Guide to the Discovery and Historical Synthesis of sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of sec-butyl acetate, a widely utilized solvent in various industrial and pharmaceutical applications. The document details the initial documented synthesis and explores the evolution of its production through key chemical methodologies: the esterification of sec-butanol with acetic anhydride, the Fischer-Speier esterification of sec-butanol with acetic acid, and the industrial-scale synthesis from n-butene and acetic acid. This guide presents a comparative analysis of these methods, supported by tabulated quantitative data, detailed experimental protocols, and workflow visualizations to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Early Synthesis

The first documented production of this compound was reported in 1946 by Rolf Altschul.[1] This initial method involved the esterification of sec-butanol with acetic anhydride.[1] This discovery laid the groundwork for the future use of this compound as a versatile solvent.

Core Synthesis Methodologies

The production of this compound has evolved from its initial discovery, leading to several key synthesis routes, each with distinct advantages and applications. The primary methods include:

  • Esterification of sec-Butanol with Acetic Anhydride: The original method for synthesizing this compound.

  • Fischer-Speier Esterification of sec-Butanol and Acetic Acid: A common and reversible acid-catalyzed esterification.[2]

  • Direct Synthesis from n-Butene and Acetic Acid: An economically significant industrial method that utilizes readily available petrochemical feedstocks.[1]

Comparative Analysis of Synthesis Methods

The selection of a particular synthesis method for this compound depends on factors such as desired yield, purity, cost, and scale of production. The following tables provide a summary of quantitative data for the key synthesis routes.

Table 1: Reaction Conditions for this compound Synthesis
ParameterEsterification of sec-Butanol & Acetic AnhydrideFischer Esterification of sec-Butanol & Acetic AcidDirect Synthesis from n-Butene & Acetic Acid
Catalyst Typically uncatalyzed or with a mild acid/baseStrong acid (e.g., H₂SO₄, p-TsOH) or solid acid catalysts (e.g., cation exchange resin)Strong acid (e.g., H₂SO₄) or solid acid catalysts (e.g., cation exchange resin, phosphomolybdic acid)
Temperature Room temperature to moderate heatingReflux conditions (typically 100-120°C)[2]70-200°C[3]
Pressure AtmosphericAtmospheric1.0 - 6.0 MPa[3]
Reactant Ratio Near-equimolar or slight excess of acetic anhydrideExcess of sec-butanol or acetic acid to shift equilibriumMolar ratio of n-butene to acetic acid of 1.0:1 to 5.0:1[3]
Reaction Time Varies depending on temperatureSeveral hours to reach equilibriumContinuous process with defined residence time
Table 2: Performance Metrics of this compound Synthesis Methods
MetricEsterification of sec-Butanol & Acetic AnhydrideFischer Esterification of sec-Butanol & Acetic AcidDirect Synthesis from n-Butene & Acetic Acid
Yield High, as the reaction is irreversibleEquilibrium-limited, typically requires removal of water to achieve high yieldsHigh conversion and selectivity achievable under optimized conditions
Purity of Crude Product Generally high, with acetic acid as the main byproductContains unreacted starting materials, water, and catalystContains unreacted starting materials, byproducts (e.g., C8 olefins), and catalyst
Key Byproducts Acetic acidWaterOligomers of butene (e.g., C8 olefins)
Separation & Purification Neutralization and distillationExtraction, neutralization, and distillationPhase separation and fractional distillation

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes of this compound.

Esterification of sec-Butanol with Acetic Anhydride (Historical Method)

This protocol is based on the principles of the original synthesis method.

Materials:

  • sec-Butanol

  • Acetic anhydride

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of sec-butanol and acetic anhydride.

  • Gently heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acetic acid byproduct.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Fischer-Speier Esterification of sec-Butanol and Acetic Acid

This is a standard laboratory procedure for the synthesis of this compound.

Materials:

  • sec-Butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Reflux and distillation apparatus

Procedure:

  • To a round-bottom flask, add sec-butanol and a molar excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[4]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.[4]

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Decant the dried liquid into a distillation flask.

  • Purify the this compound by simple distillation, collecting the fraction boiling at approximately 112°C.

Industrial Synthesis from n-Butene and Acetic Acid

This process is typically carried out in a continuous flow reactor system.

Materials and Equipment:

  • n-Butene feed stream

  • Glacial acetic acid

  • Solid acid catalyst (e.g., strong acidic cation exchange resin)

  • Fixed-bed reactor

  • Phase separator

  • Fractional distillation columns

Procedure:

  • A preheated feed stream of n-butene and acetic acid is continuously passed through a fixed-bed reactor packed with a solid acid catalyst.

  • The reaction is maintained at a temperature between 70-200°C and a pressure of 1.0-6.0 MPa.[3]

  • The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is directed to a phase separator.

  • In the phase separator, the gaseous components (unreacted n-butene) are separated from the liquid phase.

  • The liquid phase is then fed into a series of fractional distillation columns for purification.

  • The first column typically removes unreacted acetic acid.

  • Subsequent columns separate the this compound from byproducts such as C8 olefins.

Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthesis methods.

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism for this compound Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acetic_Acid Acetic Acid (CH₃COOH) Protonated_AA Protonated Acetic Acid Acetic_Acid->Protonated_AA Protonation sec_Butanol sec-Butanol (C₄H₉OH) Tetrahedral_Intermediate Tetrahedral Intermediate sec_Butanol->Tetrahedral_Intermediate H_plus H⁺ (from H₂SO₄) H_plus->Protonated_AA Protonated_AA->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated This compound Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Water Water (H₂O) Tetrahedral_Intermediate->Water Elimination Protonated_Ester->H_plus sec_Butyl_Acetate This compound (CH₃COOC₄H₉) Protonated_Ester->sec_Butyl_Acetate Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Industrial_Synthesis_Workflow Industrial Synthesis of this compound from n-Butene and Acetic Acid n_Butene n-Butene Feed Mixer Mixing Vessel n_Butene->Mixer Acetic_Acid Acetic Acid Feed Acetic_Acid->Mixer Reactor Fixed-Bed Reactor (Solid Acid Catalyst) Mixer->Reactor Separator Phase Separator Reactor->Separator Distillation1 Acetic Acid Recovery Column Separator->Distillation1 Liquid Phase Recycle_Butene Unreacted n-Butene (Recycle) Separator->Recycle_Butene Gas Phase Distillation2 Product Purification Column Distillation1->Distillation2 Crude Product Recycle_Acid Unreacted Acetic Acid (Recycle) Distillation1->Recycle_Acid Recovered Acid Product This compound Product Distillation2->Product Purified Product Byproducts Byproducts (e.g., C8 Olefins) Distillation2->Byproducts

Caption: Industrial Production Workflow.

Conclusion

The synthesis of this compound has progressed from a laboratory discovery to a large-scale industrial process. While the foundational esterification reactions remain relevant, the development of catalytic systems and process engineering has enabled more efficient and cost-effective production. For researchers and professionals in drug development, understanding these synthesis routes is crucial for sourcing appropriate solvent grades, ensuring purity, and considering the potential for residual impurities from different manufacturing processes. The choice of synthesis method ultimately impacts the economic viability and environmental footprint of this compound production.

References

A Technical Guide to the Natural Occurrence and Sources of sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

sec-Butyl acetate, a chiral ester with the chemical formula C₆H₁₂O₂, is a significant volatile organic compound (VOC) recognized for its characteristic fruity aroma. While extensively used industrially as a solvent in lacquers, enamels, and coatings, it is also a naturally occurring compound found in a variety of biological systems.[1] This technical guide provides an in-depth review of the natural sources of this compound, including its presence in fruits, fermented products, and as a semiochemical in insects. It details the biosynthetic pathways, presents quantitative data on its occurrence, and outlines standardized experimental protocols for its extraction and identification from natural matrices. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development who are interested in the biological origins and analytical determination of this compound.

Introduction

This compound, systematically named butan-2-yl acetate, is one of four isomers of butyl acetate.[1] It is a colorless, flammable liquid with a sweet, fruity odor.[1][2][3] Its natural occurrence is primarily as a secondary metabolite in various plants and microorganisms. The biosynthesis of esters like this compound is a key process in the development of the characteristic aroma and flavor profiles of many fruits and fermented beverages.[4] In plants, these compounds are typically synthesized via the esterification of an alcohol (sec-butanol) with an acyl-CoA molecule (acetyl-CoA), a reaction catalyzed by alcohol acyltransferases (AATs).[4][5] Understanding the natural distribution and biosynthetic origins of this compound is crucial for applications in the food and fragrance industries, as well as for ecological studies concerning plant-insect interactions.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, where it contributes to the distinctive aroma profile.

In Fruits and Plant Tissues

While its isomer, n-butyl acetate, is more commonly reported, this compound is also a component of the volatile profile of several fruits and plants. It has been reported in bananas and related fruits.[2][6] It has also been identified in plant species such as the tomato (Solanum lycopersicum), voodoo lily (Sauromatum venosum), and ginger (Zingiber officinale).[7] In apples, various butyl acetate isomers are key contributors to the overall flavor, with concentrations varying significantly between cultivars and during ripening and storage.[8][9][10][11]

In Fermented Products

Fermentation processes are a significant natural source of this compound. It is created during the fermentation of yeast and has been detected in various alcoholic beverages and vinegars.[2][6] Specifically, it has been found in malt vinegar at concentrations ranging from 43 to 67 mg/kg.[6][7][12] In beer and wine, the formation of esters, including this compound, is a critical aspect of flavor development, influenced by yeast strain, fermentation temperature, and precursor availability.[13][14]

As a Semiochemical

In the kingdom Animalia, volatile compounds like this compound can act as semiochemicals, mediating communication between organisms. Butyl acetates are known components of alarm pheromones in insects such as honey bees.[12] Furthermore, this compound and related esters have been investigated as attractants for various insect species, particularly within the order Coleoptera (beetles).[15][16] For instance, volatiles from fermenting fruits, which include esters like this compound, are known to attract fruit-feeding beetles.[16] The sec-butyl ester of dodecenoate has also been synthesized and studied for its attractive properties to insects.[17]

Quantitative Data Summary

The concentration of this compound in natural sources can vary widely depending on the organism, cultivar, maturity, and environmental conditions. The following table summarizes available quantitative data.

Natural SourceMatrixConcentration / FindingReference(s)
VinegarMalt Vinegar43–67 mg/kg[6][12]
Apple (Malus sp.)Fruit VolatilesIdentified as a volatile compound; concentration varies by cultivar and storage conditions.[11][18]
Tomato (Solanum lycopersicum)Plant VolatilesReported as present.[7]
Ginger (Zingiber officinale)Plant VolatilesReported as present.[7]
Banana (Musa sp.)Fruit VolatilesOccurs naturally.[2]

Experimental Protocols for Identification

The identification and quantification of this compound from natural sources typically involve sample preparation to extract volatile compounds followed by gas chromatography analysis.

Sample Preparation and Extraction

The goal of sample preparation is to isolate volatile and semi-volatile compounds from the sample matrix (e.g., fruit puree, beverage, or insect gland).

  • Method: Headspace Solid-Phase Microextraction (HS-SPME)

  • Apparatus:

    • Gas-tight vials (e.g., 20 mL) with PTFE/silicone septa.

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

    • Heating block or water bath with magnetic stirring.

  • Procedure:

    • Homogenize the solid sample (e.g., fruit tissue) if necessary. Place a known quantity (e.g., 2-5 g) of the sample into a gas-tight vial. For liquid samples (e.g., vinegar, beer), pipette a known volume (e.g., 5-10 mL).

    • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by enhancing their partitioning into the headspace.

    • Seal the vial tightly.

    • Place the vial in a heating block or water bath and equilibrate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant stirring to facilitate the release of volatiles into the headspace.

    • Expose the SPME fiber to the vial's headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

    • After extraction, immediately retract the fiber and introduce it into the gas chromatograph injector for thermal desorption.

Gas Chromatography-Flame Ionization Detection (GC-FID) / Mass Spectrometry (MS) Analysis

This protocol is based on established methods for analyzing esters in air and biological samples.[19][20]

  • Instrumentation:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Capillary column suitable for volatile compound separation (e.g., HP-FFAP or similar polar column, 50 m × 0.32 mm, 0.50 µm film thickness).[20]

  • GC Conditions:

    • Injector Port: Set to a temperature sufficient for thermal desorption (e.g., 250 °C) and operate in splitless mode.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase at 5 °C/min to 230 °C.

      • Final hold: Hold at 230 °C for 10 minutes.

      • (Note: This program should be optimized based on the specific column and sample matrix).

    • Detector:

      • FID: Temperature at 250 °C.

      • MS: Transfer line temperature at 240 °C. Ion source temperature at 230 °C. Acquire mass spectra over a range of m/z 35-400 in electron ionization (EI) mode at 70 eV.

  • Identification and Quantification:

    • Identification: The identity of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a pure standard. For GC-MS, confirmation is achieved by matching the acquired mass spectrum with a reference spectrum from a library (e.g., NIST/Wiley). The characteristic mass fragments for this compound are used for confirmation.

    • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve. An internal standard can be used to improve accuracy and precision.

Visualizations

The following diagrams illustrate the experimental workflow for identifying this compound and its role as a semiochemical.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Natural Sample (Fruit, Vinegar, etc.) homogenize Homogenization (if solid) sample->homogenize vial Transfer to Vial + Salt Solution homogenize->vial equilibrate Equilibration & Heating (e.g., 50°C) vial->equilibrate spme HS-SPME Fiber Exposure equilibrate->spme gc GC-MS/FID Injection (Thermal Desorption) spme->gc separation Chromatographic Separation gc->separation detection Detection & Data Acquisition separation->detection identification Peak Identification (Retention Time & Mass Spec) detection->identification quantification Quantification (Calibration Curve) identification->quantification result Final Concentration Report quantification->result

Caption: Experimental workflow for this compound identification using HS-SPME and GC-MS.

semiochemical_pathway cluster_insect source Source (e.g., Fermenting Fruit) release Volatilization source->release compound This compound (Volatile Signal) source->compound releases release->compound reception Olfactory Reception compound->reception antenna Antennal Receptors compound->antenna binds to reception->antenna insect Insect (e.g., Beetle) transduction Signal Transduction antenna->transduction initiates response Behavioral Response (Attraction / Chemotaxis) transduction->response

Caption: Logical pathway of this compound acting as an insect attractant (semiochemical).

References

An In-depth Technical Guide to the Physical Properties of sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of sec-butyl acetate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and standardized experimental methodologies.

Quantitative Physical Properties

This compound, also known as 2-butyl acetate, is a colorless, flammable liquid with a characteristic fruity odor.[1] It is one of four isomers of butyl acetate and is widely used as a solvent.[2] The following table summarizes its key physical properties as reported in the literature. Note that minor variations in reported values can be attributed to differences in experimental conditions and sample purity.

Physical PropertyValueConditionsReference(s)
Boiling Point 112 °CStandard Pressure[2][3]
111-112 °CNot Specified
112.3 °CNot Specified
112.6 °Cat 760 mmHg[4]
112-113 °Cdl-Form[5]
Density 0.87 g/cm³Not Specified[2]
0.8664 g/cm³Not Specified[1]
0.872 g/mLat 25 °C
0.883 g/cm³Not Specified[4]
0.870 g/mLNot Specified[3]
0.865 g/mLat 25 °C (relative to water at 4°C)[5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for substance identification, purity assessment, and process design. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid such as this compound.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, characterized by the transition from liquid to gas.[6][7]

Method 1: Micro-Boiling Point Determination (Capillary Method)

This method is suitable when only a small sample volume is available.[8]

  • Apparatus: A Thiele tube or a MelTemp apparatus, a thermometer, a capillary tube (sealed at one end), and a smaller, inverted capillary tube (or bell).[6][9]

  • Procedure:

    • A small amount of the liquid sample (a few mL) is placed in a small test tube.[8]

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The apparatus is heated gently. Initially, trapped air will be expelled from the inverted capillary, seen as a slow stream of bubbles.[9]

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid vaporizes.[9]

    • Heating is discontinued, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This occurs when the external pressure equals the vapor pressure of the liquid.[7][9]

Method 2: Simple Distillation

For larger sample volumes, distillation is a common and accurate method for determining the boiling point of a pure liquid.[8][10]

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample is placed in the distillation flask.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[8]

    • The liquid is heated to a gentle boil. As the liquid boils, its vapor travels into the condenser.

    • The temperature is monitored. For a pure substance, the temperature will remain constant throughout the distillation process as the vapor condenses into the receiving flask.[8][10]

    • This stable temperature reading is recorded as the boiling point of the liquid.[10]

Density is an intrinsic property defined as the mass of a substance per unit volume.[11]

Method 1: Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

  • Apparatus: An electronic balance and a graduated cylinder.

  • Procedure:

    • Measure the mass of a clean, dry graduated cylinder and record it.[12]

    • Add a specific volume of this compound to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus.[12]

    • Measure the combined mass of the graduated cylinder and the liquid.[12]

    • Subtract the mass of the empty cylinder to find the mass of the liquid.

    • Calculate the density using the formula: Density = Mass / Volume.[11] To improve accuracy, this process can be repeated with different volumes and the results averaged.[12]

Method 2: Using a Pycnometer

A pycnometer is a glass flask with a precisely defined volume, allowing for a more accurate density measurement.[13]

  • Apparatus: A pycnometer and an electronic balance.

  • Procedure:

    • Weigh the clean, dry pycnometer and record its mass.

    • Fill the pycnometer completely with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and wipe away any excess liquid.

    • Weigh the filled pycnometer.

    • Subtract the mass of the empty pycnometer to determine the mass of the liquid.

    • Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.[13]

Logical Relationships

The following diagram illustrates the fundamental relationship between the chemical substance and its measurable physical properties, which are essential for its identification and characterization.

G substance This compound property Physical Properties substance->property exhibits boiling_point Boiling Point property->boiling_point includes density Density property->density includes

Caption: Relationship between this compound and its core physical properties.

References

sec-butyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the molecular properties of sec-butyl acetate, a common organic solvent.

Molecular Identity and Properties

This compound is an ester recognized for its characteristic fruity odor. It is a clear, flammable liquid utilized as a solvent in the production of various resins and polymers.

Table 1: Molecular Formula and Weight of this compound

PropertyValue
Molecular Formula C₆H₁₂O₂[1][2][3][4][5][6]
Molecular Weight 116.16 g/mol [1][3][7]
Alternate Molecular Weight 116.1583 g/mol [2][4][6]

References

Methodological & Application

Application Notes and Protocols for sec-Butyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl acetate is a versatile organic solvent with a range of applications in organic synthesis. It is a colorless, flammable liquid with a characteristic fruity odor.[1] Its properties make it an effective solvent for various resins and polymers, and it is increasingly being considered as a greener alternative to more hazardous solvents like toluene and xylene.[2][3] In the pharmaceutical industry, this compound is utilized as an extractant in the production of antibiotics, hormones, and vitamins.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a solvent in enzymatic and traditional organic reactions.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₁₂O₂[4]
Molecular Weight 116.16 g/mol [4]
Appearance Colorless liquid[4]
Odor Fruity[4]
Boiling Point 112 °C[4]
Melting Point -99 °C[4]
Density 0.872 g/mL at 25 °C[4]
Flash Point 17 °C (62 °F)[4]
Solubility in Water 0.8 g/100 mL[4]
Refractive Index (n20/D) 1.389[4]

Spectroscopic Data

Spectroscopy Data Reference
¹H NMR Sadtler Research Laboratories Spectral Collection: 6787[5]
IR Sadtler Research Laboratories Prism Collection: 5250[5]

Applications in Organic Synthesis

This compound's utility in organic synthesis extends beyond its role as a solvent for coatings and resins. Its moderate polarity and boiling point make it a suitable medium for a variety of chemical transformations.

Solvent for Enzymatic Reactions

This compound has been successfully employed as a solvent in lipase-catalyzed reactions, offering a favorable environment for enzyme activity and stability.

Application Note: Lipase-Catalyzed Acylation of Amines

Lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for the acylation of amines. This compound can serve as a suitable non-polar solvent for these reactions, facilitating high conversion and enantioselectivity. The choice of solvent is critical as it can influence enzyme activity and substrate solubility.

Experimental Protocol: Enzymatic Acylation of (RS)-sec-Butylamine

This protocol is adapted from a study on the enzymatic resolution of amines.[6]

Materials:

  • (RS)-sec-Butylamine

  • Ethyl acetate (Acyl donor)

  • Immobilized Candida antarctica lipase B (CALB)

  • This compound (Solvent)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a stirred reactor, add (RS)-sec-butylamine (1 equivalent) and this compound as the solvent.

  • Add ethyl acetate (1 to 1.5 equivalents) as the acyl donor.

  • Add immobilized CALB (e.g., 10-20% by weight of the amine).

  • The reaction mixture is stirred at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC) until the desired conversion is reached.

  • Upon completion, the enzyme is filtered off and can be washed and reused.

  • The product, N-acetyl-sec-butylamine, can be isolated from the reaction mixture by evaporation of the solvent and purification by chromatography if necessary.

Quantitative Data from a Representative Study:

EnzymeAcyl DonorSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee%)Reference
CALBEthyl AcetateToluene400.55484 (R-amide)[6]

Note: While this specific study used toluene, this compound is a viable alternative for such enzymatic reactions.

Workflow for Enzymatic Acylation:

Enzymatic_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Substrate (Amine) Acyl Donor (Ethyl Acetate) ReactionVessel Stirred Reactor (Controlled Temperature) Reactants->ReactionVessel Solvent This compound Solvent->ReactionVessel Enzyme Immobilized Lipase (CALB) Enzyme->ReactionVessel Filtration Filter to remove Enzyme ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography Evaporation->Purification Product Isolated Product (N-Acyl Amine) Purification->Product

Caption: Workflow for a typical lipase-catalyzed acylation reaction.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound's low toxicity and favorable solvent properties make it an attractive choice for the synthesis of active pharmaceutical ingredients. It can be used as a reaction medium and for extraction and purification steps.[2]

Application Note: Esterification of Ibuprofen

The non-steroidal anti-inflammatory drug (NSAID) ibuprofen can be esterified to produce prodrugs with modified properties. Enzymatic esterification offers a green and selective method for this transformation. While various solvents can be used, this compound presents a less toxic alternative to halogenated solvents or aromatics like toluene.

Experimental Protocol: Lipase-Catalyzed Esterification of Ibuprofen

This protocol is a general representation based on studies of enzymatic esterification of NSAIDs.[7][8]

Materials:

  • (R,S)-Ibuprofen

  • An alcohol (e.g., n-butanol)

  • Immobilized lipase (e.g., Novozym 435)

  • This compound (Solvent)

  • Molecular sieves

Procedure:

  • Dissolve (R,S)-Ibuprofen and the alcohol (e.g., in a 1:1 to 1:3 molar ratio) in this compound in a suitable reaction vessel.

  • Add activated molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase (e.g., 10% w/w of ibuprofen).

  • Stir the mixture at a controlled temperature (e.g., 40-60 °C).

  • Monitor the conversion of ibuprofen to its ester by HPLC or TLC.

  • Once the reaction reaches equilibrium or the desired conversion, filter off the enzyme.

  • The solvent is removed under reduced pressure.

  • The resulting ibuprofen ester can be purified by column chromatography.

Quantitative Data for a Similar Enzymatic Esterification:

EnzymeSubstratesSolventTemperature (°C)Time (h)Conversion (%)Reference
Novozym 435Acetic acid, n-butanolSolvent-free402.5>90[9]

Note: This data is for the synthesis of butyl acetate, demonstrating the efficiency of Novozym 435 in esterification reactions. Similar efficiency can be expected for the esterification of ibuprofen.

Logical Diagram: this compound as a "Greener" Solvent Alternative

Solvent_Comparison cluster_toluene Toluene cluster_sba This compound Toluene_pros Pros: - Good solvency for non-polar compounds - Azeotropic water removal Toluene_cons Cons: - Reprotoxic - Petroleum-based - Higher toxicity SBA_pros Pros: - Lower toxicity - Can be bio-based - Effective solvent for many reactions - Pleasant odor SBA_cons Cons: - More polar than toluene - Lower boiling point (less effective for high-temp reactions) Title Solvent Choice in Organic Synthesis

Caption: Comparison of this compound and toluene as solvents.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[9]

Handling Precautions:

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Keep the container tightly closed.[2]

  • Ground/bond container and receiving equipment to prevent static discharge.[2]

  • Use explosion-proof electrical/ventilating/lighting equipment.[2]

  • Use only non-sparking tools.[2]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

  • If swallowed: Get medical attention immediately.[9]

Conclusion

This compound is a valuable solvent for organic synthesis with a favorable safety and environmental profile compared to traditional aromatic solvents. Its application in enzymatic reactions, particularly acylations and esterifications, is well-documented. While detailed protocols for its use in a wide array of traditional organic reactions are still emerging in the literature, its physical and chemical properties suggest its suitability as a medium-polarity solvent for many transformations. Researchers are encouraged to consider this compound as a viable and "greener" alternative in the development of new synthetic methodologies.

References

Application Notes and Protocols: Sec-Butyl Acetate as a Solvent in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sec-butyl acetate in various chromatography techniques. The information is intended to guide researchers, scientists, and drug development professionals in leveraging the properties of this solvent for analytical and preparative separations.

Physicochemical Properties of this compound for Chromatography

This compound is a colorless, flammable liquid with a characteristic fruity odor.[1][2] Its properties make it suitable for specific applications in chromatography, particularly in gas chromatography and as a potential component in mobile phases for liquid chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol [1][4]
Boiling Point 112 °C[2]
Melting Point -99 °C[2]
Density 0.87 g/cm³[2]
Vapor Pressure 10 mmHg at 20 °C[2]
Flash Point 17 °C[2]
Solubility in Water 0.80 g/100 mL[2]
Refractive Index 1.389 (at 20°C)
Polarity Index (P´) 4.0[5]
Kovats Retention Index (non-polar column) 738 - 758[3]
Kovats Retention Index (polar column) 982 - 993[3]

Applications in Gas Chromatography (GC)

Due to its volatility, this compound is well-suited for gas chromatography, both as a solvent for sample preparation and as an analyte. Standardized methods exist for its determination in various matrices.

Analysis of this compound in Air Samples (NIOSH Method 1450)

This method is designed for the determination of various esters, including this compound, in workplace air.[6]

Table 2: NIOSH Method 1450 Parameters for this compound Analysis [6]

ParameterSpecification
Analyte This compound
Matrix Air
Sampling Charcoal tube
Flow Rate 0.01 - 0.2 L/min
Sampling Volume 1 - 10 L
Desorption Carbon disulfide
Analysis Technique Gas Chromatography with Flame Ionization Detector (GC-FID)
Detection Limit 0.02 mg per sample
Sample Storage >90% recovery after 30 days at 4°C

Experimental Protocol: GC-FID Analysis of this compound in Air

  • Sample Collection:

    • Use a calibrated personal sampling pump to draw a known volume of air through a charcoal sampling tube.[6]

    • Ensure the flow rate is between 0.01 and 0.2 L/min.[6]

    • Collect a sample volume between 1 and 10 liters.[6]

  • Sample Preparation:

    • Score the charcoal tube with a file and break it open.

    • Transfer the front and back sections of the charcoal to separate vials.

    • Add 1.0 mL of carbon disulfide to each vial to desorb the analytes.

    • Cap the vials and allow them to stand for 30 minutes with occasional agitation.

  • GC-FID Analysis:

    • Column: Use a GC column suitable for the separation of volatile esters (e.g., a polar capillary column like FFAP or a non-polar column like DB-1).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 200 °C).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C (isothermal) or a suitable temperature ramp for separating from other components.[1]

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 250 °C.[1]

    • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 30 mL/min for a packed column).[1]

    • Injection Volume: 5 µL.[1]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound in carbon disulfide.

    • Analyze the samples and quantify the amount of this compound by comparing the peak areas to the calibration curve.

Workflow for GC-FID Analysis of this compound

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing SampleCollection 1. Air Sampling (Charcoal Tube) Desorption 2. Desorption (Carbon Disulfide) SampleCollection->Desorption Injection 3. Injection Desorption->Injection Separation 4. GC Separation Injection->Separation Detection 5. FID Detection Separation->Detection Quantification 6. Quantification (Calibration Curve) Detection->Quantification

Workflow for GC-FID analysis of this compound in air samples.
Separation of Butyl Acetate Isomers (OSHA Method 1009)

This method details the separation of n-butyl acetate, isobutyl acetate, this compound, and tert-butyl acetate. While primarily for air monitoring, the chromatographic conditions are valuable for any application requiring the separation of these isomers.

Table 3: GC Conditions for Butyl Acetate Isomer Separation

ParameterSpecification
Analytes n-butyl acetate, isobutyl acetate, this compound, tert-butyl acetate
Analysis Technique Gas Chromatography with Flame Ionization Detector (GC-FID)
Column Capillary column (e.g., DB-Wax or equivalent)
Injector Temperature 250 °C
Oven Temperature Program 40 °C hold for 4 min, then ramp to 100 °C at 10 °C/min
Detector Temperature 250 °C
Carrier Gas Helium
Injection Split injection

A sample chromatogram from a similar method shows the elution order as tert-butyl acetate, followed by this compound, isobutyl acetate, and finally n-butyl acetate.[7]

Applications in High-Performance Liquid Chromatography (HPLC)

While less common as a primary mobile phase component, this compound's chirality makes its separation a key application in pharmaceutical analysis.

Chiral Separation of this compound Enantiomers

This compound is a chiral molecule, and the separation of its enantiomers is crucial in pharmaceutical applications where different enantiomers can have distinct pharmacological activities.[8] This is typically achieved using a chiral stationary phase (CSP).

General Protocol for Chiral HPLC Method Development:

  • Column Selection:

    • Choose a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[8]

  • Mobile Phase Screening (Normal Phase):

    • Start with a non-polar mobile phase such as Hexane/Isopropanol (90:10, v/v).[8]

    • If separation is not achieved, try Hexane/Ethanol (90:10, v/v).[8]

    • Adjust the ratio of the polar modifier (isopropanol or ethanol) to optimize retention and resolution. Increasing the polar solvent content will generally decrease retention times.[8]

  • Mobile Phase Screening (Reversed Phase):

    • Use a polar mobile phase such as Acetonitrile/Water (50:50, v/v) or Methanol/Water.[8]

    • Adjust the organic modifier to water ratio to optimize the separation. Increasing the organic content will typically decrease retention times.[8]

  • Flow Rate and Temperature:

    • Start with a flow rate of 0.5 - 1.0 mL/min.[8]

    • Column temperature can be varied (e.g., 25-40 °C) to improve peak shape and resolution.[8]

  • Detection:

    • Use a UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector, as this compound has a weak chromophore.[8]

Logical Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow Start Start: Racemic This compound Sample SelectCSP 1. Select Chiral Stationary Phase (CSP) Start->SelectCSP ChooseMode 2. Choose Chromatographic Mode SelectCSP->ChooseMode NormalPhase Normal Phase ChooseMode->NormalPhase Non-polar ReversedPhase Reversed Phase ChooseMode->ReversedPhase Polar NPScreen 3a. Screen Mobile Phases (e.g., Hexane/IPA) NormalPhase->NPScreen RPScreen 3b. Screen Mobile Phases (e.g., ACN/Water) ReversedPhase->RPScreen Optimize 4. Optimize Separation (Solvent Ratio, Flow Rate, Temp.) NPScreen->Optimize RPScreen->Optimize GoodSep Good Separation? Optimize->GoodSep FinalMethod Final Method GoodSep->FinalMethod Yes ReScreen Re-screen or Change Mode/CSP GoodSep->ReScreen No ReScreen->ChooseMode

References

Application of sec-Butyl Acetate in the Extraction of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl acetate is emerging as a viable and environmentally conscious solvent for the extraction of natural products. Its properties, including moderate polarity, a favorable boiling point for easy removal, and status as a greener alternative to some conventional solvents, make it an attractive option for isolating bioactive compounds from various natural sources.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the extraction of natural products, targeting researchers, scientists, and professionals in drug development. While this compound has been noted for its use as an extraction solvent in the production of pharmaceuticals like penicillin, detailed public-domain protocols for its broad application in plant-based natural product extraction are not extensively documented.[3] Therefore, the following protocols are based on established principles of natural product extraction, adapted for the specific properties of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in extraction processes.

PropertyValueReference
Molecular FormulaC₆H₁₂O₂[4][5]
Molecular Weight116.16 g/mol [6][7]
Boiling Point112 °C[5][8]
Density0.87 g/cm³[5]
Solubility in Water0.8 g/100 mL[5]
Solubility in Organic SolventsSoluble in ethanol, ethyl ether[4]
Flash Point17 °C[5]

Applications in Natural Product Extraction

This compound's moderate polarity makes it suitable for extracting a wide range of semi-polar to non-polar secondary metabolites from plant and microbial sources. These include, but are not limited to:

  • Alkaloids: Many alkaloids of pharmaceutical interest possess polarities that align with the extraction capabilities of this compound.

  • Terpenoids: This large and diverse class of compounds, including essential oils and bitter principles, can be effectively extracted.

  • Flavonoids and other Phenolic Compounds: While highly polar glycosides may have limited solubility, aglycones and less polar flavonoids can be efficiently extracted.

  • Lipids and Waxes: Its solvent properties are well-suited for the extraction of fats, waxes, and other lipidic molecules.[3]

Experimental Protocols

The following are generalized protocols for the extraction of natural products using this compound. Researchers should optimize these protocols based on the specific natural source material and the target compounds.

Protocol 1: Maceration Extraction of Dried Plant Material

This protocol is suitable for the extraction of semi-polar compounds from dried and powdered plant material.

Materials:

  • Dried and powdered plant material

  • This compound (analytical grade)

  • Glass container with a tight-fitting lid

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried and powdered plant material and place it in a 1 L glass container.

  • Add 500 mL of this compound to the container, ensuring the plant material is fully submerged.

  • Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature (20-25 °C) for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Wash the residue with an additional 100 mL of this compound to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-50 °C under reduced pressure.

  • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Liquid-Liquid Partitioning for Fractionation of a Crude Extract

This protocol is designed for the fractionation of a crude aqueous or alcoholic extract to isolate compounds of medium polarity.

Materials:

  • Crude aqueous or alcoholic plant extract

  • This compound (analytical grade)

  • Separatory funnel

  • Deionized water

  • Sodium chloride (optional, to reduce emulsions)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 10 g of the crude extract in 200 mL of deionized water.

  • Transfer the aqueous solution to a 500 mL separatory funnel.

  • Add 200 mL of this compound to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. If an emulsion forms, a small amount of saturated sodium chloride solution can be added to break it.

  • Drain the lower aqueous layer.

  • Collect the upper this compound layer.

  • Repeat the extraction of the aqueous layer with two additional 100 mL portions of this compound.

  • Combine all the this compound fractions.

  • Dry the combined extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the this compound extract using a rotary evaporator.

Data Presentation: Comparative Extraction Yields (Illustrative)

Due to the limited availability of direct comparative studies in the public domain, the following table presents a hypothetical comparison of extraction yields for different classes of natural products using this compound versus the commonly used solvent, ethyl acetate. This table is for illustrative purposes to guide researchers in their experimental design.

Class of Natural ProductPlant Source (Hypothetical)Extraction SolventYield (% w/w of dry plant material)Purity of Target Compound (%)
Alkaloids Catharanthus roseusThis compound2.575
Ethyl Acetate2.878
Flavonoids (Aglycones) Ginkgo bilobaThis compound4.285
Ethyl Acetate4.588
Terpenoids Artemisia annuaThis compound3.890
Ethyl Acetate3.587

Visualizations

Experimental Workflow for Maceration Extraction

Maceration_Extraction Start Dried Plant Material Maceration Maceration (48h, RT, Agitation) Start->Maceration Solvent This compound Solvent->Maceration Filtration Filtration Maceration->Filtration Residue Plant Residue Filtration->Residue Extract This compound Extract Filtration->Extract Concentration Concentration (Rotary Evaporator) Extract->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Pure_Compound Pure Natural Product Purification->Pure_Compound

Caption: Workflow for maceration extraction of natural products using this compound.

Logical Relationship of Solvent Properties to Application

Caption: Relationship between this compound's properties and its extraction applications.

Conclusion

This compound presents a promising alternative to traditional solvents for the extraction of natural products. Its physicochemical properties allow for the effective extraction of a broad range of semi-polar to non-polar compounds. While specific and detailed comparative data is still emerging, the provided protocols, adapted from standard extraction methodologies, offer a solid foundation for researchers to explore the potential of this compound in their work. The "green" characteristics of this compound further enhance its appeal in a research and industrial landscape increasingly focused on sustainability.[1][2] Further studies are encouraged to generate more quantitative data on the extraction efficiency of this compound for various classes of natural products from diverse sources.

References

Application Notes and Protocols: Sec-butyl Acetate as a Reaction Medium for Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl acetate is a colorless, flammable liquid with a characteristic fruity odor. It is widely recognized as a versatile solvent in the production of lacquers, enamels, and various resins.[1] Beyond its conventional applications, this compound holds potential as a reaction medium for chemical syntheses, including esterification reactions. Its physical properties, such as a moderate boiling point (112 °C) and limited solubility in water, make it a suitable candidate for facilitating ester formation, particularly in Fischer esterification processes.[1] This document provides detailed application notes and protocols for utilizing this compound as a reaction medium in the esterification of carboxylic acids.

Advantages of this compound as a Reaction Medium

  • Azeotropic Water Removal: this compound can form an azeotrope with water, which can be advantageous in driving the equilibrium of reversible esterification reactions toward the product side by facilitating the removal of water.

  • Appropriate Boiling Point: Its boiling point of 112°C allows for conducting reactions at elevated temperatures to increase reaction rates without the need for high-pressure apparatus.[1]

  • Good Solvency: It is a good solvent for a wide range of organic compounds, including carboxylic acids and alcohols.

  • Ease of Removal: With a moderate boiling point, it can be readily removed from the reaction mixture by distillation during work-up.

General Protocol for Fischer Esterification in this compound

This protocol outlines a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol using this compound as the reaction medium.

Materials:

  • Carboxylic Acid

  • Alcohol

  • This compound (reaction grade)

  • Acid Catalyst (e.g., concentrated Sulfuric Acid, p-Toluenesulfonic acid)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous drying agent (e.g., Sodium Sulfate, Magnesium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus (for purification)

Experimental Workflow Diagram:

Esterification_Workflow General Workflow for Esterification in this compound A Reactant Charging B Add Carboxylic Acid, Alcohol, and this compound to Flask A->B D Slowly Add Acid Catalyst B->D C Catalyst Addition C->D E Reaction D->E F Heat Mixture to Reflux (e.g., 100-120 °C) E->F G Work-up F->G H Cool and Quench Reaction G->H I Phase Separation H->I J Wash Organic Layer with NaHCO3 and Brine I->J K Drying and Solvent Removal J->K L Purification K->L M Distillation or Chromatography L->M N Product Characterization M->N O NMR, IR, GC-MS N->O

Caption: General workflow for esterification in this compound.

Procedure:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer, add the carboxylic acid (1.0 eq), the alcohol (1.2-2.0 eq), and this compound as the solvent. The volume of this compound should be sufficient to ensure proper mixing and heat transfer.

  • Catalyst Addition: While stirring, slowly add the acid catalyst (e.g., 1-5 mol% of concentrated sulfuric acid) to the reaction mixture. An exothermic reaction may occur, so addition should be done cautiously.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 100-120 °C) using a heating mantle or oil bath. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR). Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Remove the this compound under reduced pressure using a rotary evaporator.

    • Purify the crude ester by distillation or column chromatography to obtain the final product.

Quantitative Data and Comparison

While specific quantitative data for a wide range of esterification reactions using this compound as the solvent is not extensively available in the reviewed literature, data from the synthesis of similar esters, such as n-butyl acetate, can provide a reasonable benchmark.

Table 1: Reaction Parameters for the Synthesis of Butyl Acetates

Parametern-Butyl Acetate SynthesisThis compound Synthesis (from butene)
Reactants Acetic Acid, n-ButanolAcetic Acid, Butene
Catalyst Sulfuric AcidCation Exchange Resin
Temperature Reflux90-160 °C
Pressure Atmospheric2-15 kg/cm ²
Molar Ratio (Acid:Alcohol/Alkene) 1:1.15 - 1:1.801:1.15 - 1:1.80
Conversion of Acetic Acid >60%~70%

Data synthesized from available literature on butyl acetate synthesis.[2]

It is important to note that reaction yields and conversion rates are highly dependent on the specific carboxylic acid and alcohol used, as well as the reaction conditions. For sterically hindered substrates, longer reaction times or a higher catalyst loading may be necessary.

Signaling Pathway/Logical Relationship Diagram

The Fischer esterification mechanism is a well-established acid-catalyzed nucleophilic acyl substitution.

Fischer_Esterification Fischer Esterification Mechanism A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B Increases electrophilicity of carbonyl carbon C Proton Transfer B->C D Formation of Water as a Leaving Group C->D E Elimination of Water D->E F Deprotonation E->F G Ester Product F->G Reforms acid catalyst

Caption: Key steps in the Fischer esterification mechanism.

Application in Drug Development

In the pharmaceutical industry, esterification is a common strategy to create prodrugs with improved properties such as increased bioavailability, better taste, or prolonged duration of action. For instance, the non-steroidal anti-inflammatory drug (NSAID) ibuprofen can be esterified to reduce its gastrointestinal side effects.[3] While specific examples using this compound as the solvent for such transformations are not readily found in the literature, its properties suggest it could be a viable and effective medium for the synthesis of ester-based drug candidates. The general protocol provided can be adapted for the esterification of active pharmaceutical ingredients (APIs) containing a carboxylic acid moiety.

Conclusion

This compound presents itself as a promising and versatile reaction medium for esterification reactions. Its favorable physical properties, particularly its boiling point and ability to form an azeotrope with water, can be effectively utilized to drive reaction equilibria and achieve high yields of ester products. While direct, comprehensive data on its application across a wide range of esterifications is limited, the provided general protocol, based on established principles of Fischer esterification, offers a solid foundation for researchers and drug development professionals to explore its utility in their synthetic endeavors. Further investigation and publication of results from using this compound as a reaction medium will be valuable to the scientific community.

References

Application Notes and Protocol for the Use of sec-Butyl Acetate in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a fundamental analytical technique for the separation, identification, and purification of compounds. The choice of the mobile phase is critical for achieving optimal separation. While solvent systems based on ethyl acetate and n-butyl acetate are common, sec-butyl acetate offers an alternative with slightly different selectivity that can be advantageous for the separation of specific classes of compounds. This document provides a detailed protocol for the use of this compound in TLC mobile phases and guidance on method development.

This compound is a solvent of medium polarity. Its branched structure, compared to its straight-chain isomer n-butyl acetate, can influence interactions with analytes and the stationary phase, potentially leading to improved separation of certain mixtures. It is miscible with most common organic solvents, making it a versatile component for mobile phase optimization.

Data Presentation: Influence of this compound on Analyte Retention

The following table provides illustrative data on the effect of incorporating this compound into a standard mobile phase system on the Retention Factor (Rƒ) of compounds with varying polarities. The data demonstrates the principle of mobile phase optimization, where adjusting the solvent ratio allows for fine-tuning the separation.

Analyte TypeExample CompoundMobile Phase A: 20% Ethyl Acetate in Hexane (v/v) - RƒMobile Phase B: 20% this compound in Hexane (v/v) - RƒObservations
Non-polar β-Carotene0.850.82High Rƒ in both systems, indicating low affinity for the silica gel stationary phase. The slightly lower Rƒ with this compound may be due to minor differences in solvent strength.
Moderately Polar Benzophenone0.550.50Good separation in both systems. The choice between ethyl acetate and this compound would depend on the specific separation needs for other components in the mixture.
Polar 4-Nitroaniline0.250.22The lower Rƒ values indicate stronger interaction with the stationary phase. The subtle difference between the two mobile phases could be exploited to improve separation from other polar or non-polar impurities.
Very Polar Salicylic Acid0.100.08Strong retention on the stationary phase. To achieve a more optimal Rƒ (ideally between 0.2 and 0.8), the polarity of the mobile phase would need to be increased, for example, by increasing the concentration of this compound or adding a more polar solvent like methanol.

Experimental Protocols

This section details the methodology for performing Thin-Layer Chromatography using a mobile phase containing this compound.

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ coated on aluminum or glass backing.

  • Solvents:

    • This compound (analytical grade)

    • n-Hexane (analytical grade)

    • Other co-solvents as needed (e.g., methanol, acetic acid, triethylamine)

  • Sample Preparation:

    • Volatile solvent for sample dissolution (e.g., dichloromethane, methanol, or the mobile phase itself)

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes or micropipettes for spotting

    • Pencil and ruler

    • UV lamp for visualization (254 nm and 366 nm)

    • Staining reagents (e.g., potassium permanganate, iodine chamber)

    • Fume hood

    • Forceps

    • Filter paper

Protocol for TLC using this compound Mobile Phase
  • Preparation of the TLC Developing Chamber:

    • Line the inside of the TLC chamber with a piece of filter paper.

    • Pour the prepared mobile phase (e.g., 20% this compound in hexane) into the chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.

    • Close the chamber with the lid and gently tilt it to saturate the filter paper with the mobile phase.

    • Allow the chamber to equilibrate for at least 15-30 minutes to ensure the atmosphere inside is saturated with solvent vapors. This is crucial for reproducible results.

  • Preparation of the TLC Plate:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil and ruler, gently draw a faint line across the plate approximately 1 cm from the bottom. This will be the origin line where the samples are applied.

  • Sample Application (Spotting):

    • Dissolve the sample in a minimal amount of a suitable volatile solvent to create a concentrated solution.

    • Using a capillary tube or micropipette, apply a small spot of the sample solution onto the origin line.

    • Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

    • If comparing multiple samples, spot them on the same origin line, keeping them equidistant.

  • Development of the TLC Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.

    • Replace the lid and allow the mobile phase to ascend the plate by capillary action without disturbing the chamber.

    • Let the development proceed until the solvent front is about 1 cm from the top of the plate.

  • Visualization:

    • Promptly remove the plate from the chamber and, with a pencil, mark the position of the solvent front.

    • Allow the plate to air-dry completely in a fume hood.

    • Visualize the separated spots. For compounds that are UV-active, this can be done by observing the plate under a UV lamp (typically at 254 nm, where fluorescent indicators in the plate are quenched by the analyte, appearing as dark spots).

    • If the compounds are not UV-active, use a chemical staining method such as placing the plate in an iodine chamber or dipping it in a potassium permanganate solution followed by gentle heating.

  • Calculation of the Retention Factor (Rƒ):

    • The Rƒ value is a ratio calculated by dividing the distance traveled by the center of the spot from the origin by the distance traveled by the solvent front from the origin.

      • Rƒ = (Distance traveled by the spot) / (Distance traveled by thesolvent front)

    • Rƒ values are characteristic for a given compound in a specific solvent system and can be used for identification purposes. An ideal Rƒ value for good separation is typically between 0.2 and 0.8.

Mandatory Visualization

The following diagram illustrates the general workflow for a Thin-Layer Chromatography experiment.

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis chamber_prep 1. Prepare TLC Chamber (Mobile Phase + Saturation) plate_prep 2. Prepare TLC Plate (Draw Origin Line) chamber_prep->plate_prep sample_prep 3. Prepare and Spot Sample plate_prep->sample_prep develop 4. Develop Plate in Chamber sample_prep->develop visualize 5. Dry and Visualize Spots (UV Light / Staining) develop->visualize calculate_rf 6. Calculate Rƒ Values visualize->calculate_rf interpret 7. Interpret Results calculate_rf->interpret

Caption: Workflow for a Thin-Layer Chromatography Experiment.

Application Notes: Sec-Butyl Acetate as a Fragrance Component in Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sec-butyl acetate (butan-2-yl acetate) is an organic ester recognized for its characteristic sweet and fruity odor, often reminiscent of bananas and pears.[1][2][3][4] While its primary industrial application is as a solvent in lacquers, enamels, and coatings, its distinct olfactory profile makes it a subject of interest for evaluation as a fragrance component, particularly as a volatile top note in formulations.[2][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the synthesis, analysis, and evaluation of this compound for fragrance applications. It occurs naturally in some fruits and is also created during fermentation processes.[1]

Physicochemical and Olfactory Properties

A comprehensive understanding of the physical, chemical, and sensory properties of this compound is fundamental for its application in fragrance research. Key quantitative data are summarized in Table 1.

Table 1: Physicochemical and Olfactory Data for this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₂O₂[4]
Molar Mass 116.160 g·mol⁻¹[4]
Appearance Colorless liquid[2][3][6]
Odor Profile Fruity, sweet, solvent-like[1][2][3][7][8]
Boiling Point 112 °C (234 °F)[4][6]
Melting Point -99 °C (-146 °F)[4][6]
Density 0.87 g/cm³ (liquid)[4]
Vapor Pressure 17 - 19 mmHg @ 20 °C[1][8]
Flash Point 17 °C (62 °F)[4]
Solubility in Water 0.80 g/100 mL[4]
Odor Detection Threshold 0.31 ppm[1]
Odor Recognition Threshold 0.68 ppm[1]

Synthesis Protocols

This compound can be synthesized through several methods. The classical and most common laboratory-scale method is the Fischer esterification of sec-butanol with acetic acid. An alternative industrial method involves the reaction of n-butene with acetic acid, which can significantly reduce production costs.[9]

Protocol: Fischer Esterification of Sec-Butanol

This protocol details the laboratory synthesis of this compound from sec-butanol and acetic acid using an acid catalyst.

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Rounding-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

  • Reaction Setup: In a round-bottom flask, combine sec-butanol and a slight excess of glacial acetic acid.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to drive the reaction toward completion.

  • Work-up: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying: Dry the separated organic layer (the crude this compound) over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude product by fractional distillation, collecting the fraction boiling at approximately 112 °C.[4]

  • Analysis: Confirm the purity and identity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS). High-quality this compound should have a purity exceeding 99%.[7]

G Diagram 1: Laboratory Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_purification Purification cluster_analysis Quality Control reactants 1. Combine Reactants (sec-Butanol, Acetic Acid) catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Heat under Reflux catalyst->reflux workup 4. Aqueous Work-up (Wash with NaHCO₃) reflux->workup Reaction Complete drying 5. Dry with MgSO₄ workup->drying distillation 6. Fractional Distillation drying->distillation gcms 7. GC-MS Analysis distillation->gcms product Final Product (>99% Purity) gcms->product

Diagram 1: Laboratory Synthesis Workflow for this compound

Analytical Protocols

Quality control is essential to ensure the purity of this compound and to identify any residual starting materials or byproducts that could affect its olfactory profile. GC-MS is the standard technique for this purpose.[10][11]

Protocol: GC-MS Analysis for Purity Assessment

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of synthesized this compound.

Instrumentation & Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Weak polar capillary column (e.g., DB-5 or similar)[12]

  • High-purity Helium (carrier gas)

  • Methanol or Diethyl Ether (solvent)

  • Autosampler vials

  • This compound sample

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in a suitable solvent like methanol.[13]

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C[12]

    • Injection Volume: 1.0 µL (split mode)[12]

    • Oven Program: Initial temperature of 40-50 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to 250 °C.[12]

    • Carrier Gas Flow: Helium at ~1.0 mL/min.

    • MS Transfer Line Temp: 230-280 °C[12]

    • Ion Source: Electron Impact (EI), 70 eV

    • Mass Range: Scan from m/z 35 to 350.

  • Data Acquisition: Inject the sample into the GC-MS and acquire the data.

  • Data Analysis:

    • Integrate the peaks in the resulting total ion chromatogram (TIC).

    • Calculate the relative peak area percentage to determine the purity of this compound.

    • Identify the main peak by comparing its mass spectrum with a reference library (e.g., NIST).

    • Identify any impurity peaks in a similar manner.

G Diagram 2: GC-MS Analysis Workflow start Start prep 1. Sample Preparation (Dilute in Solvent) start->prep inject 2. GC Injection prep->inject separate 3. Chromatographic Separation (Capillary Column) inject->separate ionize 4. Ionization & Fragmentation (Mass Spectrometer) separate->ionize detect 5. Detection ionize->detect analyze 6. Data Analysis (Chromatogram & Spectral Library) detect->analyze result Result (Purity & Impurity Profile) analyze->result

Diagram 2: GC-MS Analysis Workflow

Fragrance Performance Evaluation Protocols

Evaluating this compound as a fragrance component requires both sensory analysis to characterize its scent profile and stability testing to ensure its longevity in a final product.[10]

Protocol: Sensory Evaluation (Olfactory Analysis)

This protocol describes a method for evaluating the olfactory characteristics of this compound using a trained sensory panel.

Materials:

  • High-purity this compound

  • Odor-free smelling strips (blotters)

  • Ethanol (perfumer's grade) as a solvent/diluent

  • Controlled, well-ventilated evaluation room[14]

  • Panel of at least 5-10 trained assessors[10]

Methodology:

  • Panelist Preparation: Ensure panelists avoid strong foods, drinks, or personal fragrances for at least one hour before the session.

  • Sample Preparation: Prepare dilutions of this compound in ethanol (e.g., 10%, 5%, 1%) to assess its character at different concentrations.

  • Evaluation Procedure:

    • Dip smelling strips into each solution, allowing the solvent to evaporate for a few seconds.

    • Present the strips to panelists in a blind, randomized order.[14]

    • Ask panelists to rate key olfactory attributes (e.g., fruity, sweet, solvent, chemical) on a defined scale (e.g., 1-9).

    • Record the perceived intensity and hedonic (pleasantness) score.

    • Evaluate the scent profile over time (top note at 0-15 min, mid note at 15-60 min, base note after 1 hr) to determine its tenacity and character evolution.

  • Data Analysis: Collect and statistically analyze the data to create an average olfactory profile for this compound.

G Diagram 3: Sensory Evaluation Workflow start Start prep 1. Prepare Samples (Dilutions on Blotters) start->prep panel 2. Present to Panel (Blind & Randomized) prep->panel eval 3. Panelists Evaluate (Odor Profile, Intensity, Hedonics) panel->eval data 4. Collect & Analyze Data eval->data end Conclusion (Olfactory Profile) data->end

Diagram 3: Sensory Evaluation Workflow
Protocol: Accelerated Stability Testing

This protocol is designed to predict the long-term stability of this compound within a simple fragrance base (e.g., ethanol).

Materials:

  • Solution of this compound in ethanol (e.g., 5%)

  • Clear and amber glass vials with airtight caps

  • Stability chamber or oven capable of maintaining 40-45 °C

  • UV light exposure chamber

  • Refrigerator/Freezer for freeze-thaw cycles[15]

  • GC-MS for chemical analysis

  • Control samples stored at room temperature in the dark

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the this compound solution in both clear (for light testing) and amber vials. Retain several vials as controls.

  • Stress Conditions:

    • Elevated Temperature: Place samples in a stability chamber at 40 °C for a period of 4-12 weeks.[15]

    • Light Exposure: Place clear vials in a light exposure chamber to simulate the effects of UV and visible light.[15]

    • Freeze-Thaw Cycling: Subject samples to repeated cycles of freezing (-10 °C for 24h) and thawing (room temperature for 24h) for 3-5 cycles.[15]

  • Periodic Evaluation: At set time points (e.g., 1, 2, 4, 8, 12 weeks), remove a sample from each stress condition.

  • Analysis:

    • Visual: Check for any changes in color or clarity.

    • Olfactory: Compare the scent of the stressed sample to the control sample.

    • Chemical: Analyze the sample using the GC-MS protocol (3.1) to quantify the concentration of this compound and detect any degradation products.

  • Data Interpretation: A stable formulation will show minimal changes in color, scent, and chemical composition compared to the control.

G Diagram 4: Fragrance Stability Testing Workflow cluster_stress 2. Expose to Stress Conditions start Start prep 1. Prepare Samples & Controls start->prep heat Elevated Temp (40°C) prep->heat light UV/Visible Light prep->light freeze Freeze-Thaw Cycles prep->freeze analyze 3. Periodic Analysis (Olfactory, Visual, GC-MS) heat->analyze light->analyze freeze->analyze compare 4. Compare to Control analyze->compare end Evaluate Stability compare->end

Diagram 4: Fragrance Stability Testing Workflow

Application in Fragrance Formulations

Due to its high volatility (Vapor Pressure: 19 mmHg) and simple fruity character, this compound is best suited as a top note in fragrance compositions.[1] Its function would be to provide an initial lift and a fleeting fruity or solvent-like impression. However, it is important to note that some industry resources classify this compound primarily as an industrial chemical and do not recommend it for fragrance use, with n-butyl acetate and iso-butyl acetate being the more common isomers in the flavor and fragrance industry.[8][16] Its use may be limited to specific applications where a sharp, ethereal-fruity note is desired.

Safety and Toxicology Data

When handling this compound, appropriate safety measures must be taken. It is a flammable liquid and can cause irritation.[2][4] Key toxicological data are summarized in Table 2.

Table 2: Toxicological Data for this compound

EndpointValueSpeciesReference(s)
LD₅₀ (Oral) 3200 mg/kgRat[1][6][8]
LC₅₀ (Inhalation) 24,000 ppm / 4hRat[1]
Irritation Irritant to eyes, nose, and throat upon overexposure.Human[2][3]
OSHA PEL (TWA) 200 ppm (950 mg/m³)Human[2][17]
ACGIH TLV (TWA) 50 ppmHuman[2]
ACGIH STEL 150 ppmHuman[2]

Exposure can cause central nervous system depression, leading to symptoms of dizziness.[4] Standard laboratory personal protective equipment (gloves, safety goggles) should be worn, and work should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of sec-Butyl Acetate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: sec-Butyl acetate (s-butyl acetate) is a versatile ester solvent with significant applications in polymer chemistry.[1] Its properties, including moderate volatility, excellent solvency for a wide range of resins, and a favorable toxicological profile compared to other solvents, make it an integral component in various industrial and research settings.[2][3] These notes provide an in-depth overview of its applications, physicochemical properties, and generalized protocols for its use in polymer-based formulations.

Primary Role and Key Applications in Polymer Chemistry

This compound's principal function in polymer chemistry is as a solvent and diluent.[4][5] Its ability to dissolve numerous polymers and resins is crucial for manufacturing high-performance coatings, adhesives, inks, and other polymer-based products.[2][6]

  • Coatings, Paints, and Lacquers: This is the largest application area. This compound is used to dissolve polymers such as nitrocellulose, acyclic polymers, vinyl resins, acrylics, and polyurethanes.[1][4][7][8] Its moderate evaporation rate is a key advantage, allowing for controlled drying which results in smooth, high-gloss finishes without defects like blushing.[3] It improves the leveling and overall application properties of paints and lacquers used in the automotive, aerospace, and industrial sectors.[3][6]

  • Adhesives and Sealants: In adhesive formulations, this compound acts as a solvent to dissolve various polymers and resins, control viscosity, and achieve desired setting times and strong bonding properties.[2][3][6]

  • Printing Inks: Its volatility and ability to effectively dissolve pigments and binders make it a preferred solvent in the production of printing inks.[6] It ensures that the ink flows smoothly, dries quickly, and adheres well to different substrates.[6]

  • Nail Polish Formulations: In cosmetics, this compound and its isomers are key solvents used to dissolve nitrocellulose, the primary film-forming polymer in conventional nail polish.[9][10][11] The solvent evaporates upon application, leaving a smooth, adherent polymer film on the nail.[9][12]

  • Chemical Synthesis: Beyond its role as a simple solvent, it can serve as a reaction medium for the synthesis of polymers like polyurethanes and acrylic resins.[7] In the pharmaceutical industry, it is also employed as an extractant in the manufacturing of antibiotics.[2]

Physicochemical and Quantitative Data

The effectiveness of this compound as a solvent is rooted in its specific physical and chemical properties. A summary of this quantitative data is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂[1][5][13]
Molar Mass 116.16 g·mol⁻¹[1][13][14]
Appearance Clear, colorless liquid[1][13]
Odor Fruity, sweet[1][13]
Density 0.872 g/cm³ at 20 °C (68 °F)[1][13][15]
Boiling Point 112 °C (234 °F)[1][15]
Melting Point -99 °C (-146 °F)[1][15]
Flash Point 17 °C (62 °F)[1][15]
Vapor Pressure 10 - 17 mmHg at 20 °C[1][13]
Solubility in Water 0.80 g/100 mL[1][15]
Explosive Limits 1.7% - 9.8%[1][15]

Diagrams and Workflows

Logical Relationship: Properties to Application

The suitability of this compound in polymer coatings is a direct result of its physical properties. The following diagram illustrates this relationship.

G prop1 Moderate Evaporation Rate outcome1 Controlled Drying Time prop1->outcome1 prop2 Excellent Solvency (dissolves nitrocellulose, acrylics) outcome3 Formation of Uniform Film prop2->outcome3 prop3 Lower Toxicity (vs. Toluene, Xylene) outcome4 Safer Formulation prop3->outcome4 outcome2 Smooth, High-Gloss Finish outcome1->outcome2 application High-Performance Coatings & Lacquers outcome2->application outcome3->outcome2 outcome4->application

Caption: How this compound's properties lead to its use in coatings.

General Workflow for Polymer Coating Formulation

This diagram outlines a typical experimental workflow for creating a polymer-based coating, highlighting the stage where this compound is utilized.

G start Start: Define Coating Requirements selection 1. Select Polymer Resin (e.g., Nitrocellulose, Acrylic) start->selection dissolution 2. Dissolution Step Add this compound to dissolve resin selection->dissolution additives 3. Incorporate Additives (Plasticizers, Pigments) dissolution->additives mixing 4. Homogenization (Mechanical Mixing/Stirring) additives->mixing qc 5. Quality Control (Viscosity, Solid Content) mixing->qc application 6. Application & Curing (Solvent Evaporation) qc->application end End: Final Coated Product application->end

Caption: Experimental workflow for formulating a polymer coating.

Experimental Protocols

While specific formulations are proprietary, the following generalized protocols outline the fundamental steps for using this compound in a laboratory or research setting.

Protocol 4.1: Formulation of a Nitrocellulose-Based Lacquer

Objective: To prepare a clear, nitrocellulose-based lacquer using this compound as the primary solvent. Nitrocellulose is a common film-forming polymer used in wood finishes and nail polish.[1][9]

Materials:

  • Nitrocellulose (e.g., RS 1/2 second)

  • This compound (Reagent Grade)

  • Plasticizer (e.g., Dibutyl phthalate - note: use is restricted in some regions[9], or a modern alternative like acetyl tributyl citrate)

  • Secondary resin for adhesion/gloss (e.g., an alkyd or maleic resin)

  • Glass beaker or reaction vessel

  • Magnetic stirrer and stir bar or overhead mechanical stirrer

  • Fume hood

Procedure:

  • Solvent Preparation: In a beaker under a fume hood, place the required volume of this compound. Begin stirring at a moderate speed (e.g., 250 rpm).

  • Polymer Dissolution: Slowly add the pre-weighed nitrocellulose to the vortex of the stirring solvent. Adding the polymer gradually prevents clumping and ensures complete wetting and dissolution. Allow stirring to continue until the solution is clear and homogenous. This may take several hours depending on the grade of nitrocellulose.

  • Addition of Modifiers: Once the primary polymer is dissolved, introduce the secondary resin and the plasticizer to the solution.

  • Homogenization: Continue stirring the mixture until all components are fully dissolved and the lacquer has a uniform consistency.

  • Quality Control & Storage: Measure the viscosity using a viscometer to ensure it meets specifications. Store the final lacquer in a sealed, airtight container to prevent solvent evaporation.

Protocol 4.2: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from sec-butanol and acetic acid. This protocol illustrates the fundamental chemistry of its production.[1][16]

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (Catalyst)

  • Reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reactant Setup: In a round-bottom flask, combine sec-butanol and a slight excess of glacial acetic acid.

  • Catalysis: While swirling the flask in an ice bath, slowly and carefully add a few drops of concentrated sulfuric acid.

  • Reflux: Assemble the reflux apparatus and heat the mixture using a heating mantle. Allow the reaction to reflux for 1-2 hours.[16] The reflux ring should be stable in the lower part of the condenser.

  • Workup & Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, then a 5% sodium bicarbonate solution (to neutralize unreacted acid - be cautious of CO₂ evolution), and finally with a saturated sodium chloride solution (brine).

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid into a distillation apparatus and purify the this compound by fractional distillation. Collect the fraction boiling at approximately 112-113 °C.[1]

G reactant1 sec-Butanol plus + reactant2 Acetic Acid catalyst H₂SO₄ (catalyst) product1 This compound catalyst->product1 product2 Water (H₂O) catalyst->product2 plus->catalyst Reflux/Heat

Caption: Fischer esterification synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][15] All work should be conducted in a well-ventilated area or a fume hood, away from ignition sources. Exposure can cause irritation to the eyes, nose, and throat.[1] Ingestion or high levels of inhalation may lead to central nervous system depression.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Analytical Detection of sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of sec-butyl acetate, a common solvent used in various industries, including the manufacturing of lacquers, enamels, vinyl resins, and nitrocellulose.[1] In the pharmaceutical industry, it is crucial to monitor and control the residual levels of solvents like this compound in drug substances, excipients, and final products to ensure patient safety.[2][3][4]

This document outlines protocols primarily based on gas chromatography (GC), a robust and widely used technique for the analysis of volatile organic compounds. The methods detailed below are derived from established regulatory bodies and scientific literature, ensuring reliability and compliance.

Chemical Profile of this compound

PropertyValue
Chemical Formula C₆H₁₂O₂[1][5]
Molecular Weight 116.16 g/mol [5][6]
CAS Number 105-46-4[5][7]
Boiling Point 112°C (234°F)[1]
Appearance Colorless liquid[1][5]
Odor Fruity, pleasant[1][5]

Analytical Methods Overview

Gas chromatography with a flame ionization detector (GC-FID) is the most common and validated method for the quantitative analysis of this compound.[5][7][8][9][10][11] For confirmatory analysis and identification, especially in complex matrices, gas chromatography-mass spectrometry (GC-MS) is employed.[5][12] The United States Pharmacopeia (USP) general chapter <467> provides guidelines for the control of residual solvents in pharmaceutical products, which includes this compound as a Class 3 solvent.[2][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the detection of this compound.

MethodMatrixDetection/Quantitation LimitLinear RangeRecovery
OSHA Method 1009 AirReliable Quantitation Limit: 38.9 ppbNot Specified>95%
NIOSH Method 1450 AirDetection Limit: 0.9 µ g/sample [5][8]14-440 µ g/sample [8]>90% after 30 days storage at 4°C[9]
In-house GC-FID GeneralLimit of Quantification: 1.5 µg/Media[7]Not SpecifiedNot Specified
Workplace Air Method AirNot Specified24 to 480 mg/m³ for a 10-L air sample[11]Not Specified

Experimental Protocols

Protocol 1: Analysis of this compound in Workplace Air (Based on NIOSH 1450)

This protocol describes the collection and analysis of airborne this compound using charcoal tube sampling followed by GC-FID analysis.[5][9]

1. Sample Collection:

  • Sampling Media: A glass tube containing two sections of activated coconut shell charcoal (100 mg front section, 50 mg back section).[5][11]

  • Flow Rate: 0.01 to 0.2 L/min.[9]

  • Sample Volume: 1 to 10 Liters.[9]

  • Procedure:

    • Calibrate a personal sampling pump with a representative charcoal tube in line.

    • Break the ends of the charcoal tube immediately before sampling.

    • Connect the tube to the sampling pump with the smaller section of charcoal towards the pump.

    • Position the tube vertically on the employee's lapel or in their breathing zone.

    • After sampling, cap the ends of the tube and label it with a unique identifier.

2. Sample Preparation:

  • Desorption:

    • Score the charcoal tube with a file in front of the first charcoal section.

    • Break the tube and transfer the front and back sections of charcoal to separate 2 mL vials.

    • Add 1.0 mL of carbon disulfide to each vial.[5][11]

    • Cap the vials and agitate them intermittently for 30 minutes.

3. GC-FID Analysis:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector.

  • Column: A capillary column such as HP-FFAP (50 m × 0.32 mm i.d., 0.50 µm film thickness) is suitable.[11]

  • Carrier Gas: Nitrogen or Helium.

  • Temperatures:

    • Injector: 200°C

    • Detector: 250°C[5]

    • Oven: 60°C (isothermal) or a suitable temperature program.[5]

  • Injection: 1-2 µL of the desorbed sample.

  • Calibration: Prepare a series of calibration standards of this compound in carbon disulfide. Analyze the standards under the same conditions as the samples to generate a calibration curve.

4. Data Analysis:

  • Calculate the mass of this compound in the front and back sections of the charcoal tube using the calibration curve.

  • The total mass is the sum of the amounts found in the two sections. If the back section contains more than 25% of the front section, breakthrough may have occurred, and the sample should be considered invalid.

  • Calculate the concentration of this compound in the air sample by dividing the total mass by the sampled air volume.

Protocol 2: Headspace GC-MS for Residual this compound in Pharmaceutical Products (General Approach based on USP <467>)

This protocol outlines a general procedure for the determination of residual this compound in pharmaceutical articles using static headspace gas chromatography with mass spectrometric detection for confirmation.

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[13] Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a specific amount of the drug product into a headspace vial. Add a precise volume of the chosen diluent (e.g., DMSO). The sample concentration will depend on the expected level of residual solvents.

2. Headspace GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A column with a phase suitable for volatile compounds, such as a G43 (e.g., DB-624) or G16 (e.g., DB-WAX) phase, is recommended by USP <467>.[2][14]

  • Headspace Parameters:

    • Oven Temperature: 80°C - 90°C.[15][16]

    • Incubation Time: 10 - 20 minutes.[16]

    • Vial Agitation: On.

  • GC Parameters:

    • Carrier Gas: Helium.

    • Injector Temperature: 140°C - 200°C.

    • Oven Program: A typical program might be: hold at 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • Quantification: Quantify the amount of this compound in the sample by comparing the peak area to a calibration curve generated from the standard solutions.

  • Identification: Confirm the identity of the this compound peak by comparing its retention time and mass spectrum to that of a reference standard. The characteristic mass-to-charge ratios (m/z) for this compound can be used for confirmation.[5]

Experimental Workflows

Below are diagrams illustrating the logical flow of the analytical procedures described.

Air_Analysis_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Pump Calibrate Pump Collect Collect Air Sample Pump->Collect Tube Prepare Charcoal Tube Tube->Collect Break Break Tube Collect->Break Transfer Transfer Charcoal Break->Transfer Desorb Desorb with CS2 Transfer->Desorb Inject Inject Sample Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Quantify Quantify Analyte Detect->Quantify Report Report Results Quantify->Report Residual_Solvent_Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample into Vial Add_Solvent Add Diluent Weigh->Add_Solvent Seal Seal Vial Add_Solvent->Seal Incubate Heat and Agitate Seal->Incubate Equilibrate Phase Equilibration Incubate->Equilibrate Inject_HS Inject Headspace Vapor Equilibrate->Inject_HS Separate_GC GC Separation Inject_HS->Separate_GC Detect_MS MS Detection Separate_GC->Detect_MS Identify Identify by Spectrum Detect_MS->Identify Quantify_Data Quantify Analyte Identify->Quantify_Data Final_Report Report Findings Quantify_Data->Final_Report

References

Sec-Butyl Acetate: A Versatile Solvent for High-Performance Paints and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Formulation Scientists

Sec-butyl acetate is a versatile, colorless solvent with a characteristic fruity odor, widely employed in the formulation of paints, coatings, and lacquers. Its favorable combination of moderate evaporation rate, good solvency for a wide range of resins, and lower toxicity profile compared to solvents like toluene and xylene, makes it a valuable component in developing high-performance coating systems. These application notes provide detailed protocols for utilizing this compound in paint and coating formulations, along with key performance data to guide researchers and drug development professionals in their formulation endeavors.

Key Properties and Advantages

This compound's moderate volatility and strong solvency power make it highly effective in dissolving a variety of resins and polymers, including nitrocellulose, acrylics, and vinyl resins.[1] This property is crucial for achieving desired application characteristics and final film properties. Its controlled evaporation rate helps in producing smooth, high-gloss finishes by allowing for proper leveling and preventing common defects such as blushing and orange peel.[2] Furthermore, it often serves as a cost-effective and less toxic alternative to other common industrial solvents.[1]

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
Appearance Colorless liquid
Odor Fruity
Density (at 20°C) 0.872 g/cm³
Boiling Point 111-112 °C
Melting Point -99 °C
Flash Point 31 °C
Vapor Pressure (at 20°C) 19 mmHg
Solubility in Water Limited
Relative Evaporation Rate (n-butyl acetate = 1) ~1.2

Comparative Performance Data

The selection of a solvent is a critical step in paint formulation, directly impacting the application properties and the final appearance of the coating. The following tables provide comparative data for this compound against other common solvents.

Table 2: Comparative Evaporation Rates of Common Solvents

SolventRelative Evaporation Rate (n-Butyl Acetate = 1.0)
Acetone5.6 - 11.6
Methyl Ethyl Ketone (MEK)3.8 - 5.8
Ethyl Acetate5.5
Toluene2.0
This compound ~1.2
n-Butyl Acetate1.0
Xylene0.6
n-Butanol0.45
Mineral Spirits0.1

Note: Evaporation rates can vary slightly based on the measurement method and conditions.

Experimental Protocols

The following section provides detailed experimental protocols for the evaluation and utilization of this compound in paint and coating formulations.

Protocol 1: Preparation of a Nitrocellulose Lacquer Formulation

This protocol describes the preparation of a basic nitrocellulose lacquer, a common application for this compound.

Materials and Equipment:

  • Nitrocellulose resin (e.g., RS 1/2 second)

  • Alkyd resin (as a modifying resin)

  • This compound

  • Toluene (co-solvent)

  • Ethanol (latent solvent)

  • Dibutyl phthalate (plasticizer)

  • Laboratory balance

  • High-speed disperser or magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • Solvent Blend Preparation: In a clean, dry beaker, prepare the solvent blend by mixing this compound, toluene, and ethanol in the desired ratio. A typical starting point is a 2:1:1 ratio by weight.

  • Resin Dissolution: While stirring the solvent blend, slowly add the nitrocellulose resin in small portions to prevent clumping. Continue stirring until the resin is completely dissolved.

  • Addition of Modifying Resin and Plasticizer: Once the nitrocellulose is fully dissolved, add the alkyd resin and dibutyl phthalate to the solution.

  • Homogenization: Continue stirring the mixture at a moderate speed for at least 30 minutes to ensure a homogeneous solution.

  • Viscosity Adjustment: If necessary, adjust the viscosity of the lacquer by adding more of the solvent blend until the desired application viscosity is achieved.

A general workflow for this process is illustrated in the diagram below.

G cluster_prep Solvent Blend Preparation cluster_dissolution Resin Dissolution & Formulation Weigh Solvents Weigh Solvents Mix Solvents Mix Solvents Weigh Solvents->Mix Solvents Add Nitrocellulose Add Nitrocellulose Mix Solvents->Add Nitrocellulose Weigh Resins & Plasticizer Weigh Resins & Plasticizer Weigh Resins & Plasticizer->Add Nitrocellulose Add Alkyd & Plasticizer Add Alkyd & Plasticizer Add Nitrocellulose->Add Alkyd & Plasticizer Homogenize Homogenize Add Alkyd & Plasticizer->Homogenize Viscosity Check Viscosity Check Homogenize->Viscosity Check Viscosity Check->Mix Solvents Adjust Viscosity Final Product Final Product Viscosity Check->Final Product Viscosity OK

Workflow for Nitrocellulose Lacquer Formulation.
Protocol 2: Viscosity Reduction Measurement

This protocol outlines the procedure for measuring the viscosity reduction of a resin solution with the addition of this compound, a key parameter for determining its efficiency as a solvent.

Materials and Equipment:

  • Resin solution (e.g., 20% nitrocellulose in a co-solvent blend)

  • This compound

  • Brookfield viscometer with appropriate spindles (e.g., LV series)

  • Temperature-controlled water bath

  • Laboratory balance

  • Beakers and graduated cylinders

Procedure:

  • Sample Preparation: Prepare a stock solution of the resin in a suitable co-solvent.

  • Initial Viscosity Measurement: Measure the viscosity of the initial resin solution using the Brookfield viscometer at a constant temperature (e.g., 25°C). Record the spindle number, speed (RPM), and viscosity reading in centipoise (cP).

  • Solvent Addition: Add a known amount of this compound to the resin solution (e.g., 5% by weight of the total solution).

  • Mixing and Equilibration: Thoroughly mix the solution and allow it to equilibrate to the testing temperature in the water bath.

  • Viscosity Measurement: Measure the viscosity of the new solution using the same spindle and speed as the initial measurement.

  • Repeat: Repeat steps 3-5 with increasing additions of this compound (e.g., 10%, 15%, 20%) to generate a viscosity reduction curve.

The logical flow for viscosity measurement is depicted below.

G Start Start Prepare Sample Prepare Sample Start->Prepare Sample Select Spindle & Speed Select Spindle & Speed Prepare Sample->Select Spindle & Speed Equilibrate Temperature Equilibrate Temperature Select Spindle & Speed->Equilibrate Temperature Measure Viscosity Measure Viscosity Equilibrate Temperature->Measure Viscosity Record Data Record Data Measure Viscosity->Record Data End End Record Data->End

General Protocol for Viscosity Measurement.
Protocol 3: Evaluation of Chemical Resistance of a Coating

This protocol is adapted from ASTM D1308 to assess the chemical resistance of a coating formulated with this compound to various household chemicals.

Materials and Equipment:

  • Coated test panels (prepared and cured according to standard procedures)

  • Household chemical reagents (e.g., vinegar, lemon juice, detergent solution, olive oil)

  • Filter paper or cotton balls

  • Watch glasses or petri dishes

  • Pipettes

  • Timer

  • Cleaning cloths

Procedure:

  • Spot Test: Place a small piece of filter paper or a cotton ball saturated with the test reagent onto the coated panel.

  • Cover: Cover the saturated material with a watch glass to prevent evaporation.

  • Exposure Time: Allow the reagent to remain in contact with the coating for a specified period (e.g., 1 hour, 4 hours, 24 hours).

  • Removal and Cleaning: After the exposure time, remove the watch glass and saturated material. Gently wash the area with water and a soft cloth to remove any residue.

  • Evaluation: After a recovery period of 24 hours, visually inspect the tested area for any signs of damage, such as discoloration, blistering, loss of gloss, or softening.

  • Rating: Rate the resistance on a scale (e.g., 1-5, where 1 is no effect and 5 is severe damage).

Health and Safety Protocols

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Lab coat or other protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly closed container in a cool, dry, well-ventilated place.

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Use non-sparking tools.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

The following diagram illustrates the key safety considerations when working with this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_firstaid First Aid Eye Protection Eye Protection Hand Protection Hand Protection Skin Protection Skin Protection Respiratory Protection Respiratory Protection Ventilation Ventilation No Ignition Sources No Ignition Sources Grounding Grounding Sealed Containers Sealed Containers Inhalation Inhalation Skin Contact Skin Contact Eye Contact Eye Contact Ingestion Ingestion Working with this compound Working with this compound Working with this compound->Eye Protection Wear Working with this compound->Hand Protection Wear Working with this compound->Skin Protection Wear Working with this compound->Respiratory Protection Wear Working with this compound->Ventilation Ensure Working with this compound->No Ignition Sources Ensure Working with this compound->Grounding Ensure Working with this compound->Sealed Containers Ensure In Case of Exposure In Case of Exposure Working with this compound->In Case of Exposure In Case of Exposure->Inhalation Follow In Case of Exposure->Skin Contact Follow In Case of Exposure->Eye Contact Follow In Case of Exposure->Ingestion Follow

Safety Precautions for Handling this compound.

References

Application Notes and Protocols for the Use of Sec-Butyl Acetate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of sec-butyl acetate in various pharmaceutical formulations. Detailed protocols for key experimental procedures are included to facilitate practical application in a research and development setting.

Introduction to this compound in Pharmaceuticals

This compound is a colorless, flammable liquid with a characteristic fruity odor.[1][2][3] It is recognized for its good solvency for a range of polymers and active pharmaceutical ingredients (APIs), making it a versatile component in drug formulation.[4][5] Its properties are similar to other butyl acetate isomers like n-butyl acetate and isobutyl acetate.[5] In the pharmaceutical industry, this compound is utilized as a solvent in the manufacturing of antibiotics such as penicillin, as an extraction solvent, and as an agent to enhance drug absorption.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₂O₂[1][3]
Molecular Weight 116.16 g/mol [1][2]
Appearance Clear, colorless liquid[1][3]
Odor Fruity[1][2]
Boiling Point 112 °C (234 °F)[2][3]
Melting Point -99 °C (-146 °F)[3]
Flash Point 17 °C (62 °F)[3]
Density 0.87 g/cm³[3]
Vapor Pressure 10 mmHg[3]
Water Solubility 0.80 g/100 mL[3]
Solubility in Organic Solvents Soluble in ethanol and ether.[1]

Applications in Pharmaceutical Formulations

Solvent for Drug Substance and Excipients

With its moderate volatility and strong solvency, this compound can dissolve a variety of substances used in pharmaceutical formulations, including nitrocellulose, vinyl resins, and other acyclic polymers.[3][4]

Extraction Solvent in Antibiotic Production

This compound and its isomers are employed as extraction solvents in the recovery of antibiotics, most notably penicillin G, from fermentation broths.[6][7] The process leverages the differential solubility of penicillin in the organic solvent versus the aqueous fermentation medium at varying pH levels.[8] A solvent mixture containing butyl acetate can also help to inhibit the formation of emulsions during the extraction process.[6]

Potential as a Penetration Enhancer

The properties of this compound, including its moderate lipophilicity, suggest its potential use as a penetration enhancer in topical and transdermal formulations to facilitate the transport of APIs across the skin barrier.

Experimental Protocols

Protocol for Determining API Solubility in this compound

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Add a known volume of this compound to each vial.

  • Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved API settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the API concentration in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the API in this compound (e.g., in mg/mL or mol/L).

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis API Excess API Vial Vial API->Vial Solvent This compound Solvent->Vial Shaking Shaking Incubation (Constant Temperature) Vial->Shaking Centrifugation Centrifugation Shaking->Centrifugation Filtration Syringe Filtration Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Result Solubility Data HPLC->Result

Workflow for API solubility determination.
Protocol for Penicillin G Extraction Using a Butyl Acetate Isomer

This protocol provides a general laboratory-scale procedure for the extraction of Penicillin G from a simulated fermentation broth using a butyl acetate isomer like this compound.

Materials:

  • Simulated penicillin G fermentation broth (or filtered broth)

  • This compound (or other butyl acetate isomer)

  • Phosphoric acid or other suitable acid for pH adjustment

  • Sodium hydroxide or other suitable base for pH adjustment

  • Separatory funnel

  • pH meter

  • Centrifuge (optional)

Procedure:

  • Cool the penicillin G broth to a low temperature (e.g., 5-10 °C) to minimize degradation.

  • Adjust the pH of the broth to approximately 2.0-3.0 using phosphoric acid.

  • Transfer the acidified broth and a measured volume of cold this compound to a separatory funnel. A typical solvent-to-broth ratio is 1:3 to 1:5.

  • Gently shake the separatory funnel for several minutes to facilitate the extraction of penicillin G into the organic phase. Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate. If an emulsion forms, gentle centrifugation may be required to break it.

  • Drain the lower aqueous layer (raffinate).

  • The upper organic layer (extract) now contains the penicillin G.

  • To back-extract the penicillin G, add a chilled aqueous buffer solution (e.g., phosphate buffer) with a pH of around 7.0-7.5 to the separatory funnel containing the organic extract.

  • Shake the funnel to transfer the penicillin G from the organic phase to the aqueous phase.

  • Allow the layers to separate and collect the lower aqueous layer containing the purified penicillin G.

Penicillin G extraction process.

Quantitative Data

Table 2: Solubility of Selected Compounds in this compound

CompoundTemperature (°C)SolubilityReference
Water200.8 g/100 mL[3]
Lovastatin12-40Data available in cited literature[9]

Note: The full quantitative data for Lovastatin solubility in this compound can be found in the referenced Journal of Chemical & Engineering Data article.

Safety Considerations

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[10] It can cause irritation to the eyes, skin, and respiratory system.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this solvent. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Troubleshooting & Optimization

Technical Support Center: Purification of Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of sec-butyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound from typical reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What are the common impurities in a this compound synthesis reaction mixture?

A1: Common impurities include unreacted starting materials such as sec-butanol and acetic acid, the acid catalyst (e.g., sulfuric acid), water formed during the reaction, and potential side-products like C8 olefins.[1][2] The presence of these impurities can affect the purity, stability, and performance of the final product.

Q2: What is the general workflow for purifying this compound?

A2: The typical purification process involves three main stages:

  • Aqueous Wash (Liquid-Liquid Extraction): The crude reaction mixture is first washed with water and a basic solution (like sodium bicarbonate) to remove the acid catalyst and unreacted acetic acid.[3][4]

  • Drying: The washed organic layer is then dried using an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) to remove residual water.[5]

  • Distillation: The final purification is achieved by fractional distillation to separate the this compound from the remaining impurities, primarily unreacted sec-butanol.[6]

Q3: Why is a sodium bicarbonate wash necessary?

A3: A sodium bicarbonate wash is crucial for neutralizing and removing any remaining acidic components from the organic layer, such as unreacted acetic acid or the acid catalyst.[6] This is important because residual acid can catalyze the reverse reaction (hydrolysis) of the ester, especially during heating in the distillation step, which would lower the yield.[3]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of the final product is typically determined using gas chromatography with a flame ionization detector (GC-FID).[7][8] This technique separates the components of the sample, and the resulting peak areas can be used to quantify the amount of this compound relative to any remaining impurities. The expected purity for commercially available this compound is often a minimum of 98%.[9]

Troubleshooting Guide

Issue 1: An emulsion forms during the aqueous wash and the layers will not separate.

  • Question: I'm seeing a thick, milky layer between the organic and aqueous phases in my separatory funnel that isn't separating. What should I do?

  • Answer: Emulsion formation is a common issue when two immiscible liquids are shaken too vigorously.[3]

    • Solution 1 (Patience): Allow the separatory funnel to stand undisturbed for a longer period (10-20 minutes). Sometimes, the emulsion will break on its own with time.

    • Solution 2 (Brine Wash): Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to disrupt the emulsion and improve phase separation.[5]

    • Solution 3 (Gentle Inversion): In the future, instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.[3]

    • Solution 4 (Filtration): As a last resort, you can try passing the emulsified mixture through a pad of celite or glass wool to help break up the stable droplets.

Issue 2: The distillation is very slow, or the temperature is not reaching the expected boiling point.

  • Question: I have heated my distillation apparatus, but very little distillate is collecting, and the vapor temperature is lower than expected for this compound. What is the problem?

  • Answer: This issue can be caused by insufficient heating or poor insulation.

    • Solution 1 (Increase Heating): Gradually increase the temperature of the heating mantle. Ensure that the liquid in the distillation flask is boiling gently.

    • Solution 2 (Insulation): If the vapors are condensing before reaching the condenser, you may be losing too much heat to the surroundings. Wrap the distillation flask and the fractionating column with glass wool or aluminum foil to provide insulation.[10] This is particularly important for fractional distillation.

    • Solution 3 (Check for Leaks): Ensure all joints in your distillation apparatus are properly sealed. Leaks can prevent the system from reaching the necessary temperature and pressure.

Issue 3: The temperature fluctuates during distillation, and the separation of components is poor.

  • Question: During my fractional distillation, the temperature at the thermometer is not stable, and I suspect my collected fractions are not pure. How can I improve the separation?

  • Answer: Poor separation during fractional distillation often indicates that the distillation is proceeding too quickly or that the fractionating column is not efficient enough.

    • Solution 1 (Slow Down the Distillation): Reduce the heating rate to ensure that the distillation occurs slowly and steadily, at a rate of about 1-2 drops per second.[11] This allows for proper equilibrium to be established on each "theoretical plate" within the column, leading to better separation.[12]

    • Solution 2 (Use an Appropriate Fractionating Column): Ensure your fractionating column is packed correctly (e.g., with glass beads or rings) and is of sufficient length for the separation you are trying to achieve. For liquids with very close boiling points, a longer column with more theoretical plates is necessary.[13]

    • Solution 3 (Maintain a Vertical Column): Ensure the fractionating column is perfectly vertical to allow for proper vapor-liquid contact and prevent channeling.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Crude this compound

This protocol describes the initial washing of the crude reaction mixture to remove acidic impurities and water-soluble components.

  • Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel of an appropriate size.[5]

  • Dilution (Optional): If the reaction was run neat, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate to facilitate separation.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[3]

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. Swirl gently at first, and then stopper and invert, venting frequently as carbon dioxide gas will be produced. Continue to wash with sodium bicarbonate until no more gas evolves.[4] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic phase.[5]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together and some remains free-flowing.[5]

  • Isolation of Crude Product: Gravity filter the dried organic solution through a fluted filter paper into a round-bottom flask to remove the drying agent. The resulting solution contains the crude this compound, which is now ready for final purification by distillation.

Protocol 2: Fractional Distillation of this compound

This protocol describes the final purification step to obtain pure this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is packed and positioned vertically between the distillation flask and the distillation head. Place a few boiling chips in the round-bottom flask containing the dried crude this compound.

  • Heating: Begin to heat the distillation flask gently using a heating mantle.[6]

  • Distillation: Heat the mixture to a gentle boil. Observe the vapor rising slowly through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.[11]

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect the initial distillate that comes over at a lower temperature. This fraction will contain any low-boiling impurities.

    • Fraction 2 (Product): As the temperature stabilizes at the boiling point of this compound (approximately 112-113 °C), switch to a clean receiving flask to collect the pure product.[1]

    • Fraction 3 (High-boiling residue): Once the majority of the this compound has distilled, the temperature may begin to rise again. Stop the distillation at this point and allow the apparatus to cool. The liquid remaining in the distillation flask is the high-boiling residue.

  • Analysis: Analyze the collected product fraction for purity using an appropriate method, such as GC-FID.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Water Solubility
This compound 116.16112-1130.872Slightly soluble (0.8 g/100 mL)[14]
sec-Butanol74.1299.50.808Soluble
Acetic Acid60.051181.049Miscible
Water18.021000.998N/A

Note: Data sourced from multiple references.[1][14][15]

Visualizations

Purification_Workflow cluster_start Initial State cluster_extraction Aqueous Wash cluster_drying Drying cluster_distillation Final Purification Reaction_Mixture Crude Reaction Mixture (this compound, Acetic Acid, sec-Butanol, Catalyst, Water) Separatory_Funnel Liquid-Liquid Extraction Reaction_Mixture->Separatory_Funnel Aqueous_Waste Aqueous Waste (Acids, Catalyst, Salts) Separatory_Funnel->Aqueous_Waste Remove Aqueous Layer Drying_Step Dry with Anhydrous Salt (e.g., MgSO4) Separatory_Funnel->Drying_Step Washed Organic Layer Filter Filter Drying_Step->Filter Distillation Fractional Distillation Filter->Distillation Dried Crude Product Pure_Product Pure this compound Distillation->Pure_Product Impurities Impurities (sec-Butanol, etc.) Distillation->Impurities

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Distillation Problem Temp_Fluctuates Temperature Fluctuates? Start->Temp_Fluctuates Slow_Distillation Distillation Too Slow? Start->Slow_Distillation Rate_Too_Fast Distillation Rate Too Fast Temp_Fluctuates->Rate_Too_Fast Yes Poor_Insulation Poor Column Insulation Temp_Fluctuates->Poor_Insulation No Insufficient_Heat Insufficient Heat Slow_Distillation->Insufficient_Heat Yes System_Leak System Leak Slow_Distillation->System_Leak No Slow_Down Action: Reduce Heat Rate_Too_Fast->Slow_Down Bad_Packing Inefficient Column Packing Poor_Insulation->Bad_Packing If still poor Insulate Action: Insulate Column Poor_Insulation->Insulate Repack Action: Check/Repack Column Bad_Packing->Repack Increase_Heat Action: Increase Heat Insufficient_Heat->Increase_Heat Check_Joints Action: Check Joints System_Leak->Check_Joints

Caption: Troubleshooting logic for common distillation issues.

References

decomposition pathways of sec-butyl acetate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decomposition of Sec-Butyl Acetate

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound hydrolysis is very slow or appears incomplete. How can I improve the reaction rate and yield?

A1: Several factors can affect the efficiency of acid-catalyzed ester hydrolysis. Consider the following troubleshooting steps:

  • Equilibrium: The hydrolysis of an ester is a reversible reaction. To drive the reaction towards the products (acetic acid and sec-butanol), you must use a large excess of water, which acts as one of the reactants.[1][2] The reaction is typically performed in a dilute aqueous acid solution.

  • Catalyst Concentration: Ensure that the acid catalyst (e.g., sulfuric acid or hydrochloric acid) is present in a sufficient concentration. The rate of hydrolysis is dependent on the concentration of H⁺ ions.[3]

  • Temperature: The reaction rate is highly dependent on temperature. If the reaction is too slow at room temperature, heating the mixture is necessary.[1] Heating the solution at reflux is a common procedure to provide the necessary activation energy without losing volatile components.[1]

Q2: I am observing unexpected byproducts in my analysis. What are the likely side reactions?

A2: Under certain conditions, particularly at higher temperatures and with strong acid catalysts, the sec-butanol product can undergo a dehydration reaction. This elimination reaction produces a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene).[4][5] If your goal is to isolate sec-butanol, consider using milder reaction conditions (lower temperature or a less concentrated acid) to minimize this side reaction.

Q3: What is the primary mechanism for the acid-catalyzed hydrolysis of this compound?

A3: For most primary and secondary esters like this compound, the reaction proceeds through a bimolecular acyl-oxygen cleavage mechanism known as A_AC2. This involves the following key steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic.[6]

  • Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.[6]

  • Proton transfer from the attacking water molecule to one of the oxygen atoms.

  • Elimination of the alcohol (sec-butanol) and regeneration of the protonated carbonyl group.

  • Deprotonation to form the final carboxylic acid (acetic acid) and regenerate the acid catalyst.

It is worth noting that for sterically hindered esters like tert-butyl acetate, a unimolecular A_AL1 mechanism involving alkyl-oxygen fission can occur simultaneously.[7][8]

Q4: My kinetic data is inconsistent between experiments. What could be the cause?

A4: Inconsistent kinetic results often stem from poor control over experimental variables.

  • Temperature Fluctuations: Reaction rates are sensitive to temperature changes. A 1°C change can alter the rate by 1-2%.[9] Use a thermostatically controlled water or oil bath to maintain a constant temperature throughout the experiment.

  • Inaccurate Concentrations: Precisely prepare all solutions, including the ester, acid catalyst, and titrant (if used).

  • Inconsistent Timing: Start timing the reaction consistently from the moment the reactants are mixed or reach the target temperature.

  • Sampling Errors: Ensure that the volume of the aliquots taken for analysis is consistent and that the reaction is effectively quenched immediately after sampling to prevent further reaction.

Q5: During HPLC analysis of my reaction mixture, the retention times are shifting. What is the problem?

A5: Shifting retention times in HPLC can be caused by several factors:

  • Temperature: As mentioned, ambient temperature changes can affect retention times. Using a column thermostat is highly recommended for reproducible results.[9]

  • Mobile Phase: The composition and pH of the mobile phase must be consistent. Hydrolysis of the stationary phase can occur if the pH is outside the recommended range (typically 2-8), leading to changes in column chemistry and retention times.[9] Ensure the mobile phase is well-mixed and degassed.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take a significant amount of time, sometimes hours.[9]

Quantitative Data Presentation

The rate of ester hydrolysis is dependent on pH. The overall pseudo-first-order rate constant (k_h) can be expressed as a function of the contributions from acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) pathways.

General Rate Law for Ester Hydrolysis [3]

Rate Constant Equation Description
k_h k_A[H⁺] + k_N + k_B[OH⁻] The observed pseudo-first-order rate constant. Under strongly acidic conditions, the k_A[H⁺] term dominates.
k_A - The second-order rate constant for the acid-catalyzed pathway.
k_N k_H₂O[H₂O] The pseudo-first-order rate constant for neutral hydrolysis (reaction with water alone), which is typically very slow.[2]

| k_B | - | The second-order rate constant for the base-catalyzed pathway. |

Example Kinetic Parameters (for tert-Butyl Acetate Hydrolysis)

MechanismArrhenius Equation (k in sec⁻¹ L mole⁻¹)Activation Energy (Ea)
A_AL1 10¹⁶.¹ * exp(-27500 / RT)27.5 kcal/mol
A_AC2 10⁷.⁹ * exp(-17300 / RT)17.3 kcal/mol
(Source: Kinetic data for acid-catalyzed hydrolysis of tert-butyl acetate, intended for comparative purposes.)[7][8]

Experimental Protocols

Protocol: Monitoring Acid-Catalyzed Hydrolysis of this compound by Titration

This protocol describes a method to determine the reaction rate by measuring the amount of acetic acid produced over time.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 1.0 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Ice

  • Reflux apparatus (round-bottom flask, condenser)

  • Thermostatically controlled water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Reaction Setup: In a round-bottom flask, add a specific volume of the standardized HCl solution (e.g., 100 mL of 0.5 M HCl). Place the flask in the water bath set to the desired reaction temperature (e.g., 50°C).[6]

  • Initiate Reaction: Once the acid solution has reached thermal equilibrium, add a measured amount of this compound (e.g., 5 mL) to the flask and simultaneously start a stopwatch. This is time t=0.[10]

  • Initial Sample (t=0): Immediately withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and transfer it to a conical flask containing ice or ice-cold deionized water. The cold temperature will effectively quench (stop) the hydrolysis reaction.[10]

  • Titration (t=0): Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate the solution with the standardized NaOH solution until a faint, persistent pink color appears. Record the volume of NaOH used. This initial titration accounts for the acid catalyst present.

  • Time-Course Sampling: At regular intervals (e.g., every 10, 20, 30, and 60 minutes), withdraw another aliquot (5 mL) of the reaction mixture, quench it in an ice-water flask, and titrate with NaOH as described above.[10]

  • Final Sample (t=∞): To determine the point of complete hydrolysis, heat a separate sample of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1 hour) to drive the reaction to completion. Cool the sample, withdraw a 5 mL aliquot, and titrate it. This gives the final concentration of acetic acid.

  • Calculations: The amount of acetic acid produced at each time point is proportional to the increase in the volume of NaOH required for titration compared to the t=0 sample. This data can be used to calculate the concentration of the reactants over time and determine the rate constant of the reaction.

Visualizations

Decomposition_Pathway cluster_intermediates Reaction Intermediates SBA This compound ProtonatedEster Protonated Ester SBA->ProtonatedEster 1. Protonation H3O H₃O⁺ (Acid Catalyst) H3O->ProtonatedEster TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt 2. Nucleophilic Attack Water H₂O Water->TetrahedralInt AceticAcid Acetic Acid TetrahedralInt->AceticAcid SecButanol sec-Butanol TetrahedralInt->SecButanol H3O_regen H₃O⁺ (Regenerated) AceticAcid->H3O_regen

Caption: A_AC2 mechanism for acid-catalyzed hydrolysis of this compound.

References

Navigating Reaction Challenges: A Technical Support Center for Optimizing Yields with Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to troubleshooting and maximizing reaction efficiency when utilizing sec-butyl acetate as a solvent.

This compound is increasingly recognized as a versatile solvent in chemical synthesis, offering a unique balance of properties that can be advantageous in various reaction setups.[1] However, like any solvent, its use can present specific challenges that may impact reaction yield and product purity. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to empower researchers in overcoming these hurdles and achieving optimal results.

Troubleshooting Low Reaction Yields

Low product yield is a common frustration in chemical synthesis. When using this compound as a solvent, a systematic approach to troubleshooting can help identify and resolve the underlying issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and addressing low reaction yields.

Troubleshooting Workflow Troubleshooting Low Reaction Yields cluster_Initial_Check Initial Checks cluster_Solvent_Issues Solvent-Specific Issues cluster_Reaction_Issues Reaction-Specific Problems cluster_Workup_Issues Workup & Purification A Low Yield Observed B Verify Reagent Purity & Stoichiometry A->B Start Here C Confirm Reaction Conditions (Temp, Time, Atmosphere) B->C D Check for Water Content in this compound C->D E Assess Reactant/Catalyst Solubility D->E If dry K Dry Solvent (e.g., Molecular Sieves) D->K If wet F Consider Solvent-Reagent Incompatibility E->F If soluble L Consider Co-solvent or Alternative Solvent E->L If insoluble G Analyze for Side Reactions (e.g., Hydrolysis, Transesterification) F->G If compatible M Select Alternative Solvent F->M If incompatible H Evaluate Catalyst Activity/ Deactivation G->H N Adjust Reaction Conditions (Lower Temp, Shorter Time) G->N Side products detected I Optimize Extraction/Wash Steps (Azeotrope Formation) H->I J Review Purification Method (e.g., Column Chromatography) I->J

Caption: A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

A1: Understanding the properties of this compound is crucial for its effective use. Here is a summary of its key characteristics:

PropertyValue
Molecular Formula C₆H₁₂O₂[2]
Molecular Weight 116.16 g/mol [2]
Boiling Point 112-113 °C[2]
Melting Point -99 °C[3]
Density 0.872 g/mL at 25 °C[4]
Solubility in Water 0.8 g/100 mL at 20 °C[2]
Flash Point 17 °C[3]

Q2: How does the purity of this compound affect my reaction?

A2: The purity of this compound is critical. Common impurities include water, isomeric butyl acetates, and residual acetic acid or sec-butanol from its synthesis. Water can quench moisture-sensitive reagents and catalysts, leading to a significant drop in yield.[5] Acidic or basic impurities can interfere with reaction mechanisms, particularly those sensitive to pH. It is recommended to use a high-purity grade of this compound and to dry it over molecular sieves before use in moisture-sensitive reactions.

Troubleshooting Specific Reactions

Q3: I am observing a low yield in my Grignard reaction when using this compound. What could be the problem?

A3: Grignard reagents are highly reactive towards esters. Using this compound, an ester, as a solvent for a Grignard reaction is generally not advisable as the Grignard reagent will react with the solvent itself.[6][7] This side reaction consumes the Grignard reagent, leading to a significant decrease in the yield of the desired product. Ethers like THF or diethyl ether are the preferred solvents for Grignard reactions.[8]

Q4: Can I use this compound as a solvent for Suzuki coupling reactions?

A4: While less common than solvents like toluene, THF, or dioxane, acetate esters can be used in Suzuki couplings. However, the choice of base and the solubility of the catalyst and substrates are critical.[9] A potential issue is the partial hydrolysis of the ester under basic conditions, which could affect the reaction pH and catalyst activity. If you are experiencing low yields, consider screening different bases or adding a co-solvent to improve solubility.

Q5: My esterification reaction is not going to completion in this compound. How can I improve the yield?

A5: Fischer esterification is an equilibrium-limited reaction.[2] To drive the reaction towards the product, you need to remove one of the products, typically water. This compound can form an azeotrope with water, which can be removed by distillation using a Dean-Stark apparatus. Additionally, using an excess of one of the reactants (the less expensive one) can also shift the equilibrium to favor product formation.[2][10]

Experimental Protocols

While this compound is not the conventional solvent for many named reactions, it is frequently employed in esterification processes and as an extraction solvent in pharmaceutical manufacturing, such as in the production of penicillin.[1][11]

Protocol 1: Fischer Esterification of Acetic Acid and n-Butanol

This protocol details a standard Fischer esterification where an excess of one reactant is used to drive the reaction.

Materials:

  • n-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • This compound (solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add n-butanol (1.0 eq), glacial acetic acid (1.2 eq), and this compound as the solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation to obtain pure n-butyl acetate.

Workup and Purification Workflow

Workup_Purification General Workup & Purification Workflow Start Reaction Mixture in this compound Wash_H2O Wash with Water Start->Wash_H2O Wash_Bicarb Wash with Sat. NaHCO₃ Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with Anhydrous MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporation) Filter->Concentrate Purify Purify (Distillation or Chromatography) Concentrate->Purify Product Pure Product Purify->Product

Caption: A typical workflow for the workup and purification of a reaction performed in this compound.

Solvent Comparison Data

While specific quantitative data for reaction yields in this compound versus other solvents for a wide range of reactions is not extensively published in a comparative format, general principles of solvent effects can be applied. The polarity, boiling point, and aprotic nature of this compound make it a suitable replacement for other acetate esters and some moderately polar aprotic solvents.

The following table provides a qualitative comparison of this compound with other common solvents.

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Characteristics & Potential Impact on Yield
This compound ~5.0112-113Moderately polar, aprotic. Can improve solubility of some nonpolar compounds compared to more polar solvents. May be susceptible to hydrolysis under strong basic or acidic conditions.
Ethyl Acetate 6.0277Similar to this compound but more volatile. Lower boiling point may not be suitable for higher temperature reactions.
Toluene 2.38111Nonpolar, aprotic. Good for reactions requiring higher temperatures. May have lower solubility for polar reagents.
Tetrahydrofuran (THF) 7.5866Polar aprotic ether. Excellent for Grignard and organometallic reactions. Lower boiling point. Can form peroxides.
Acetonitrile 37.582Highly polar, aprotic. Can coordinate with metal catalysts, influencing their activity and selectivity.[12]
Dimethylformamide (DMF) 36.7153Highly polar, aprotic. High boiling point allows for a wide temperature range. Can be difficult to remove.

Disclaimer: This technical support center is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and safety protocols. Always consult the relevant Safety Data Sheets (SDS) before handling any chemicals.[3][4]

References

Technical Support Center: Challenges in Large-Scale Synthesis of Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of sec-butyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale synthesis of this compound?

A1: The two primary industrial methods for synthesizing this compound are:

  • Esterification of sec-butanol and acetic acid: This is a reversible reaction typically catalyzed by a strong acid, such as sulfuric acid or an ion-exchange resin.[1][2] To drive the reaction toward the product, water, a byproduct, must be continuously removed.[3]

  • Direct addition of acetic acid to butylene: This method utilizes a feed of n-butene and anhydrous acetic acid in the presence of an acidic catalyst, such as a solid acid catalyst or a liquid acid like sulfuric acid.[4][5] This approach can be more cost-effective as it uses readily available petrochemical feedstocks.[4]

Q2: What are the main safety concerns when handling this compound on a large scale?

A2: this compound is a highly flammable liquid and vapor, posing a significant fire hazard.[6] Key safety precautions include:

  • Storing in a cool, dry, well-ventilated area away from ignition sources.[6]

  • Using spark-proof tools and explosion-proof equipment.[7]

  • Grounding and bonding metal containers during transfer to prevent static discharge.[8]

  • Ensuring adequate ventilation and using personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, to avoid irritation to the eyes, skin, and respiratory system.[6]

Q3: What are the common impurities in large-scale this compound synthesis?

A3: Common impurities depend on the synthetic route.

  • In the esterification process , impurities can include unreacted sec-butanol and acetic acid, as well as side products like dibutyl ether, especially with excess butanol.[6] The presence of water can also lead to the hydrolysis of the ester back to the starting materials.[3]

  • In the butylene addition process , impurities can include unreacted acetic acid and butylene, as well as C8 olefins formed through butylene dimerization.[9]

Q4: How can I monitor the purity of my this compound during and after synthesis?

A4: Gas chromatography with a flame ionization detector (GC/FID) is a standard and effective method for determining the purity of this compound and identifying volatile impurities.[2][8] NIOSH Method 1450 provides a detailed procedure for the analysis of various esters, including this compound, using this technique.[8] For a more comprehensive impurity profile, especially for non-volatile or complex impurities, techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed.[10]

Troubleshooting Guides

Issue 1: Low Conversion and Yield in Esterification Reactions

Symptoms:

  • The reaction does not proceed to completion, leaving significant amounts of unreacted sec-butanol and/or acetic acid.

  • The isolated yield of this compound is consistently below expectations.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Equilibrium Limitation The esterification reaction is reversible.[2] To drive the equilibrium towards the product, continuously remove water as it is formed. On a large scale, this is often achieved using a Dean-Stark apparatus or through reactive distillation.[6][11]
Insufficient Catalyst Activity Ensure the acid catalyst is active and used in the correct amount. If using an ion-exchange resin, it may need regeneration or replacement if it has deactivated.[6] Increasing catalyst loading can increase the reaction rate, but excessive amounts may lead to side reactions.[12]
Inadequate Reaction Temperature The reaction rate is sensitive to temperature.[12] Ensure the reaction mixture is maintained at the optimal temperature to achieve a reasonable reaction rate without causing decomposition of reactants or products.[1]
Incorrect Reactant Stoichiometry Using a slight excess of one reactant (commonly acetic acid) can shift the equilibrium to favor product formation.[2] A molar ratio of acetic acid to sec-butanol of 1.2:1 to 1.5:1 is often used in industrial settings.[2]
Issue 2: Formation of Byproducts

Symptoms:

  • Presence of unexpected peaks in the GC analysis of the crude product.

  • Difficulty in purifying the final product to the desired specification.

Possible Causes and Solutions:

ByproductCauseMitigation Strategy
Dibutyl Ether Forms as a side product, particularly in esterification reactions when there is an excess of butanol and high acid catalyst concentration.[6]Adjust the reactant molar ratio to avoid a large excess of sec-butanol. Optimizing catalyst loading and reaction temperature can also suppress ether formation.[6]
C8 Olefins Result from the dimerization of butylene in the direct addition synthesis method, promoted by the acidic catalyst.[9]Introduce C8 olefins into the reaction mixture to suppress the forward reaction of butylene dimerization, thereby increasing the selectivity for this compound.[7]
Water A byproduct of esterification that can hydrolyze the ester back to the starting materials if not effectively removed.[3]Use an efficient water removal system, such as azeotropic distillation.[11]
Issue 3: Challenges in Product Purification

Symptoms:

  • Difficulty in separating this compound from unreacted starting materials and byproducts via standard distillation.

  • Formation of azeotropes that complicate purification.

Possible Causes and Solutions:

ChallengeApproach
Close Boiling Points This compound (112-113 °C), acetic acid (118 °C), and sec-butanol (99.5 °C) have very close boiling points, making simple distillation ineffective.[2][9]
Azeotrope Formation This compound forms azeotropes with water and potentially with other components in the reaction mixture, which can hinder separation.[9]
Solution: Azeotropic Distillation Azeotropic distillation is a common method for purification. By adding water to the mixture, a lower-boiling azeotrope of this compound and water can be distilled off, leaving behind the higher-boiling impurities like acetic acid.[9] The collected azeotrope can then be condensed and subjected to oil-water separation.[9]

Experimental Protocols & Workflows

Protocol: Analysis of this compound Purity by GC/FID (Based on NIOSH Method 1450)
  • Sample Preparation: Dilute a sample of the this compound in carbon disulfide.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: Use a column suitable for separating volatile organic compounds, such as a polar capillary column.

    • Carrier Gas: Typically helium or hydrogen.

    • Temperatures: Set appropriate temperatures for the injector, detector, and oven (temperature programming may be necessary to separate all components).

  • Analysis: Inject a small volume of the prepared sample into the GC.

  • Data Interpretation: Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and areas with those of known standards.

Workflow: Large-Scale Synthesis and Purification of this compound via Butylene Addition

G cluster_synthesis Synthesis Stage cluster_separation1 Initial Separation cluster_purification Purification Stage cluster_final_purification Final Purification reactants Acetic Acid & Butylene Feed reactor Fixed-Bed Reactor (Solid Acid Catalyst) reactants->reactor flash_dist Flash Distillation reactor->flash_dist crude_product Crude Product (this compound, Acetic Acid, C8 Olefins) flash_dist->crude_product Bottoms light_components Unreacted Butylene (Recycled) flash_dist->light_components Overhead azeo_dist1 Azeotropic Distillation 1 (Water Addition) crude_product->azeo_dist1 condenser Condenser & Phase Separator azeo_dist1->condenser Azeotrope Vapor acetic_acid Acetic Acid (Recycled) azeo_dist1->acetic_acid Bottoms oil_phase Oil Phase (this compound & C8 Olefins) condenser->oil_phase azeo_dist2 Azeotropic Distillation 2 oil_phase->azeo_dist2 c8_olefins C8 Olefins azeo_dist2->c8_olefins Overhead final_product High-Purity This compound azeo_dist2->final_product Bottoms

Caption: Workflow for this compound synthesis and purification.

Logical Diagram: Troubleshooting Low Yield in Esterification

G start Low Yield of This compound check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and at the correct loading? check_equilibrium->check_catalyst Yes improve_water_removal Improve water removal (e.g., optimize azeotropic distillation) check_equilibrium->improve_water_removal No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes replace_catalyst Regenerate or replace catalyst; optimize loading check_catalyst->replace_catalyst No check_ratio Is the reactant molar ratio correct? check_temp->check_ratio Yes adjust_temp Adjust temperature to increase rate without degradation check_temp->adjust_temp No adjust_ratio Adjust reactant ratio (e.g., slight excess of acetic acid) check_ratio->adjust_ratio No end Yield Improved check_ratio->end Yes improve_water_removal->end replace_catalyst->end adjust_temp->end adjust_ratio->end

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Optimizing Reactions in Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving sec-butyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and frequently asked questions related to the use of this compound as a reactant or solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound via Fischer esterification?

A1: The synthesis of this compound from sec-butanol and acetic acid is typically carried out in a temperature range of 80°C to 120°C.[1] Lower temperatures result in a slow reaction rate, while higher temperatures increase the risk of side reactions, such as the decomposition of reactants and products.[1] The reaction is often conducted at the boiling point of the mixture under reflux conditions to maintain a consistent temperature and prevent the loss of volatile components.[2][3]

Q2: How does temperature affect the hydrolysis of this compound?

A2: The hydrolysis of this compound, the reverse of esterification, is also temperature-dependent. Acid-catalyzed hydrolysis is essentially the reverse of the esterification reaction.[4] In one study, the conversion of this compound during hydrolysis reached 90.4% at 60°C after 60 minutes.

Q3: What are the common side reactions to consider when working with this compound at elevated temperatures?

A3: At higher temperatures, several side reactions can occur. For instance, the dehydration of sec-butanol can be a competing reaction.[1] In the synthesis of n-butyl acetate, which shares similarities with this compound synthesis, the formation of dibutyl ether has been observed as an undesired side product, especially with an excess of butanol.

Q4: Can this compound be synthesized by methods other than Fischer esterification?

A4: Yes, this compound can also be synthesized through the addition reaction of n-butene and acetic acid. This method can be performed at temperatures ranging from 80°C to 200°C.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Esterification Reaction

Possible Causes and Solutions:

CauseRecommended Action
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, consider using an excess of one reactant (commonly acetic acid) or removing water as it is formed, for example, by using a Dean-Stark apparatus.[2][6]
Suboptimal Temperature: Ensure the reaction temperature is within the optimal range of 80-120°C.[1] If the temperature is too low, the reaction will be slow. If it is too high, side reactions and decomposition may occur.[1]
Insufficient Catalyst: An acid catalyst, such as sulfuric acid, is typically used to speed up the reaction.[3] Ensure the catalyst concentration is appropriate, generally 1-5% by mass relative to the total reactants.[1]
Product Loss During Workup: This compound is volatile. Care should be taken during the purification steps to minimize its loss through evaporation.[1]
Issue 2: Formation of Impurities

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature: As mentioned, high temperatures can lead to the formation of byproducts like butenes and ethers.[1] Operate at the lower end of the recommended temperature range if impurity formation is significant.
Incorrect Reactant Ratio: An excess of sec-butanol can promote the formation of di-sec-butyl ether. Carefully control the stoichiometry of the reactants.
Presence of Water: Water can hydrolyze the this compound product back to the starting materials, especially at elevated temperatures. Ensure all reactants and equipment are dry if hydrolysis is a concern.[7]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol
Boiling Point112°C
Melting Point-99°C
Flash Point17°C (closed cup)
Density0.8664 g/cm³
Solubility in WaterLimited (approx. 0.5 g/100 mL at room temperature)

Table 2: Reaction Conditions for this compound Synthesis

ParameterRecommended Range/Value
Esterification Temperature 80 - 120°C[1]
n-Butene Addition Temperature 80 - 200°C[5]
Reactant Molar Ratio (Acid:Alcohol) 1.2:1 to 1.5:1 (excess acid is common)[1]
Acid Catalyst Concentration 1 - 5% (by mass of total reactants)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine sec-butanol and a molar excess of glacial acetic acid (e.g., a 1:1.2 molar ratio).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass) while swirling the flask.

  • Set up the flask for reflux and heat the mixture to its boiling point (typically around 100-120°C) using a heating mantle.[3]

  • Reflux the mixture for a specified time (e.g., 1-2 hours) to allow the reaction to approach equilibrium.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Isolate the this compound product by distillation.

Protocol 2: Hydrolysis of this compound

Materials:

  • This compound

  • Aqueous acid solution (e.g., dilute HCl or H₂SO₄) or base solution (e.g., NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place the this compound in a round-bottom flask.

  • Add an excess of the aqueous acid or base solution.

  • Heat the mixture under reflux for a specified period. The hydrolysis of esters is generally slower than esterification.

  • After cooling, the products (sec-butanol and acetic acid or its salt) can be isolated and analyzed.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound reactants Combine Reactants (sec-Butanol, Acetic Acid, Catalyst) reflux Heat under Reflux (80-120°C) reactants->reflux workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) reflux->workup drying Dry Organic Layer (Anhydrous Na₂SO₄) workup->drying distillation Purify by Distillation drying->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound equilibrium Reaction at Equilibrium start->equilibrium temp Suboptimal Temperature start->temp catalyst Insufficient Catalyst start->catalyst loss Product Loss start->loss shift_eq Shift Equilibrium (Excess Reactant or H₂O Removal) equilibrium->shift_eq optimize_temp Optimize Temperature (80-120°C) temp->optimize_temp check_catalyst Verify Catalyst Amount catalyst->check_catalyst careful_workup Careful Purification loss->careful_workup

Caption: Troubleshooting logic for low reaction yield.

References

safe handling and storage procedures for sec-butyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of sec-butyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2][3] It can cause serious eye irritation, skin irritation, and respiratory tract irritation.[2][3] Inhalation of high concentrations of vapor may lead to central nervous system depression, with symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[3][4] Repeated exposure may cause skin dryness or cracking.[2][4]

Q2: What are the immediate first aid procedures in case of exposure?

A2:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing.[1][2] Flush skin with plenty of water for at least 15 minutes.[3] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the exposed person to fresh air at once.[3][5] If breathing is difficult or has stopped, provide artificial respiration.[3][4] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4] A face shield is also recommended.[2]

  • Skin Protection: Wear solvent-resistant gloves and appropriate protective clothing to prevent skin exposure.[3][6]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA-approved respirator.[3] In normal use conditions with adequate ventilation, respiratory protection may not be needed.[4]

Q4: How should I properly store this compound?

A4: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1][3] Keep containers tightly closed and upright to prevent leakage.[1][2] The storage area should be a designated flammables area.[3][4] The storage temperature should not exceed 37°C.[7]

Q5: What should I do in case of a spill?

A5: In case of a spill, immediately eliminate all ignition sources.[5] Ventilate the area.[8] Absorb the spill with an inert material such as sand or earth and place it in a suitable container for disposal.[3][4] Use non-sparking tools and explosion-proof equipment during cleanup.[4][8] Prevent the spill from entering drains or waterways.[2][5]

Troubleshooting Guide

Problem: I smell a strong, fruity odor in the lab.

  • Possible Cause: This could indicate a leak or spill of this compound.

  • Solution: Immediately check all containers of this compound for leaks. Ensure all containers are tightly sealed. Increase ventilation in the area. If a spill is found, follow the spill cleanup procedures outlined in the FAQ. If the source of the odor cannot be identified and persists, evacuate the area and inform the safety officer.

Problem: An employee is reporting dizziness and a headache after working with this compound.

  • Possible Cause: This may be due to the inhalation of vapors, indicating inadequate ventilation or improper handling.

  • Solution: Immediately move the affected person to fresh air.[3][5] If symptoms persist, seek medical attention.[4] Review the handling procedures and engineering controls in place. Ensure that work is being conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Re-evaluate the need for respiratory protection.

Problem: The this compound container appears to be bulging.

  • Possible Cause: A pressure increase may be occurring inside the container due to exposure to heat.[1] This is a dangerous situation as the container may burst.[1]

  • Solution: If it is safe to do so, move the container to a cooler, well-ventilated area. Use a water spray to cool the container from a safe distance.[2] Do not attempt to open the container. Inform the safety officer immediately.

Quantitative Data Summary

PropertyValue
Physical State Colorless liquid
Odor Fruity
Boiling Point 112 °C (233.6 °F)[1]
Melting/Freezing Point -99 °C (-146.2 °F)[1]
Flash Point 16 °C (60.8 °F)[3]
Specific Gravity 0.862 - 0.866 @ 20°C[3]
Vapor Density 4.0 (Air = 1)[3]
Lower Explosive Limit 1.7%[9]
Upper Explosive Limit 9.8%[9]
Solubility in Water 0.8 g / 100 g H₂O @ 20°C[3]
Exposure LimitsValue
ACGIH TWA 200 ppm
NIOSH TWA 200 ppm (950 mg/m³)[3]
OSHA PEL 200 ppm (950 mg/m³)[3]

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted in accordance with your institution's specific safety guidelines and standard operating procedures. The following is a generalized workflow for handling this chemical in a laboratory setting.

Protocol: General Laboratory Use of this compound

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify the location and functionality of the nearest eyewash station and safety shower.[3]

    • Don the required Personal Protective Equipment (PPE): chemical safety goggles, solvent-resistant gloves, and a lab coat.[3][4]

  • Handling:

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

    • Use only non-sparking tools.[1][2]

    • Perform all transfers and manipulations of this compound inside a chemical fume hood to ensure adequate ventilation.[3]

    • Keep the container tightly closed when not in use.[1][2]

  • Waste Disposal:

    • Dispose of this compound waste in a designated, properly labeled hazardous waste container.

    • Follow all local, regional, and national regulations for hazardous waste disposal.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1]

    • Clean the work area.

    • Remove and properly store PPE.

Logical Workflow for Safe Handling and Storage

SafeHandlingWorkflow A Receiving This compound B Inspect Container (Intact, Labeled) A->B Initial Step C Store in Designated Flammables Area B->C Storage D Don Appropriate PPE (Goggles, Gloves, Lab Coat) C->D Preparation E Work in Ventilated Area (Fume Hood) D->E F Use Grounding & Non-Sparking Tools E->F G Perform Experiment F->G Execution L Spill or Exposure? G->L H Keep Container Tightly Closed I Dispose of Waste Properly H->I J Decontaminate Work Area & Remove PPE I->J K Return to Storage J->K L->H No M Follow Emergency Procedures L->M Yes M->J Aftermath

References

Technical Support Center: Removal of Residual sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on methods for removing residual sec-butyl acetate from a product.

Quick Navigation

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual this compound from my product?

A1: Residual solvents like this compound do not provide any therapeutic benefit and can pose a risk to patient safety due to their potential toxicity.[1][2] In a laboratory setting, residual solvents can interfere with downstream applications, affect the crystal form, purity, and solubility of your compound, and compromise the accuracy of analytical characterization.[1] For pharmaceutical products, regulatory bodies like the ICH provide strict guidelines on acceptable limits for residual solvents.[1][2]

Q2: What are the primary laboratory-scale methods for removing residual this compound?

A2: The most common laboratory-scale methods for removing residual this compound include:

  • Rotary Evaporation: A standard technique for efficiently removing volatile solvents under reduced pressure.

  • High-Vacuum Drying: Used to remove tightly bound solvent molecules from a solid product by applying a deep vacuum, sometimes with gentle heating.

  • Lyophilization (Freeze-Drying): A process where the solvent is frozen and then sublimed under vacuum, which is particularly useful for heat-sensitive compounds.

  • Azeotropic Distillation/Co-evaporation: Involves adding a second solvent (a co-solvent) to form a lower-boiling azeotrope with this compound, facilitating its removal.

Q3: At what temperature and pressure should I run my rotary evaporator to remove this compound?

A3: The optimal conditions for rotary evaporation depend on the stability of your product and the desired rate of evaporation. A general guideline is the "20/40/60 rule," where the cooling condenser is at or below 20°C, the solvent vapor temperature is around 40°C, and the heating bath is set to approximately 60°C. To achieve a boiling point of this compound around 40°C, you will need to reduce the pressure significantly. Please refer to the --INVALID-LINK-- table for more precise pressure settings.

Q4: Can this compound form azeotropes, and how does that affect its removal?

A4: Yes, this compound can form azeotropes. For instance, it forms a binary azeotrope with water, boiling at 87°C and containing approximately 22.5% water by weight. The formation of a lower-boiling azeotrope can be advantageous for removal, as the mixture will boil at a lower temperature than either component alone. This principle is utilized in azeotropic distillation.

Q5: How can I confirm that all the residual this compound has been removed?

A5: The most common and regulatory-accepted method for quantifying residual solvents is Headspace Gas Chromatography (GC-HS) . This technique is highly sensitive and can detect residual solvents at parts-per-million (ppm) levels. Other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of residual solvents, although it is generally less sensitive than GC-HS for trace analysis.

Troubleshooting Guide

This guide addresses common issues encountered when removing residual this compound.

Problem 1: Slow or incomplete solvent removal during rotary evaporation.

Possible Cause Solution
Inadequate Vacuum Check your vacuum pump's performance and ensure all connections on the rotary evaporator are airtight. Listen for hissing sounds that may indicate a leak.
Low Bath Temperature Increase the water bath temperature. However, do not exceed the temperature at which your product is stable.
Condenser is too warm Ensure the coolant is circulating effectively and is at a sufficiently low temperature (ideally 20°C or lower).
High Boiling Point of this compound At a given pressure, the boiling point may still be too high for efficient evaporation. Lower the pressure further. Refer to the --INVALID-LINK-- table.
Formation of an Azeotrope If your product was in an aqueous solution, the this compound/water azeotrope might affect evaporation. Consider adding a co-solvent like ethanol to break the azeotrope or to form a new, lower-boiling one.

Problem 2: Product is "bumping" or foaming in the rotary evaporator.

Possible Cause Solution
Pressure is too low, causing vigorous boiling Increase the pressure slightly to achieve a more controlled boil.
Rotation speed is too high Reduce the rotation speed of the flask.
Flask is too full Only fill the flask to a maximum of half its volume.
Sudden application of vacuum Apply the vacuum gradually to allow for a controlled onset of boiling.

Problem 3: Residual this compound remains even after prolonged high-vacuum drying.

Possible Cause Solution
Solvent is trapped within the crystal lattice of a solid product Gently grind the solid (if stable) to increase the surface area and repeat the vacuum drying. Consider gently heating the sample under vacuum, but be cautious of product degradation.
Strong intermolecular interactions between the product and solvent Consider dissolving the product in a minimal amount of a different, more volatile solvent (e.g., dichloromethane or methanol) and re-evaporating. This can help to "chase out" the less volatile this compound. This is a form of co-evaporation.
Inadequate vacuum Ensure your high-vacuum pump is functioning correctly and can achieve a sufficiently low pressure. Use a cold trap to protect the pump and improve vacuum efficiency.

Troubleshooting Workflow

troubleshooting_workflow start Residual this compound Detected check_method Which removal method was used? start->check_method rotovap Rotary Evaporation check_method->rotovap Rotary Evaporation high_vac High-Vacuum Drying check_method->high_vac High-Vacuum other_method Other Method check_method->other_method Other rotovap_issue Slow evaporation or bumping? rotovap->rotovap_issue high_vac_issue Solvent remains after prolonged drying? high_vac->high_vac_issue consult Consult further resources or consider alternative purification other_method->consult slow_evap Slow Evaporation rotovap_issue->slow_evap Slow Evaporation bumping Bumping/Foaming rotovap_issue->bumping Bumping check_rotovap_params Check vacuum, bath temp, condenser temp slow_evap->check_rotovap_params check_bumping_causes Check pressure, rotation speed, fill volume bumping->check_bumping_causes adjust_rotovap_params Adjust parameters based on troubleshooting guide check_rotovap_params->adjust_rotovap_params analyze Re-analyze for residual solvent (e.g., GC-HS) adjust_rotovap_params->analyze adjust_bumping_params Adjust parameters based on troubleshooting guide check_bumping_causes->adjust_bumping_params adjust_bumping_params->analyze solvent_trapped Solvent Trapped high_vac_issue->solvent_trapped Yes high_vac_issue->analyze No check_high_vac_params Check vacuum level, consider gentle heating solvent_trapped->check_high_vac_params co_evaporation Consider co-evaporation with a more volatile solvent check_high_vac_params->co_evaporation co_evaporation->analyze success Removal Successful analyze->success Below Limit fail Removal Unsuccessful analyze->fail Above Limit fail->consult

Figure 1. A logical workflow for troubleshooting the removal of residual this compound.

Quantitative Data Summary

The following tables provide key physical property data for this compound to aid in the selection and optimization of removal methods.

Table 1: Boiling Point of this compound at Reduced Pressures

Pressure (mbar)Pressure (Torr)Approximate Boiling Point (°C)
1013760112
50037590
20015068
1007552
5037.538
201522
107.510

Note: These are estimated values. The actual boiling point may vary depending on the purity of the solvent and the accuracy of the pressure measurement.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₂O₂
Molar Mass 116.16 g/mol
Boiling Point (at 760 mmHg) 112 °C (234 °F)[3]
Vapor Pressure (at 20°C) 13.3 mmHg
Density (at 20°C) 0.872 g/mL
Solubility in Water (at 20°C) 0.62 g/100 mL
Flash Point 19 °C (66 °F)

Table 3: Azeotropic Data for this compound

Co-solventBoiling Point of Azeotrope (°C)Composition of this compound (% w/w)Composition of Co-solvent (% w/w)
Water87.077.522.5

Detailed Experimental Protocols

Protocol 1: Removal of this compound using a Rotary Evaporator

Objective: To remove residual this compound from a non-volatile or low-volatility product.

Materials:

  • Round-bottom flask containing the product and residual this compound

  • Rotary evaporator with a vacuum pump and a cold trap/condenser

  • Heating bath

Procedure:

  • Transfer the solution containing your product and residual this compound to a round-bottom flask. Do not fill the flask more than halfway.

  • Secure the flask to the rotary evaporator.

  • Set the condenser cooling temperature to a low value, ideally between 0 and 10°C.

  • Begin rotating the flask at a moderate speed (e.g., 120-150 rpm).

  • Set the heating bath to a temperature approximately 20°C higher than the target boiling point of the solvent. For example, for a target boiling point of 40°C, set the bath to 60°C. Caution: Do not exceed the decomposition temperature of your product.

  • Gradually apply vacuum to the system. Refer to Table 1 to determine the approximate pressure required to achieve the desired boiling point. For a 40°C boiling point, aim for a pressure of around 50-60 mbar.

  • Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask.

  • Continue the evaporation until no more solvent is observed to be condensing. To ensure complete removal, you can continue for an additional 10-15 minutes.

  • To stop, first release the vacuum, then stop the rotation, and finally lift the flask from the heating bath.

  • If possible, verify the removal of this compound using an appropriate analytical method (e.g., GC-HS).

Protocol 2: Removal of this compound from a Solid Product by High-Vacuum Drying

Objective: To remove trace amounts of this compound from a solid product.

Materials:

  • Schlenk flask or a round-bottom flask containing the solid product

  • High-vacuum pump (capable of reaching <1 mbar)

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle or oil bath (optional)

Procedure:

  • Place your solid product in a Schlenk flask or a round-bottom flask. If the solid is crystalline, you may gently grind it to increase the surface area.

  • Connect the flask to a high-vacuum line equipped with a cold trap to protect the pump.

  • Slowly open the valve to the vacuum pump to avoid disturbing the solid.

  • Once a high vacuum is achieved, allow the sample to dry for several hours or overnight.

  • For very stubborn residual solvent, gentle heating can be applied. Place the flask in an oil bath or use a heating mantle set to a low temperature (e.g., 30-40°C). Caution: Ensure your product is stable at the applied temperature.

  • After the desired drying time, close the valve to the vacuum pump and then slowly vent the system with an inert gas like nitrogen or argon before turning off the pump.

  • Confirm the removal of the solvent by an appropriate analytical method.

Workflow for Solvent Removal and Verification

solvent_removal_workflow start Product with Residual This compound choose_method Choose Removal Method start->choose_method rotovap Rotary Evaporation choose_method->rotovap Liquid Sample high_vac High-Vacuum Drying choose_method->high_vac Solid Sample lyophilization Lyophilization choose_method->lyophilization Heat-sensitive Sample perform_removal Perform Removal (Follow Protocol) rotovap->perform_removal high_vac->perform_removal lyophilization->perform_removal analyze Analyze for Residual Solvent (GC-HS) perform_removal->analyze decision Solvent Level Acceptable? analyze->decision end Product is Ready decision->end Yes repeat_or_troubleshoot Repeat Removal or Troubleshoot decision->repeat_or_troubleshoot No repeat_or_troubleshoot->choose_method

Figure 2. General workflow for the removal and verification of residual this compound.

References

Technical Support Center: sec-Butyl Acetate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sec-butyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of this compound in the presence of water.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in water a concern?

A1: this compound is an organic ester commonly used as a solvent in various applications, including in the pharmaceutical industry for drug formulation and purification processes. Its stability in aqueous environments is a critical concern because it can undergo hydrolysis, a chemical reaction with water, that degrades the compound. This degradation can lead to the formation of impurities, a decrease in the solvent's efficacy, and potential downstream issues in your experiments.

Q2: What are the primary degradation products of this compound in water?

A2: The primary degradation products of this compound upon hydrolysis are sec-butanol and acetic acid.[1] This reaction is typically catalyzed by the presence of acids or bases.

Q3: What is the solubility of this compound in water?

A3: this compound has limited solubility in water. At room temperature (approximately 20-25°C), its solubility is about 0.5 to 0.8 grams per 100 mL of water.[2][3] It's important to note that solubility can be influenced by temperature; generally, solubility increases with a rise in temperature.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of the aqueous solution significantly impacts the hydrolysis rate of this compound. The hydrolysis is slowest in neutral conditions (around pH 7) and is accelerated in both acidic and basic environments.[1] Under basic conditions, the hydrolysis is often faster than under acidic conditions.

Q5: At what rate does this compound hydrolyze in water?

A5: The hydrolysis of this compound in neutral water is a slow process. Estimated half-lives at 25°C are approximately 3.5 years at pH 7 and decrease significantly as the pH moves away from neutral. For instance, at pH 8, the estimated half-life is around 128 days. These are estimations, and actual rates can vary based on experimental conditions such as temperature and the presence of catalysts.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments involving this compound and water.

Issue 1: Unexpectedly fast degradation of this compound in my aqueous formulation.
  • Question: I prepared an aqueous solution containing this compound, and I'm observing a much faster loss of the ester than anticipated. What could be the cause?

  • Answer: Several factors could be accelerating the degradation of your this compound:

    • pH of the Solution: Check the pH of your aqueous medium. Even a slight deviation from neutral pH can significantly increase the hydrolysis rate. Acidic or basic excipients in your formulation can alter the pH.

    • Temperature: Elevated storage or experimental temperatures will accelerate the hydrolysis reaction.

    • Presence of Catalysts: Besides hydronium and hydroxide ions, other species in your formulation could be acting as catalysts.

Issue 2: Inconsistent results in this compound stability studies.
  • Question: I am getting variable results when I repeat my stability experiments. Why is this happening?

  • Answer: Inconsistent results often stem from a lack of precise control over experimental parameters:

    • Temperature Fluctuations: Ensure your samples are stored and analyzed at a constant and accurately recorded temperature.

    • pH Variability: Small variations in the initial pH of your solutions can lead to different degradation rates. Always prepare fresh buffers and verify the pH before each experiment.

    • Inaccurate Quantification: The method used to measure the concentration of this compound might have high variability. Ensure your analytical method is validated for precision and accuracy.

Issue 3: Difficulty in quantifying this compound in an aqueous matrix.
  • Question: I am struggling to get reliable and reproducible measurements of this compound concentration in my aqueous samples using Gas Chromatography (GC). What are some common pitfalls?

  • Answer: Quantifying a sparingly soluble and volatile compound like this compound in water can be challenging. Here are some common issues and solutions:

    • Sample Preparation: Due to its limited water solubility, you may need to use a co-solvent or perform a liquid-liquid extraction to transfer the this compound into an organic solvent that is more compatible with your GC system. Incomplete extraction will lead to underestimation.

    • Volatility: this compound is volatile. Ensure your sample vials are tightly sealed and that there is minimal headspace to prevent loss of analyte.

    • Chromatographic Issues: Poor peak shape (e.g., tailing) can be due to interactions with the column or injector liner. Ensure your GC system is properly maintained and that the column is appropriate for ester analysis.

Data Summary

The following tables summarize key quantitative data regarding the stability of this compound in water.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)
20~0.8[3]
25~0.5 - 0.7

Note: These are approximate values. Actual solubility may vary with specific experimental conditions.

Table 2: Estimated Hydrolysis Half-Life of this compound in Water at 25°C

pHEstimated Half-Life
7~3.5 years
8~128 days

Note: These are estimated values and should be used as a general guide. Experimental conditions will affect the actual hydrolysis rate.

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

This protocol outlines a general procedure to determine the hydrolysis rate of this compound at a specific pH and temperature.

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer for pH 7 or 8).

  • Reaction Solution Preparation:

    • In a temperature-controlled vessel, add a known volume of the prepared buffer.

    • Spike the buffer with a known concentration of this compound. The final concentration should not exceed its solubility at the experimental temperature.

    • Stir the solution gently to ensure homogeneity.

  • Sampling:

    • At predetermined time intervals (t=0, 1, 2, 4, 8, 24 hours, etc.), withdraw an aliquot of the reaction solution.

  • Sample Quenching & Preparation:

    • Immediately quench the reaction by adding the aliquot to a vial containing an organic extraction solvent (e.g., hexane or methyl tert-butyl ether) and an internal standard. This will stop the hydrolysis and extract the remaining this compound.

    • Vortex the vial vigorously for 1-2 minutes to ensure complete extraction.

    • Allow the layers to separate.

  • Analysis:

    • Analyze the organic layer using a validated GC-FID method (see Protocol 2).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Quantification of this compound in Aqueous Samples by GC-FID

This protocol provides a starting point for developing a GC-FID method for the quantification of this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions (Example):

    • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 200°C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 150°C.

      • Hold at 150°C for 2 minutes.

    • Detector Temperature: 250°C.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

    • Add a constant concentration of an internal standard (e.g., n-butyl acetate or another suitable, non-interfering compound) to each calibration standard.

  • Sample Preparation:

    • Follow the sample preparation steps outlined in Protocol 1 (Step 4). Ensure the same internal standard at the same concentration is used.

  • Calibration and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Inject the prepared samples and use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Below are diagrams to visually represent key processes and workflows related to the stability of this compound.

Hydrolysis_Pathway sec_butyl_acetate This compound products sec-Butanol + Acetic Acid sec_butyl_acetate->products Hydrolysis water Water (H₂O) water->products

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_buffer Prepare Buffer prep_solution Prepare Reaction Solution prep_buffer->prep_solution sampling Incubate and Sample at Time Points prep_solution->sampling extraction Quench & Extract with Internal Standard sampling->extraction gc_analysis GC-FID Analysis extraction->gc_analysis data_analysis Calculate Concentration gc_analysis->data_analysis rate_determination Determine Rate Constant and Half-Life data_analysis->rate_determination

Caption: Experimental workflow for determining hydrolysis rate.

Troubleshooting_Logic decision Parameter Controlled? temp temp decision->temp Temperature ph ph decision->ph pH analysis analysis decision->analysis Analysis Method consistent_results Consistent Results decision->consistent_results Yes to All issue Inconsistent Results issue->decision Check solution solution temp_solution Use temperature- controlled incubator/ water bath temp->temp_solution No ph_solution Prepare fresh buffers and verify pH before use ph->ph_solution No analysis_solution Validate analytical method for precision and accuracy analysis->analysis_solution No

Caption: Troubleshooting logic for inconsistent stability results.

References

Validation & Comparative

A Head-to-Head Battle of Isomers: Sec-Butyl Acetate vs. n-Butyl Acetate as Solvents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yield, and purity. Among the myriad of available options, butyl acetate isomers are frequently employed due to their favorable solvency characteristics and moderate boiling points. This guide provides a detailed, data-driven comparison of two such isomers: sec-butyl acetate and n-butyl acetate, to assist researchers, scientists, and drug development professionals in making informed solvent selections for their synthetic applications.

Physicochemical Properties: A Tale of Two Structures

At the molecular level, the primary distinction between n-butyl acetate and this compound lies in the branching of the butyl group. n-Butyl acetate possesses a linear alkyl chain, while this compound features a branched structure with the acetate group attached to a secondary carbon. This seemingly subtle difference in architecture gives rise to notable variations in their physical and chemical properties, which are summarized in the table below.

PropertyThis compoundn-Butyl AcetateReference
CAS Number 105-46-4123-86-4[1][2]
Molecular Formula C₆H₁₂O₂C₆H₁₂O₂[2][3]
Molecular Weight ( g/mol ) 116.16116.16[2][3]
Boiling Point (°C) 112126.1[4][5]
Melting Point (°C) -99-78[4][5]
Density (g/cm³ at 20°C) 0.86640.8825[4][5]
Flash Point (°C) 1724[1][6]
Vapor Pressure (mmHg at 25°C) 1715[3][7]
Water Solubility ( g/100 mL at 20°C) 0.80.7[3][5]
Hansen Solubility Parameters (MPa⁰.⁵)
   δd (Dispersion)15.015.8
   δp (Polar)3.73.7
   δh (Hydrogen Bonding)7.66.3

The lower boiling point and higher vapor pressure of this compound can be attributed to its branched structure, which reduces the effectiveness of intermolecular van der Waals forces compared to the linear n-butyl acetate. Conversely, n-butyl acetate exhibits a slightly higher density. Notably, their polar and dispersion Hansen solubility parameters are quite similar, suggesting comparable interactions with nonpolar and polar molecules. However, the higher hydrogen bonding parameter (δh) for this compound indicates a slightly greater potential to engage in hydrogen bonding interactions.

Performance in Synthesis: A Comparative Analysis

While direct, head-to-head comparative studies detailing the performance of this compound and n-butyl acetate as solvents in a specific synthetic reaction are not extensively available in the public domain, their differing physicochemical properties allow for informed predictions and highlight key considerations for solvent selection.

Reaction Kinetics:

The rate of a chemical reaction can be influenced by the solvent's ability to solvate the reactants and stabilize the transition state. For reactions proceeding through polar transition states, a more polar solvent can lead to significant rate enhancements. While both isomers are moderately polar, the subtle differences in their structure can be impactful.

A study on the hydrolysis rates of the four butyl acetate isomers by Dahl et al. (1987) provides insight into their relative reactivity, which can be correlated to steric hindrance. The study found the following order of hydrolysis rates: n-butyl acetate > isobutyl acetate > this compound > tert-butyl acetate.[8] This suggests that the steric bulk around the carbonyl group in this compound is greater than in n-butyl acetate, which could translate to slower reaction rates in cases where the solvent molecule is directly involved in the reaction mechanism or where solvation of the transition state is sterically hindered.

Product Yield and Purity:

The choice of solvent can impact product yield and purity by influencing reaction equilibrium, preventing side reactions, and facilitating product isolation. The differing boiling points of the two isomers are a key consideration for product purification. The lower boiling point of this compound (112 °C) allows for easier removal post-reaction, which can be advantageous for thermally sensitive products.[4] Conversely, the higher boiling point of n-butyl acetate (126.1 °C) may be beneficial for reactions requiring higher temperatures.[5]

The solubility characteristics of the solvents also play a crucial role. While their overall solvency is similar for many common organic compounds, subtle differences may arise. For instance, the slightly higher hydrogen bonding capacity of this compound could make it a better solvent for compounds with hydrogen bond donor or acceptor groups.

Experimental Protocols: A Framework for Comparison

To empirically determine the optimal solvent for a specific synthesis, a standardized experimental protocol should be followed. The following outlines a general workflow for comparing the performance of this compound and n-butyl acetate.

Objective: To compare the effect of this compound and n-butyl acetate on the reaction rate, product yield, and purity of a given chemical reaction.

Materials:

  • Reactants and catalyst for the chosen synthesis

  • This compound (synthesis grade)

  • n-Butyl acetate (synthesis grade)

  • Internal standard for chromatographic analysis

  • Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup: Two parallel reactions are set up under identical conditions (reactant stoichiometry, catalyst loading, temperature, and stirring rate). One reaction is conducted in this compound, and the other in n-butyl acetate.

  • Kinetic Monitoring: Aliquots of the reaction mixture are withdrawn at regular time intervals. These samples are quenched (if necessary) and analyzed by a suitable chromatographic technique (GC-MS or HPLC) to determine the concentration of reactants and products. The use of an internal standard is recommended for accurate quantification.

  • Reaction Completion and Work-up: The reactions are allowed to proceed to completion (as determined by the kinetic monitoring). The reaction mixtures are then subjected to an appropriate work-up procedure to isolate the crude product.

  • Yield and Purity Analysis: The isolated crude products are weighed to determine the reaction yield. The purity of the products is then assessed using the same chromatographic method as in the kinetic monitoring, and potentially other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Analysis:

  • Kinetics: Plot the concentration of the limiting reactant versus time for both solvents. The reaction rates can be compared by determining the initial rates or by fitting the data to an appropriate rate law to obtain the rate constants.

  • Yield: Calculate the percentage yield of the product for each solvent.

  • Purity: Compare the chromatograms of the crude products to identify and quantify any impurities formed in each solvent.

The following diagram illustrates a generalized workflow for such a comparative study.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_results Results Reactants Reactants & Catalyst Reaction_SBA Reaction in This compound Reactants->Reaction_SBA Reaction_NBA Reaction in n-Butyl Acetate Reactants->Reaction_NBA Solvents This compound n-Butyl Acetate Solvents->Reaction_SBA Solvents->Reaction_NBA Kinetics Kinetic Monitoring (GC/HPLC) Reaction_SBA->Kinetics Reaction_NBA->Kinetics Workup Work-up & Isolation Kinetics->Workup YieldPurity Yield & Purity Analysis (GC/MS, NMR) Workup->YieldPurity Comparison Comparative Analysis: - Reaction Rate - Product Yield - Purity Profile YieldPurity->Comparison

Fig. 1: Experimental workflow for comparing solvent performance.

Logical Relationship of Key Properties

The selection between this compound and n-butyl acetate as a solvent often involves a trade-off between several key properties. The following diagram illustrates the logical relationships between the structural differences and their impact on practical considerations in a synthesis.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_implications Implications for Synthesis nBA n-Butyl Acetate (Linear Chain) BP_nBA Higher Boiling Point (126.1 °C) nBA->BP_nBA Steric_nBA Less Steric Hindrance nBA->Steric_nBA sBA This compound (Branched Chain) BP_sBA Lower Boiling Point (112 °C) sBA->BP_sBA Steric_sBA Greater Steric Hindrance sBA->Steric_sBA HigherTemp Suitable for Higher Temperature Reactions BP_nBA->HigherTemp EasierRemoval Easier Solvent Removal BP_sBA->EasierRemoval FasterKinetics Potentially Faster Reaction Kinetics Steric_nBA->FasterKinetics SlowerKinetics Potentially Slower Reaction Kinetics Steric_sBA->SlowerKinetics

Fig. 2: Property comparison of n-butyl vs. This compound.

Safety and Environmental Considerations

Both n-butyl acetate and this compound are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1][6] In terms of toxicology, both isomers are considered to have low acute toxicity.[6] They can cause irritation to the eyes, skin, and respiratory tract upon exposure.[6]

From an environmental perspective, both solvents are biodegradable. However, as with most volatile organic compounds (VOCs), their release into the atmosphere should be minimized to prevent contributions to the formation of ground-level ozone.

Conclusion

The choice between this compound and n-butyl acetate as a solvent in chemical synthesis is not a one-size-fits-all decision. The optimal choice depends on the specific requirements of the reaction, including the desired reaction temperature, the polarity of the reactants and transition state, and the thermal sensitivity of the product.

  • n-Butyl acetate , with its higher boiling point and linear structure, may be favored for reactions requiring higher temperatures and where steric hindrance from the solvent is a concern.

  • This compound , with its lower boiling point, offers the advantage of easier removal, which is beneficial for isolating products, especially those that are thermally labile. Its slightly higher hydrogen bonding capability might also be advantageous for specific substrates.

Ultimately, for novel or sensitive synthetic procedures, empirical testing as outlined in the experimental protocol is the most reliable method for determining the superior solvent for a particular application. This data-driven approach will ensure the optimization of reaction conditions to achieve the desired outcomes in terms of kinetics, yield, and purity.

References

A Comparative Guide to the Chemical Reactivity of Tert-Butyl Acetate and Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of tert-butyl acetate and sec-butyl acetate, two common isomers of butyl acetate. The primary difference in their chemical behavior stems from the substitution pattern of the butyl group: tert-butyl acetate possesses a tertiary alkyl group, while this compound has a secondary one. This structural variance leads to significant differences in steric hindrance and carbocation stability, profoundly influencing their reaction mechanisms and rates. This analysis is supported by experimental data from kinetic studies on hydrolysis and other nucleophilic reactions.

Overview of Structural and Electronic Effects

The reactivity of an ester is largely governed by the accessibility of its electrophilic carbonyl carbon to nucleophiles and the stability of any intermediates or leaving groups.

  • Tert-Butyl Acetate: The defining feature of tert-butyl acetate is the bulky tert-butyl group attached to the ester oxygen. This group creates substantial steric hindrance , shielding the carbonyl carbon from nucleophilic attack. Furthermore, the tertiary structure allows for the formation of a highly stable tert-butyl carbocation, which favors reaction pathways involving its formation.

  • This compound: The sec-butyl group is less sterically demanding than the tert-butyl group, allowing for easier nucleophilic access to the carbonyl carbon. The corresponding secondary carbocation is significantly less stable than a tertiary one, making reaction mechanisms that involve its formation less favorable.

These fundamental differences dictate the distinct reactivity profiles of the two isomers, particularly in hydrolysis reactions.

Comparative Analysis of Hydrolysis Reactions

Hydrolysis, the cleavage of the ester bond by water, is a key reaction for characterizing ester reactivity. It can be catalyzed by either acid or base, and the mechanism and rate are highly sensitive to the ester's structure.

In the presence of a strong acid, ester hydrolysis can proceed through several mechanisms. The pathways for tert-butyl acetate and this compound differ significantly due to the factors described above.

  • Tert-Butyl Acetate Mechanism (AAL1): Due to the high stability of the tert-butyl carbocation, tert-butyl acetate hydrolyzes primarily through a unimolecular mechanism involving alkyl-oxygen bond cleavage (AAL1).[1][2] The reaction involves a fast, pre-equilibrium protonation of the carbonyl oxygen, followed by the rate-determining unimolecular dissociation of the protonated ester to form acetic acid and the stable tert-butyl carbocation. The carbocation is then rapidly captured by water.

  • This compound Mechanism (AAC2): Like most esters derived from primary or secondary alcohols, this compound is expected to hydrolyze via the more common bimolecular mechanism involving acyl-oxygen bond cleavage (AAC2). This pathway involves the nucleophilic attack of a water molecule on the protonated ester's carbonyl carbon in the rate-determining step. This mechanism avoids the formation of the less stable secondary carbocation.

The diagram below illustrates the divergent pathways for acid-catalyzed hydrolysis.

G cluster_tbu tert-Butyl Acetate (A_AL_1 Pathway) cluster_sbu This compound (A_AC_2 Pathway) tBu_ester tert-Butyl Acetate tBu_protonated Protonated Ester tBu_ester->tBu_protonated + H+ tBu_protonated->tBu_ester - H+ tBu_carbocation tert-Butyl Carbocation + Acetic Acid tBu_protonated->tBu_carbocation Rate-Determining (Unimolecular) tBu_product tert-Butanol tBu_carbocation->tBu_product + H2O, -H+ sBu_ester This compound sBu_protonated Protonated Ester sBu_ester->sBu_protonated + H+ sBu_protonated->sBu_ester - H+ sBu_intermediate Tetrahedral Intermediate sBu_protonated->sBu_intermediate + H2O Rate-Determining (Bimolecular) sBu_intermediate->sBu_protonated - H2O sBu_product sec-Butanol + Acetic Acid sBu_intermediate->sBu_product - H+

Caption: Acid-catalyzed hydrolysis mechanisms.

Under basic conditions, hydrolysis proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism for both esters. The rate-determining step is the attack of a hydroxide ion on the carbonyl carbon.

Here, the steric hindrance of the alkyl group is the dominant factor. The bulky tert-butyl group significantly shields the carbonyl carbon, making nucleophilic attack much slower compared to the less hindered sec-butyl group.[3] Consequently, tert-butyl acetate undergoes saponification at a much slower rate than this compound.

Enzymatic hydrolysis using esterases also demonstrates the impact of steric hindrance. In a study using rat liver esterases, the rate of hydrolysis decreased as the branching of the butyl group increased. Tert-butyl acetate showed the slowest hydrolysis rate among all four isomers (n-butyl, isobutyl, sec-butyl, and tert-butyl).[3]

Quantitative Data Summary

The following table summarizes key quantitative data on the reactivity of tert-butyl acetate and this compound.

ParameterTert-Butyl AcetateThis compoundKey Factor
Acid Hydrolysis
MechanismPrimarily AAL1 (Unimolecular, Alkyl-Oxygen Fission)[1][2]AAC2 (Bimolecular, Acyl-Oxygen Fission)Carbocation Stability
Activation Energy (Ea)~27.6 kcal/mol[2]Data not available, but expected to be lower than for the AAL1 pathway.Mechanism Difference
Volume of Activation (ΔV‡)~0.0 cm³/mol (consistent with unimolecular dissociation)[2]Typically -5 to -10 cm³/mol for AAC2 reactions[2]Mechanism Difference
Base Hydrolysis
MechanismBAC2 (Bimolecular, Acyl-Oxygen Fission)BAC2 (Bimolecular, Acyl-Oxygen Fission)Steric Hindrance
Rate Constant (kOH)1.5 x 10⁻³ L/mol·s (at 20°C)[4]Estimated to be significantly higher than for tert-butyl acetate.Steric Hindrance
Enzymatic Hydrolysis
Relative Rate42 ± 2 nmol/mg protein (slowest of butyl isomers)[3]62 ± 3 nmol/mg protein (faster than tert-butyl)[3]Steric Hindrance

Reactivity with Other Nucleophiles

The principles of steric hindrance also apply to reactions with other nucleophiles. For instance, tert-butyl acetate exhibits very low reactivity with amines.[5] This lack of reactivity is advantageous in applications such as two-component epoxy paint systems, where it can be used as a non-reactive solvent for both the epoxy resin and the amine curative.[5] In contrast, this compound would be more susceptible to aminolysis under similar conditions.

Experimental Protocols

This protocol describes a typical method for measuring the rate of acid-catalyzed hydrolysis.

G cluster_workflow Kinetic Experiment Workflow prep 1. Preparation - Prepare standard aqueous HCl solution (e.g., 0.1 M). - Prepare stock solution of ester in a suitable solvent. thermo 2. Thermostatting - Place sealed reaction vessels containing the acid solution in a constant-temperature water bath (e.g., 60.00 °C). prep->thermo init 3. Reaction Initiation - Inject a small, known volume of the ester stock solution into the pre-heated acid solution. - Start the timer immediately. thermo->init sample 4. Sampling - At predetermined time intervals, withdraw aliquots from the reaction mixture. init->sample quench 5. Quenching - Immediately add the aliquot to an ice-cold solution or a neutralizing agent to stop the reaction. sample->quench titrate 6. Analysis - Titrate the quenched sample with a standardized NaOH solution to determine the concentration of acetic acid produced. quench->titrate calc 7. Calculation - Plot ln([Ester]t/[Ester]0) vs. time. - The slope gives the pseudo-first-order rate constant (k'). - Calculate the second-order rate constant (k = k'/[H+]). titrate->calc

Caption: Workflow for a hydrolysis kinetics experiment.

Methodology:

  • Materials: Tert-butyl acetate or this compound, standardized hydrochloric acid, standardized sodium hydroxide, phenolphthalein indicator, constant temperature bath, flasks, pipettes, and burette.

  • Procedure: The reaction is initiated by adding a known amount of the ester to a thermostatted solution of aqueous acid.[2]

  • Monitoring: At regular intervals, aliquots are withdrawn from the reaction mixture and the reaction is quenched, often by cooling or neutralization.

  • Quantification: The amount of acetic acid produced is determined by titration with a standard solution of sodium hydroxide.[2]

  • Data Analysis: The reaction follows first-order kinetics with respect to the ester. The rate constant is determined from the slope of a plot of the natural logarithm of the ester concentration versus time. The second-order rate constant is then calculated by dividing the first-order constant by the acid concentration.[2]

Methodology:

  • Materials: Ester, standardized sodium hydroxide solution, standardized hydrochloric acid solution, appropriate solvent (e.g., ethanol-water mixture), reflux apparatus, titration equipment.

  • Procedure: A known excess of standardized NaOH solution is added to a known amount of the ester. The mixture is heated under reflux for a specified period to ensure the reaction goes to completion or is allowed to proceed at a constant temperature for kinetic measurements.

  • Monitoring (Kinetic Run): For kinetic studies, the reaction is conducted at a constant temperature. Aliquots are withdrawn at timed intervals and the reaction is quenched with a known amount of standard acid.[6]

  • Quantification: The concentration of unreacted NaOH is determined by back-titration with a standardized HCl solution.

  • Data Analysis: The second-order rate constant is determined by plotting 1/[Ester] versus time, assuming the initial concentrations of the ester and hydroxide are equal, or by using the integrated rate law for unequal concentrations.[6]

Conclusion

The chemical reactivities of tert-butyl acetate and this compound are markedly different, a direct consequence of their isomeric structures.

  • Tert-butyl acetate is characterized by its low reactivity in bimolecular nucleophilic substitution reactions due to the significant steric hindrance of the tert-butyl group. Its acid-catalyzed hydrolysis proceeds through a unimolecular (AAL1) mechanism involving a stable tertiary carbocation intermediate.

  • This compound is more reactive towards nucleophiles. Its hydrolysis follows the conventional bimolecular (AAC2 and BAC2) pathways , which are typical for esters of secondary alcohols.

These differences are critical for selecting the appropriate isomer for specific applications, such as choosing the non-reactive tert-butyl acetate as a solvent in amine-cured polymer systems or understanding the relative stability of the two compounds in various chemical environments.

References

A Comparative Analysis of Acetate Esters for Extraction Efficiency in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of scientific research and pharmaceutical development, the selection of an appropriate solvent system is a critical determinant of extraction efficiency, yield, and purity of target molecules. Acetate esters, particularly ethyl acetate, butyl acetate, and isopropyl acetate, are frequently employed as extraction solvents due to their favorable solvency characteristics, moderate polarity, and relatively low toxicity. This guide provides an objective comparison of these three commonly used acetate esters, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their extraction protocols.

Physicochemical Properties of Common Acetate Esters

The physical and chemical properties of a solvent play a pivotal role in its extraction performance. Properties such as polarity, boiling point, and water solubility directly influence the solvent's selectivity and ease of removal post-extraction.

PropertyEthyl Acetaten-Butyl AcetateIsopropyl Acetate
Formula C₄H₈O₂C₆H₁₂O₂C₅H₁₀O₂
Molecular Weight 88.11 g/mol 116.16 g/mol 102.13 g/mol
Boiling Point 77.1 °C126 °C89 °C
Density 0.902 g/cm³0.882 g/cm³0.872 g/cm³
Polarity (ET(30)) 43.7 kcal/mol42.1 kcal/mol41.5 kcal/mol
Water Solubility 8.3 g/100 mL (20°C)0.7 g/100 mL (20°C)3.1 g/100 mL (20°C)
Log P (Octanol/Water) 0.731.781.02

Note: Data compiled from various sources. Polarity is represented by the Reichardt dye parameter (ET(30)). Log P is a measure of lipophilicity.

Quantitative Comparison of Extraction Efficiency

Direct comparative studies on the extraction efficiency of these three acetate esters across a wide range of compounds are limited in publicly available literature. However, existing data provides valuable insights into their relative performance in specific applications.

Case Study: Extraction of Keto Acids

A study comparing the extraction efficiency of different organic solvents for α-ketoglutarate (KGA) and pyruvate (PYR) from a fermentation broth provides a direct comparison between ethyl acetate and butyl acetate.

Solventα-Ketoglutarate (KGA) RecoveryPyruvate (PYR) Recovery
Ethyl Acetate 71.3%72.2%
n-Butyl Acetate 70.4%71.4%

In this specific application, ethyl acetate demonstrated a slightly higher extraction efficiency for both keto acids compared to n-butyl acetate[1].

Partition Coefficient Data

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents and is a key indicator of a solvent's extraction capability. A higher partition coefficient for a given solute in a particular solvent system generally indicates a better extraction efficiency.

Solvent SystemSoluteLog P
Water/Ethyl AcetateAcetic Acid-0.17
Water/n-Butyl AcetateAcetic Acid0.74
Water/Isopropyl AcetateAcetic Acid0.38

Note: This data is illustrative and compiled from various sources. The extraction of acidic or basic compounds is highly pH-dependent.

From this limited data, it can be inferred that for a weakly polar compound like acetic acid, the less polar n-butyl acetate has a higher partition coefficient from water compared to ethyl acetate and isopropyl acetate. This suggests that for less polar target molecules, butyl acetate may offer superior extraction from aqueous solutions.

Qualitative Comparison and General Observations

  • Ethyl Acetate is a versatile and widely used extraction solvent due to its balanced polarity, which allows for the extraction of a broad range of compounds.[2] It is effective in extracting both lipophilic and moderately hydrophilic compounds.[2] Its lower boiling point facilitates easy removal after extraction.[2]

  • n-Butyl Acetate is less polar and has a lower water solubility than ethyl acetate. This makes it a potentially better choice for extracting less polar compounds from aqueous matrices, as it will extract fewer polar impurities and form more distinct phase separations. Its higher boiling point, however, requires more energy for removal.

  • Isopropyl Acetate has properties intermediate to ethyl and butyl acetate. Its lower water miscibility compared to ethyl acetate can be advantageous in reducing the co-extraction of water and highly polar solutes, leading to cleaner extracts and easier phase separation, particularly when working with polar aprotic solvents like DMF.[3] Isopropyl acetate is often considered a good alternative when ethyl acetate proves to be too polar for a specific separation.[4]

Experimental Protocols

The following are generalized experimental protocols for liquid-liquid extraction. Specific parameters should be optimized for each application.

General Protocol for Liquid-Liquid Extraction of a Neutral Compound from an Aqueous Solution
  • Sample Preparation: The aqueous solution containing the target compound is placed in a separatory funnel.

  • Solvent Addition: An equal volume of the selected acetate ester (ethyl acetate, n-butyl acetate, or isopropyl acetate) is added to the separatory funnel.

  • Extraction: The separatory funnel is stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release any pressure buildup.

  • Phase Separation: The funnel is allowed to stand until the aqueous and organic layers have clearly separated.

  • Collection: The lower aqueous layer is drained off, and the upper organic layer containing the extracted compound is collected.

  • Drying: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to remove any residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Analysis: The extraction efficiency is determined by analyzing the concentration of the target compound in the initial aqueous solution and in the final extract using a suitable analytical technique (e.g., HPLC, GC-MS).

Protocol for the Extraction of Acidic or Basic Compounds

For acidic or basic compounds, the pH of the aqueous solution must be adjusted to suppress the ionization of the target molecule, thereby increasing its solubility in the organic solvent.

  • For Acidic Compounds: The pH of the aqueous solution should be adjusted to at least 2 pH units below the pKa of the acidic compound using a suitable acid (e.g., HCl).

  • For Basic Compounds: The pH of the aqueous solution should be adjusted to at least 2 pH units above the pKa of the basic compound using a suitable base (e.g., NaOH).

The remainder of the extraction protocol follows the general procedure outlined above.

Visualizing the Extraction Workflow

The following diagram illustrates a typical workflow for a comparative analysis of acetate ester extraction efficiency.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis cluster_comparison Comparison AqueousSample Aqueous Sample (Containing Analyte) Ext_EA Extraction with Ethyl Acetate AqueousSample->Ext_EA Ext_BA Extraction with n-Butyl Acetate AqueousSample->Ext_BA Ext_IPA Extraction with Isopropyl Acetate AqueousSample->Ext_IPA Sep_EA Phase Separation Ext_EA->Sep_EA Sep_BA Phase Separation Ext_BA->Sep_BA Sep_IPA Phase Separation Ext_IPA->Sep_IPA Dry_EA Drying Organic Phase Sep_EA->Dry_EA Dry_BA Drying Organic Phase Sep_BA->Dry_BA Dry_IPA Drying Organic Phase Sep_IPA->Dry_IPA Evap_EA Solvent Evaporation Dry_EA->Evap_EA Evap_BA Solvent Evaporation Dry_BA->Evap_BA Evap_IPA Solvent Evaporation Dry_IPA->Evap_IPA Analysis_EA Quantitative Analysis (e.g., HPLC, GC-MS) Evap_EA->Analysis_EA Analysis_BA Quantitative Analysis (e.g., HPLC, GC-MS) Evap_BA->Analysis_BA Analysis_IPA Quantitative Analysis (e.g., HPLC, GC-MS) Evap_IPA->Analysis_IPA Compare Compare Extraction Efficiencies Analysis_EA->Compare Analysis_BA->Compare Analysis_IPA->Compare

Caption: Workflow for comparing acetate ester extraction efficiency.

Conclusion

The choice between ethyl acetate, n-butyl acetate, and isopropyl acetate for extraction depends heavily on the specific properties of the target compound and the composition of the matrix from which it is being extracted.

  • Ethyl acetate remains a solid, versatile choice for a wide range of applications due to its balanced polarity.

  • n-Butyl acetate is preferable for the extraction of less polar compounds from aqueous solutions, where its lower water solubility can lead to cleaner extracts.

  • Isopropyl acetate offers a good compromise, with lower water miscibility than ethyl acetate, making it advantageous for extractions where minimizing water content in the organic phase is crucial.

While direct, comprehensive comparative data is not abundant, an understanding of the physicochemical properties of these solvents, coupled with the available experimental data, can guide researchers in selecting the most appropriate acetate ester to optimize their extraction protocols. Further head-to-head studies are warranted to build a more complete picture of the relative extraction efficiencies of these valuable solvents.

References

A Comparative Guide to Validating sec-Butyl Acetate Purity via Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like sec-butyl acetate is a critical, non-negotiable step in maintaining the integrity of experimental results and the quality of the final product. Gas Chromatography (GC) stands out as a premier analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a detailed comparison of GC with other methods and presents the necessary protocols and data for its effective implementation.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful technique used to separate and analyze compounds that can be vaporized without decomposition. For this compound, GC with a Flame Ionization Detector (GC-FID) is the industry standard, providing excellent sensitivity for quantifying the ester and its potential impurities.[1][2][3]

Experimental Protocol: GC-FID Analysis

This protocol outlines the steps for determining the purity of a this compound sample by calculating the area percentage of the main component peak relative to all detected peaks.

1. Objective: To quantify the purity of this compound and identify volatile impurities.

2. Materials and Reagents:

  • This compound sample

  • High-purity carrier gas (Nitrogen or Helium)[2][4]

  • High-purity hydrogen and air for FID

  • Carbon Disulfide (CS₂), GC grade (for dilution, if necessary)[1]

  • Microliter syringes for sample injection[2]

3. Instrumentation & Conditions: A gas chromatograph equipped with a flame ionization detector and a capillary column is used.[2] The following table summarizes a typical set of operating conditions.

Table 1: GC-FID Instrumental Parameters

ParameterValue
Column 6% Cyanopropylphenyl, 94% Dimethylpolysiloxane bonded phase fused silica capillary column (e.g., DB-624 or equivalent)
Column Dimensions 30 m length x 0.25 mm internal diameter x 1.4 µm film thickness
Carrier Gas Nitrogen or Helium, 30 mL/min flow rate[4]
Oven Temperature Initial: 60°C, hold for 0 minRamp: 12°C/min to 240°CFinal Hold: 0 min[2]
Injector Split/Splitless, 250°C
Split Ratio 50:1
Injection Volume 1.0 µL[2]
Detector Flame Ionization Detector (FID), 250°C[4]

4. Sample Preparation:

  • Ensure the sample is homogenous.

  • If the concentration is very high or if the sample is viscous, a 1:10 dilution in carbon disulfide may be performed. However, for purity analysis, direct injection of the neat solvent is common.

5. Procedure:

  • Set up the GC instrument according to the parameters in Table 1.

  • Allow the system to stabilize.

  • Inject 1.0 µL of the this compound sample into the GC.

  • Start the data acquisition.

  • At the end of the run, integrate the peaks in the resulting chromatogram.

6. Data Analysis & Purity Calculation: The purity is determined by the area normalization method.[2]

  • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor with the FID, which is a reasonable approximation for hydrocarbons and related esters.

Workflow for GC Purity Validation

The following diagram illustrates the logical flow of the purity validation process from sample handling to the final report.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Sample Receipt StdPrep Standard Preparation (for impurity identification) GCSetup GC Instrument Setup (Table 1 Parameters) Sample->GCSetup SamplePrep Sample Dilution (if required) Injection Inject Sample & Acquire Data GCSetup->Injection DataProc Data Processing (Peak Integration) Injection->DataProc PurityCalc Purity Calculation (Area Normalization) DataProc->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: Workflow for this compound purity validation using Gas Chromatography.

Expected Results

A high-purity this compound sample (typically >99%) will show one major peak.[5] Minor peaks represent impurities, which may include residual reactants like acetic acid and sec-butanol, or isomers such as n-butyl acetate and isobutyl acetate.[2][4]

Table 2: Representative GC Purity Data

ComponentRetention Time (min)Area %Specification
sec-Butanol4.20.08≤ 0.2%
This compound 5.5 99.85 ≥ 99.0%
n-Butyl Acetate5.80.05Report
Acetic Acid7.10.02≤ 0.1%

Comparison with Alternative Purity Methods

While GC is the preferred method for its specificity and ability to quantify volatile impurities, other techniques can provide complementary or preliminary purity information.[6]

Table 3: Comparison of Purity Validation Methods

MethodPrincipleAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile components based on partitioning between a stationary and mobile phase.[2]High specificity and sensitivity; quantifies individual impurities; well-established methods (e.g., NIOSH 1450).[1]Requires specialized equipment; not suitable for non-volatile impurities; water and acidity often require separate tests.[7]
Karl Fischer Titration Titrimetric method specific to water content.Gold standard for moisture determination; highly accurate and precise.Only measures water content, not other organic or inorganic impurities.
Acid Titration Neutralization titration to quantify acidic impurities (e.g., acetic acid).[7]Simple, rapid, and inexpensive for quantifying total acidity.Not specific; does not differentiate between different acidic impurities.
Refractive Index Measurement of how light bends as it passes through the liquid sample.[8]Very fast, simple, and requires minimal sample.Non-specific; highly sensitive to temperature; only useful for detecting gross impurities that significantly alter the bulk property.[8]
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample, identifying functional groups.Fast; provides structural information and can detect classes of impurities (e.g., alcohols, water).Primarily qualitative; quantification is complex and less accurate than GC.

Conclusion

For the comprehensive validation of this compound purity, Gas Chromatography (GC) is the superior method, offering unparalleled specificity and quantitative capability for volatile impurities. It allows for the precise identification and measurement of contaminants such as residual alcohols and isomeric esters. While techniques like Karl Fischer titration and acid titration are essential for determining specific impurities like water and acid content, they do not provide the complete purity profile that GC does.[7] Therefore, a combination of GC for organic purity and specific titrations for water and acidity constitutes a robust and complete quality control strategy for this compound in research and pharmaceutical applications.

References

Sec-Butyl Acetate: A Greener Alternative to Traditional Solvents in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pharmaceutical industry is increasingly prioritizing sustainability, driving the adoption of greener solvents to minimize environmental impact and enhance workplace safety.[1][2] Sec-butyl acetate is emerging as a promising alternative to conventional solvents, offering a balance of performance, reduced toxicity, and improved environmental profile. This guide provides an objective comparison of this compound with traditional solvents such as its isomer, n-butyl acetate, methyl isobutyl ketone (MIBK), and toluene, supported by experimental data and detailed methodologies.

Performance Comparison

This compound's performance as a solvent is comparable to and, in some cases, superior to traditional solvents, particularly in applications like coatings, inks, and as a chemical intermediate in the synthesis of pharmaceuticals.[3][4] Its moderate volatility and strong solvency power make it effective for dissolving a wide range of resins and polymers.[3]

Physicochemical Properties

A comparison of key physical and chemical properties is crucial for solvent selection. The following table summarizes these properties for this compound and its traditional counterparts.

PropertyThis compoundn-Butyl AcetateMethyl Isobutyl Ketone (MIBK)Toluene
CAS Number 105-46-4[5]123-86-4108-10-1108-88-3
Molecular Weight ( g/mol ) 116.16[5]116.16100.1692.14
Boiling Point (°C) 112[5]126.1117-118110.6
Flash Point (°C) 17[5]22144.4
Density (g/cm³ at 20°C) 0.87[5]0.880.800.87
Water Solubility ( g/100 mL at 20°C) 0.8[5]0.71.90.05
Evaporation Rate (BuAc = 1) ~1.21.0[6]1.6[6]2.0[6]

Health and Safety Profile

A significant driver for adopting greener solvents is the reduction of health and safety risks. This compound generally presents a more favorable toxicological profile compared to MIBK and toluene.

Toxicity Data

The following table provides a comparative overview of the acute toxicity and occupational exposure limits for the selected solvents.

Toxicity MetricThis compoundn-Butyl AcetateMethyl Isobutyl Ketone (MIBK)Toluene
LD50 Oral (rat, mg/kg) 3,200[7]10,768[8]2,0805,580
LD50 Dermal (rabbit, mg/kg) No data available>17,600[8]>3,00012,124
LC50 Inhalation (rat, ppm, 4h) >6,000>2,000[8]2,000-4,0004,000
OSHA PEL (TWA, ppm) 200[2]150[9]100200
ACGIH TLV (TWA, ppm) 200[2]150[9]2020

Data for MIBK and Toluene sourced from their respective safety data sheets.

Environmental Impact

The environmental fate and impact of a solvent are critical considerations in green chemistry. This compound and n-butyl acetate are generally considered to have a lower environmental impact than MIBK and toluene.

Ecotoxicity and Biodegradability
Environmental MetricThis compoundn-Butyl AcetateMethyl Isobutyl Ketone (MIBK)Toluene
Aquatic Toxicity (LC50, fish, 96h, mg/L) Data not readily available18 (Fathead minnow)[10]179 (Zebra fish)5.5 (Rainbow trout)
Biodegradability Readily biodegradable[11]Readily biodegradable[11][12]Readily biodegradableReadily biodegradable
Bioaccumulation Potential Low[11]Low[11][12]LowLow

Data for MIBK and Toluene sourced from their respective safety data sheets.

Experimental Protocols

To facilitate the in-house evaluation of this compound as a potential solvent replacement, the following experimental protocols are provided.

Solvent Power Evaluation

A primary function of a solvent is its ability to dissolve a solute. The following procedure can be used to determine the solubility of a solid pharmaceutical compound in various solvents.

Methodology:

  • Place a known, small amount of the solid compound (e.g., 10 mg) into a test tube.

  • Add a small, measured volume of the solvent to be tested (e.g., 0.5 mL).

  • Vigorously mix the contents by flicking the test tube.

  • Observe if the solid dissolves at room temperature. If it dissolves completely, the solvent may be too strong for applications like crystallization.

  • If the solid is not fully dissolved, gradually heat the mixture in a water bath, continuing to add small increments of the solvent until the solid fully dissolves.

  • Record the temperature and the total volume of solvent required to dissolve the solid.

  • This process can be repeated for different solvents to compare their solvating power for a specific compound.[1][3]

Crystallization Efficiency Evaluation

A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.

Methodology:

  • Prepare a saturated solution of the compound in the test solvent at an elevated temperature, as determined in the solvent power evaluation.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.

  • Once crystallization begins, cool the test tube in an ice bath for 10-20 minutes to maximize crystal formation.[3][13]

  • Collect the crystals by filtration and dry them.

  • Calculate the yield of the crystallized product. A higher yield indicates a more efficient crystallization process for that solvent.[13]

Visualizing the Decision-Making Process

The selection of a greener solvent is a multi-faceted process that involves weighing various factors. The following diagrams illustrate key aspects of this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data-Driven Comparison cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Implementation start Identify Need for Solvent Replacement define_criteria Define Performance and Green Criteria start->define_criteria initial_list Generate List of Potential Alternatives define_criteria->initial_list physchem Compare Physicochemical Properties initial_list->physchem toxicity Evaluate Toxicological and Safety Data initial_list->toxicity environmental Assess Environmental Impact initial_list->environmental solvency_test Test Solvency Power physchem->solvency_test final_selection Final Solvent Selection toxicity->final_selection environmental->final_selection performance_test Evaluate Performance in Application solvency_test->performance_test optimization Optimize Process with New Solvent performance_test->optimization optimization->final_selection implementation Implement in Process final_selection->implementation

Caption: Workflow for greener solvent selection.

Property_Comparison cluster_sba This compound cluster_trad Traditional Solvents (MIBK, Toluene) center Solvent Properties sba_perf Good Solvency center->sba_perf Performance sba_safe Lower Toxicity center->sba_safe Safety sba_env Biodegradable center->sba_env Environment trad_perf Established Performance center->trad_perf Performance trad_safe Higher Toxicity Concerns center->trad_safe Safety trad_env Greater Environmental Impact center->trad_env Environment

Caption: High-level property comparison.

Conclusion

This compound presents a compelling case as a greener alternative to traditional solvents like n-butyl acetate, MIBK, and toluene in the pharmaceutical industry. Its favorable balance of performance, lower toxicity, and reduced environmental impact aligns with the principles of green chemistry and the industry's move towards sustainability. While it may not be a universal replacement for all applications, its properties warrant serious consideration and experimental evaluation by researchers and drug development professionals seeking to develop safer and more environmentally friendly processes.

References

A Comparative Guide to sec-Butyl Acetate and Other Solvents in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC), the choice of solvent is a critical factor that dictates the success of a separation. While acetonitrile and ethyl acetate are staples in many laboratories, this guide provides an objective comparison of the performance of sec-butyl acetate against these common solvents, as well as its isomer, n-butyl acetate. This comparison is supported by physicochemical property data and a general experimental protocol for context.

Physicochemical Properties: A Foundation for Performance

The performance of a solvent in HPLC is intrinsically linked to its physical and chemical properties. These properties influence separation efficiency, resolution, peak symmetry, and backpressure. A summary of key properties for this compound and its alternatives is presented below.

Table 1: Physicochemical Properties of Selected HPLC Solvents

PropertyThis compoundn-Butyl AcetateEthyl AcetateAcetonitrile
Molecular Weight ( g/mol ) 116.16[1]116.1688.11[2]41.05
Boiling Point (°C) 112.3126.177.181.6
Density (g/mL at 20°C) 0.8720.880.9020.786
Viscosity (cP at 20°C) 0.730.740.450.37
Polarity Index ~4.0 (estimated)4.04.45.8
UV Cutoff (nm) ~254254256190
Water Solubility ( g/100 mL at 20°C) 0.83[1]0.78.3Miscible

Performance Comparison in HPLC

While direct comparative studies with quantitative performance data for this compound against other solvents in a specific HPLC application are limited in publicly available literature, we can infer performance characteristics based on their physicochemical properties and general HPLC principles.

This compound:

As a solvent, this compound's properties suggest its utility in both normal-phase and, to a lesser extent, reversed-phase chromatography. Its polarity is comparable to its isomer, n-butyl acetate, and ethyl acetate. In normal-phase chromatography, its moderate polarity can offer unique selectivity for the separation of isomers and other closely related compounds.[3][4] The primary drawback of this compound is its relatively high UV cutoff, which limits its use with UV detectors at lower wavelengths where many compounds absorb.

n-Butyl Acetate:

Similar to its isomer, n-butyl acetate is a solvent of moderate polarity. It has been used as a mobile phase component in HPLC.[5] Its performance characteristics are expected to be similar to this compound, with the choice between the two often depending on specific selectivity requirements for a given separation. Like this compound, its high UV cutoff is a significant limitation for UV detection.

Ethyl Acetate:

Ethyl acetate is a widely used solvent in normal-phase chromatography, often in combination with non-polar solvents like hexane.[6][7] Its polarity is slightly higher than the butyl acetate isomers. While it is a versatile solvent, it shares the disadvantage of a high UV cutoff, making it less suitable for applications requiring low-wavelength UV detection.[8]

Acetonitrile:

Acetonitrile is a highly popular solvent in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its low UV cutoff, allowing for sensitive detection at low wavelengths.[9][10] Its miscibility with water across all proportions makes it ideal for gradient elution. In terms of elution strength in reversed-phase chromatography, acetonitrile is generally stronger than methanol and would be significantly stronger than the less polar acetate solvents.

Experimental Protocols

The following are generalized experimental protocols for the separation of butyl acetate isomers, which can be adapted to compare the performance of different solvents.

General Method for Reversed-Phase HPLC Separation of Butyl Acetate Isomers

This protocol provides a starting point for developing a reversed-phase method.[3]

  • Objective: To separate a mixture of butyl acetate isomers (n-butyl acetate, isobutyl acetate, this compound, and tert-butyl acetate).

  • Instrumentation:

    • HPLC system with a UV detector or Refractive Index (RI) detector.

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • n-Butyl acetate, isobutyl acetate, this compound, and tert-butyl acetate standards.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 50:50, v/v). The ratio can be adjusted to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (if sensitivity allows) or RI detector.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare individual and mixed standard solutions of the butyl acetate isomers in the mobile phase.

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution and monitor the elution profile.

    • Adjust the acetonitrile/water ratio to improve the resolution between the isomeric peaks. Increasing the acetonitrile concentration will decrease retention times.

General Method for Normal-Phase HPLC Separation of Butyl Acetate Isomers

Normal-phase chromatography can offer better selectivity for isomers.[3]

  • Objective: To separate a mixture of butyl acetate isomers.

  • Instrumentation:

    • HPLC system with a UV or RI detector.

    • Silica or cyano-bonded column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • n-Butyl acetate, isobutyl acetate, this compound, and tert-butyl acetate standards.

    • Hexane (HPLC grade).

    • Isopropyl Alcohol (IPA) or Ethyl Acetate (HPLC grade).

  • Chromatographic Conditions:

    • Mobile Phase: Hexane with a polar modifier (e.g., Hexane:Isopropyl Alcohol 99:1, v/v). The proportion of the polar modifier can be adjusted.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or RI detector.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare individual and mixed standard solutions of the butyl acetate isomers in the mobile phase.

    • Equilibrate the column with the mobile phase.

    • Inject the mixed standard and observe the chromatogram.

    • To optimize separation, adjust the percentage of the polar modifier. Increasing the polar modifier content will decrease retention times.

Visualizing the Workflow and Solvent Properties

To better understand the experimental process and the relationship between solvent properties and HPLC performance, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Isomer Standards Inject Inject Sample Standard_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phase Equilibrate Equilibrate Column Mobile_Phase_Prep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect Analytes Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Compare Compare Performance Metrics Analyze->Compare

Caption: Experimental workflow for comparing HPLC solvent performance.

Solvent_Properties_Performance cluster_properties Solvent Physicochemical Properties cluster_performance HPLC Performance Metrics Polarity Polarity Selectivity Selectivity / Resolution Polarity->Selectivity Influences Viscosity Viscosity Backpressure Backpressure Viscosity->Backpressure Directly Affects Efficiency Efficiency / Peak Shape Viscosity->Efficiency Impacts UV_Cutoff UV Cutoff Sensitivity Detection Sensitivity UV_Cutoff->Sensitivity Determines

Caption: Relationship between solvent properties and HPLC performance.

Conclusion

This compound presents itself as a potential alternative to more common solvents in specific HPLC applications, particularly in normal-phase chromatography where its unique polarity may offer advantages in selectivity for isomer separations. However, its high UV cutoff is a considerable limitation for applications relying on UV detection at low wavelengths. In reversed-phase applications, acetonitrile remains a superior choice due to its low UV cutoff, low viscosity, and high miscibility with water. The choice between this compound and its isomers or ethyl acetate will largely depend on the specific requirements of the separation, including the polarity of the analytes and the desired selectivity. Further method development and direct comparative studies are needed to fully elucidate the quantitative performance of this compound in a broader range of HPLC applications.

References

A Spectroscopic Showdown: Differentiating sec-Butyl Acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, particularly within pharmaceutical development and materials science, the precise identification of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical and physical properties. This guide provides a detailed spectroscopic comparison of sec-butyl acetate and its three isomers: n-butyl acetate, isobutyl acetate, and tert-butyl acetate. By leveraging key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently distinguish between these closely related esters.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its isomers, providing a quantitative basis for their differentiation.

Spectroscopic TechniqueThis compoundn-Butyl AcetateIsobutyl Acetatetert-Butyl Acetate
¹H NMR (δ, ppm) ~4.8 (sextet), ~2.0 (s), ~1.6 (quintet), ~1.2 (d), ~0.9 (t)~4.0 (t), ~2.0 (s), ~1.6 (quintet), ~1.4 (sextet), ~0.9 (t)~3.8 (d), ~2.0 (s), ~1.9 (m), ~0.9 (d)~1.9 (s), ~1.4 (s)
¹³C NMR (δ, ppm) ~170.7, ~72.5, ~29.0, ~21.2, ~19.5, ~9.7[1]~171.1, ~64.4, ~30.7, ~20.9, ~19.2, ~13.7[2][3]~171.1, ~70.6, ~27.9, ~20.8, ~19.1[4]~170.5, ~80.3, ~28.6, ~22.2[5]
IR (C=O Stretch, cm⁻¹) ~1735-1740[6][7]~1742[7]~1740~1735-1740
IR (C-O Stretch, cm⁻¹) ~1240, ~1027[7]~1243, ~1028[7]~1245, ~1020~1240, ~1150
Mass Spec. (m/z) 116 (M⁺), 87, 73, 56, 43[8][9]116 (M⁺), 73, 61, 56, 43116 (M⁺), 73, 56, 43, 41[10][11]116 (M⁺), 101, 59, 57, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Prepare a solution of the ester by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a drop of the ester between two polished salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or the solvent-filled cell first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency and the C-O stretching region to distinguish between the isomers.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the volatile ester into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Employ electron ionization (EI) as the standard method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Analysis: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. Analyze the spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern for each isomer.

Visualizing the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for differentiating the butyl acetate isomers using the discussed spectroscopic techniques.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Differentiation of Butyl Acetate Isomers cluster_isomers Isomeric Structures cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_differentiation Isomer Differentiation sec_butyl This compound NMR NMR Spectroscopy (¹H and ¹³C) sec_butyl->NMR IR IR Spectroscopy sec_butyl->IR MS Mass Spectrometry sec_butyl->MS n_butyl n-Butyl Acetate n_butyl->NMR n_butyl->IR n_butyl->MS isobutyl Isobutyl Acetate isobutyl->NMR isobutyl->IR isobutyl->MS tert_butyl tert-Butyl Acetate tert_butyl->NMR tert_butyl->IR tert_butyl->MS NMR_data Chemical Shifts, Multiplicity, Coupling Constants NMR->NMR_data IR_data C=O and C-O Stretching Frequencies IR->IR_data MS_data Molecular Ion Peak (M⁺) and Fragmentation Pattern MS->MS_data sec_diff Unique ¹H NMR sextet at ~4.8 ppm NMR_data->sec_diff n_diff Characteristic ¹H NMR triplet at ~4.0 ppm NMR_data->n_diff iso_diff Distinct ¹H NMR doublet for O-CH₂ at ~3.8 ppm NMR_data->iso_diff tert_diff Absence of C-H signal in ¹³C NMR around 60-80 ppm; Strong m/z 57 peak in MS NMR_data->tert_diff MS_data->tert_diff

Caption: Spectroscopic analysis workflow for isomer differentiation.

By carefully applying these spectroscopic methods and comparing the resulting data with the provided reference values, researchers can effectively and unambiguously identify this compound and its isomers.

References

A Comparative Analysis of the Environmental Impact of Butyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of sec-Butyl Acetate and its Isomers (n-Butyl Acetate, Isobutyl Acetate, and tert-Butyl Acetate)

The selection of solvents in research, development, and manufacturing processes carries significant environmental implications. Butyl acetate and its isomers are widely used solvents, each with a unique environmental profile that warrants careful consideration. This guide provides a detailed comparison of the environmental impact of this compound versus its isomers—n-butyl acetate, isobutyl acetate, and tert-butyl acetate—supported by available experimental data.

Quantitative Environmental Impact Data

The following table summarizes key environmental parameters for the four butyl acetate isomers. It is important to note that the data are compiled from various sources and experimental conditions may differ. Therefore, this table should be used as a comparative guide, and for definitive assessments, data generated under identical, standardized conditions is recommended.

ParameterThis compoundn-Butyl AcetateIsobutyl Acetatetert-Butyl Acetate
Biodegradability
Ready BiodegradabilityReadily biodegradable.[1]Readily biodegradable.[2]Readily biodegradable.[3]Inherently to readily biodegradable.
% Degradation (Test Duration)83% (28 days, OECD 301D).81% (20 days).70-75% (28 days, with acclimated bacteria).
Aquatic Toxicity
Fish (LC50, 96h)18 mg/L (Pimephales promelas).[2][4]18 mg/L (Pimephales promelas).[5]17 mg/L (Oryzias latipes).[3][6]240 mg/L (Fish).[7]
Daphnia magna (EC50, 48h)44 mg/L.[2]44 mg/L.25 mg/L.[3]410 mg/L (24h).[7]
Algae (ErC50, 72h)397 mg/L (in analogy to Isobutyl acetate).647.7 mg/L.[8]370 mg/L.[3]64 mg/L (96h).[7]
Volatility (VOC Classification) Classified as a Volatile Organic Compound (VOC).[1]Classified as a Volatile Organic Compound (VOC).[1]Classified as a Volatile Organic Compound (VOC).[1]Classified as a Volatile Organic Compound (VOC) in some jurisdictions; exemptions may apply.

Experimental Protocols

The data presented in this guide are primarily based on standardized test methods developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are internationally recognized for their reliability and reproducibility.

Biodegradability Testing (Based on OECD 301)

The "Ready Biodegradability" of the butyl acetate isomers is typically assessed using the OECD 301 series of tests.[9][10][11] The Closed Bottle Test (OECD 301D) is a common method.[12]

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from sewage treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature.[12] The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.[9][12]

  • Inoculum: Activated sludge from a wastewater treatment plant is commonly used.[9]

  • Test Conditions: The test is performed in the dark to prevent photodegradation, at a controlled temperature (typically 20°C).[12]

  • Measurement: The biochemical oxygen demand (BOD) is measured and expressed as a percentage of the theoretical oxygen demand (ThOD).[12]

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[12]

Aquatic Toxicity Testing

Daphnia sp. Acute Immobilisation Test (Based on OECD 202)

This test assesses the acute toxicity to planktonic invertebrates.[13][14][15]

  • Principle: Young daphnids (Daphnia magna) are exposed to various concentrations of the test substance for 48 hours.[13][14] The endpoint is the immobilization of the daphnids, defined as the inability to swim after gentle agitation.[13]

  • Test Organism: Daphnia magna, less than 24 hours old.[14]

  • Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (20 ± 2°C) and lighting conditions.[13]

  • Measurement: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (median effective concentration) is the concentration estimated to cause immobilization in 50% of the test animals.[14]

Fish, Acute Toxicity Test (Based on OECD 203)

This test evaluates the acute lethal toxicity of a substance to fish.[16][17][18][19][20]

  • Principle: Fish are exposed to the test substance, typically for a 96-hour period.[16][17] The mortality is recorded at specified intervals.

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[16][17]

  • Test Conditions: The test is carried out in a suitable aqueous medium with controlled temperature, pH, and dissolved oxygen levels.[16]

  • Measurement: The number of dead fish is recorded at 24, 48, 72, and 96 hours. The LC50 (median lethal concentration) is the concentration estimated to be lethal to 50% of the test fish over the exposure period.[17][18]

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical flow for comparing the environmental impact of the butyl acetate isomers.

Environmental_Impact_Comparison SecBA This compound Biodegradability Biodegradability SecBA->Biodegradability AquaticToxicity Aquatic Toxicity SecBA->AquaticToxicity Volatility Volatility (VOC) SecBA->Volatility nBA n-Butyl Acetate nBA->Biodegradability nBA->AquaticToxicity nBA->Volatility IsoBA Isobutyl Acetate IsoBA->Biodegradability IsoBA->AquaticToxicity IsoBA->Volatility TertBA tert-Butyl Acetate TertBA->Biodegradability TertBA->AquaticToxicity TertBA->Volatility ReadyBiodeg Ready Biodegradability (%) Biodegradability->ReadyBiodeg FishLC50 Fish LC50 (mg/L) AquaticToxicity->FishLC50 DaphniaEC50 Daphnia EC50 (mg/L) AquaticToxicity->DaphniaEC50 AlgaeErC50 Algae ErC50 (mg/L) AquaticToxicity->AlgaeErC50 VOC_Class VOC Classification Volatility->VOC_Class

Environmental impact comparison workflow.

Conclusion

Based on the available data, all four butyl acetate isomers are generally considered to be readily to inherently biodegradable. In terms of aquatic toxicity, n-butyl acetate, isobutyl acetate, and this compound exhibit a higher toxicity to aquatic organisms compared to tert-butyl acetate, which generally shows lower toxicity. All isomers are classified as Volatile Organic Compounds (VOCs), contributing to the formation of ground-level ozone. The choice of a specific butyl acetate isomer should therefore be guided by a careful consideration of its intended application and the specific environmental risks associated with its use, with a preference for isomers demonstrating lower aquatic toxicity where feasible.

References

A Toxicological Comparison of Sec-Butyl Acetate and Isobutyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the toxicological profiles of sec-butyl acetate and isobutyl acetate, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of appropriate solvents and chemical intermediates.

In the landscape of chemical solvents and reagents, isomeric compounds often present subtle yet significant differences in their biological interactions. This guide provides a detailed comparison of the toxicological profiles of two such isomers: this compound and isobutyl acetate. Understanding these distinctions is paramount for ensuring laboratory safety, interpreting preclinical data, and selecting appropriate compounds in drug development and manufacturing processes.

Comparative Toxicological Data

The following table summarizes the key toxicological endpoints for this compound and isobutyl acetate, compiled from available safety data and scientific studies.

Toxicological EndpointThis compoundIsobutyl Acetate
Acute Oral Toxicity (LD50) 3,200 mg/kg (Rat)[1][2][3][4][5]13,400 mg/kg (Rat)[6][7], 4,763 mg/kg (Rabbit)[6][7]
Acute Dermal Toxicity (LD50) No data available> 17,400 mg/kg (Rabbit)[6][8]
Acute Inhalation Toxicity No lethality at 3,500 ppm for 6 hours (Rat); All rats died at 24,000 ppm for 4 hours[1]4 of 6 rats died at 8,000 ppm for 4 hours; All rats died at 16,000 ppm[6][9]
Skin Irritation Causes skin irritation; Repeated exposure may cause dryness or cracking[2][10][11][12]Moderate skin irritant[13][14]; Prolonged contact can cause drying and cracking[15]
Eye Irritation Causes serious eye irritation[2][3][10]Moderate eye irritant[6][9][13][14]
Skin Sensitization No data available[1]Not a dermal sensitizer[6][9][13][16]
Mutagenicity Unlikely to have genotoxic potential based on metabolite data (sec-butanol and methyl ethyl ketone)[1]No mutagenic potential observed in Salmonella typhimurium (Ames test) or in V79 hamster cells[6][9]
Carcinogenicity Not classifiable as a human carcinogen[10]No evidence of carcinogenicity in animal studies[7][8]
Reproductive/Developmental Toxicity No data on this compound; its metabolite, sec-butanol, showed developmental effects at high concentrations in rats[1]No evidence of adverse effects on sexual function, fertility, or development based on animal experiments[8]

Key Toxicological Differences and Similarities

Both this compound and isobutyl acetate are characterized by low acute toxicity.[16] However, the available data suggests that isobutyl acetate has a higher oral LD50 in rats, indicating lower acute toxicity via ingestion compared to this compound.[1][2][3][4][5][6][7]

In terms of local effects, both isomers are irritants to the skin and eyes.[2][3][10][13][14] this compound is explicitly described as causing "serious eye irritation".[2][3] Both can cause skin dryness and cracking with repeated exposure.[10][12][15] Isobutyl acetate has been shown to be a non-sensitizer in animal and human tests, while data for this compound is lacking.[1][6][9][13][16]

Regarding systemic long-term effects, neither compound is considered carcinogenic.[7][8][10] For mutagenicity, isobutyl acetate has tested negative in standard assays.[6][9] While direct data for this compound is unavailable, its metabolites have shown no genotoxic potential.[1] Data on the reproductive and developmental toxicity of this compound itself is not available, but its metabolite, sec-butanol, has demonstrated developmental effects at maternally toxic doses.[1] Isobutyl acetate has shown no evidence of reproductive or developmental toxicity in animal studies.[8]

Both isomers share a common metabolic pathway, being hydrolyzed by esterases to acetic acid and their corresponding alcohols (sec-butanol and isobutanol).[1][6] This commonality is a basis for some regulatory bodies to group them for the purpose of setting occupational exposure limits.[1][6]

Experimental Methodologies

The toxicological data presented are derived from studies often following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). A representative experimental protocol for assessing acute oral toxicity is described below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality.

Principle: This method involves a stepwise procedure with the use of a minimal number of animals. A group of animals (typically three rodents, usually females) is dosed at a defined starting level (e.g., 2000 mg/kg). The outcome (mortality or survival) determines the next step:

  • If mortality occurs, the test is repeated with a lower dose.

  • If no mortality occurs, the test is repeated with a higher dose.

  • This process continues until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification into one of a series of toxicity classes.

Procedure:

  • Animals: Healthy, young adult rodents (e.g., rats), fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant by adjusting the concentration of the dose formulation.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

  • Pathology: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the evaluation of skin irritation potential, a key toxicological endpoint for both this compound and isobutyl acetate.

Skin_Irritation_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis and Classification in_vitro_test Reconstructed Human Epidermis (RhE) Test (e.g., OECD 439) animal_selection Animal Selection (e.g., Albino Rabbit) in_vitro_test->animal_selection If necessary dose_application Dermal Application of Substance animal_selection->dose_application observation Observation for Erythema and Edema dose_application->observation scoring Draize Scoring observation->scoring analysis Analysis of Irritation Scores scoring->analysis classification Classification (e.g., GHS Category) analysis->classification end Toxicological Profile classification->end Final Report start Test Substance start->in_vitro_test Initial Screening

References

A Comparative Guide to the Synthesis of Sec-Butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sec-butyl acetate, a key solvent and intermediate in various industrial applications, including pharmaceuticals, coatings, and flavorings, can be synthesized through several distinct chemical pathways. The choice of synthesis method is often dictated by factors such as raw material availability, desired product purity, economic viability, and environmental considerations. This guide provides an objective comparison of the primary methods for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthesis Methods at a Glance

The production of this compound is predominantly achieved through three main routes:

  • Esterification of Sec-Butanol and Acetic Acid: A classic and widely practiced method involving the direct reaction of a secondary alcohol with a carboxylic acid.

  • Addition of Acetic Acid to n-Butene: An industrially significant process that utilizes readily available petrochemical feedstocks.

  • Transesterification: A method involving the exchange of the alkoxy group of an ester with sec-butanol.

Comparative Analysis of Synthesis Methods

The following tables provide a summary of quantitative data for each synthesis method, allowing for a direct comparison of their key performance indicators.

Table 1: Comparison of Reaction Conditions and Performance

ParameterEsterification of sec-ButanolAddition of n-Butene to Acetic AcidTransesterification
Reactants sec-Butanol, Acetic Acidn-Butene, Acetic AcidEster (e.g., Propyl Acetate), sec-Butanol
Typical Catalyst Sulfuric Acid (H₂SO₄), Ion Exchange ResinStrong Acidic Cation Exchange Resin, Solid Acid CatalystsMetal Alkoxides, Acid/Base Catalysts
Temperature 100 - 120 °C[1]70 - 120 °C[2][3]60 - 80 °C
Pressure Atmospheric1.0 - 6.0 MPa[4]Atmospheric
Reaction Time 2 - 4 hoursContinuous flow1 - 24 hours[5]
Conversion/Yield ~80.5% (Acetic Acid Conversion)≥90% (n-Butene Conversion)[2]High conversion, up to 90.4%[6]
Selectivity High≥90%[2]High

Table 2: Catalyst Performance in this compound Synthesis

Catalyst TypeMethodCatalyst ExampleReported Yield/ConversionAdvantagesDisadvantages
Homogeneous Acid EsterificationSulfuric Acid (H₂SO₄)High conversionReadily available, low costCorrosive, difficult to separate from product, environmental concerns[7][8]
Heterogeneous Acid Esterification, n-Butene AdditionStrong Acidic Cation Exchange Resin (e.g., Amberlyst-15)Acetic acid conversion up to 70%[9]Easily separable, reusable, less corrosive[7][8][10]Lower activity than homogeneous catalysts, potential for deactivation
Solid Acid n-Butene AdditionNovel Solid Acid Catalystn-Butene conversion ≥90%[2]High selectivity, long catalyst lifetime, reduced equipment corrosion[2]Can be more expensive, may require specific reaction conditions
Enzymatic TransesterificationCandida antarctica lipase B (CAL-B)High enantiomeric excess (ee)[5]High selectivity, mild reaction conditions, environmentally friendlyHigher cost, longer reaction times, potential for enzyme denaturation
Ionic Liquids Transesterification1-butyl-3-methyl-imidazolium imidazolide ([Bmim]Im)90.4% conversion of this compound[6]Reusable, high activity under mild conditionsHigh cost, potential toxicity

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Esterification of Sec-Butanol and Acetic Acid (Fischer Esterification)

This protocol describes a typical lab-scale synthesis using a strong acid catalyst.

Materials:

  • sec-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sec-butanol and glacial acetic acid. A typical molar ratio is 1:1, but an excess of one reactant can be used to shift the equilibrium.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the reaction mixture while stirring.[11]

  • Reflux: Heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction temperature is typically around 100-120°C.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the excess acid and alcohol.

    • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.[11]

    • Wash the organic layer with brine to remove residual water and inorganic salts.[11]

  • Drying and Isolation:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude this compound by simple distillation, collecting the fraction boiling at approximately 112°C.

Method 2: Addition of Acetic Acid to n-Butene

This method is characteristic of an industrial process using a fixed-bed reactor.

Materials:

  • n-Butene

  • Anhydrous Acetic Acid

  • Strong Acidic Cation Exchange Resin (Catalyst)

Procedure:

  • Reactor Setup: A fixed-bed reactor is packed with a strong acidic cation exchange resin.

  • Reaction Execution:

    • A feed stream of n-butene and anhydrous acetic acid is continuously passed through the heated reactor.

    • The reaction is typically carried out at a temperature of 70-80°C and a pressure of 1.6 MPa.[2]

  • Product Separation:

    • The product stream exiting the reactor contains this compound, unreacted acetic acid, and n-butene.

    • The components are separated by distillation. Unreacted starting materials are often recycled back into the feed stream.

Method 3: Transesterification

This protocol provides a general procedure for the synthesis of this compound via transesterification.

Materials:

  • An existing ester (e.g., propyl acetate)

  • sec-Butanol

  • Catalyst (e.g., sodium methoxide or an acid catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting ester and sec-butanol.

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst.

  • Reaction: Heat the mixture, typically at a lower temperature than direct esterification (around 60-80°C), under an inert atmosphere if using a moisture-sensitive catalyst.

  • Product Isolation: The resulting mixture of esters and alcohols is separated by fractional distillation based on their different boiling points.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product sec_butanol sec-Butanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) sec_butanol->reaction acetic_acid Acetic Acid acetic_acid->reaction workup Work-up (Wash & Neutralize) reaction->workup drying Drying workup->drying purification Distillation drying->purification product This compound purification->product

Caption: Workflow for this compound synthesis via Fischer esterification.

nButene_Addition_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Recycle n_butene n-Butene reactor Fixed-Bed Reactor (Solid Acid Catalyst) n_butene->reactor acetic_acid Acetic Acid acetic_acid->reactor separation Distillation reactor->separation product This compound separation->product recycle Recycle Unreacted Reactants separation->recycle recycle->reactor

Caption: Process flow for the industrial synthesis from n-butene and acetic acid.

Transesterification_Signaling_Pathway start_ester Starting Ester (e.g., Propyl Acetate) intermediate Tetrahedral Intermediate start_ester->intermediate sec_butanol sec-Butanol sec_butanol->intermediate catalyst Catalyst (Acid or Base) catalyst->intermediate product_ester This compound intermediate->product_ester product_alcohol Byproduct Alcohol (e.g., Propanol) intermediate->product_alcohol

Caption: Simplified reaction pathway for transesterification.

Conclusion

The selection of a synthesis method for this compound is a multifaceted decision.

  • Fischer esterification is a versatile and well-established laboratory method, though its use of strong, corrosive acids and the need for extensive work-up can be drawbacks.

  • The addition of n-butene to acetic acid is a highly efficient and economically favorable industrial process, particularly when utilizing solid acid catalysts that minimize corrosion and simplify product purification.[2] This method is often preferred for large-scale production due to lower raw material costs.[12]

  • Transesterification offers a milder alternative and can be highly selective, especially with enzymatic catalysts, making it suitable for applications requiring high purity or specific stereoisomers. However, catalyst cost and reaction times can be limiting factors.

Researchers and process chemists should carefully evaluate the trade-offs between raw material cost, reaction conditions, catalyst performance, and downstream processing requirements to determine the optimal synthesis strategy for their objectives.

References

Safety Operating Guide

Proper Disposal of Sec-Butyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of sec-butyl acetate is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.

This compound is a highly flammable liquid and is irritating to the skin and eyes.[1] Improper disposal can lead to significant safety hazards, including fires and explosions, as well as environmental contamination. Therefore, strict adherence to established protocols is essential.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] In case of inadequate ventilation, use a suitable respirator.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][4][5][6] Use non-sparking tools and explosion-proof equipment when handling the substance.[1][4][6][7][8]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[1][3][4][6][9]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[2][4]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2]

  • Small Quantities (Lab Scale):

    • For small amounts of unused or surplus this compound, the preferred method is to offer it to a licensed disposal company.[1]

    • Alternatively, it can be burned in a chemical incinerator equipped with an afterburner and scrubber, but this should only be performed by trained personnel at a designated facility.[1][4]

  • Contaminated Materials:

    • Absorbent materials (e.g., vermiculite, sand) used to clean up spills should be collected using non-sparking tools and placed in a suitable, sealed container for disposal.[6][7][8]

    • Contaminated personal protective equipment, such as gloves, should be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[1]

  • Empty Containers:

    • Empty containers of this compound retain product residue and vapors and can be dangerous.[7]

    • Treat empty containers as hazardous waste and dispose of them in the same manner as the unused product.[1][2] Do not attempt to clean them for reuse unless following a specific, approved protocol.

  • Spill Response and Cleanup:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Remove all sources of ignition.[1][7][8]

    • Contain the spill using an inert, non-combustible absorbent material.[6][7][8]

    • Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[6][8]

    • Clean the spill area with soap and water, collecting the cleaning water for proper disposal if necessary.[7]

    • Prevent spilled material from entering drains, sewers, or waterways.[1][2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueSource
UN Number1123[1]
Transport Hazard Class3 (Flammable Liquid)[1]
Packing GroupII[1]
Reportable Quantity (RQ)5000 lbs[1]
Flash Point17°C (63°F)[10]
Oral LD50 (Rat)3,200 mg/kg[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent (e.g., sand, vermiculite) is_spill->contain_spill Yes is_empty_container Is it an empty container? is_spill->is_empty_container No collect_spill Collect with non-sparking tools contain_spill->collect_spill spill_waste_container Place in a sealed, labeled hazardous waste container collect_spill->spill_waste_container licensed_disposal Arrange for pickup by a licensed waste disposal company spill_waste_container->licensed_disposal treat_as_product Treat as unused product is_empty_container->treat_as_product Yes is_surplus Is it surplus/unused product? is_empty_container->is_surplus No treat_as_product->is_surplus is_surplus->licensed_disposal Yes incineration Alternatively, send for chemical incineration at an approved facility licensed_disposal->incineration Or end End: Proper Disposal licensed_disposal->end incineration->end

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Sec-butyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for the handling and disposal of sec-butyl acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Properties and Exposure Limits of this compound

The following table summarizes the key quantitative data for this compound, including its physical and chemical properties, as well as occupational exposure limits.

PropertyValue
Physical & Chemical Properties
Molecular FormulaC₆H₁₂O₂
Molecular Weight116.16 g/mol [1][2]
AppearanceColorless liquid with a fruity odor[2][3]
Boiling Point112 °C (234 °F)[1][3][4]
Melting Point-99 °C (-146 °F)[2][4]
Flash Point17 °C (62 °F)[1][3]
Vapor Pressure10 mmHg at 20 °C
Specific Gravity0.872 at 20 °C[1]
Water Solubility0.8%[1][3]
Lower Explosive Limit (LEL)1.7%[1][3]
Upper Explosive Limit (UEL)9.8%[1][3]
Occupational Exposure Limits
NIOSH REL (TWA)200 ppm (950 mg/m³)[3][5]
OSHA PEL (TWA)200 ppm (950 mg/m³)[3][6]
ACGIH TLV (TWA)200 ppm (950 mg/m³)[4][6]
IDLH1700 ppm[1][5]

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Pre-Handling Preparations
  • Engineering Controls: All work with this compound must be conducted in a well-ventilated area.[7] A chemical fume hood is required.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is available and in good condition.

    • Eye Protection: Wear chemical safety goggles and a face shield.[4]

    • Skin Protection: Wear solvent-resistant gloves and a lab coat or other protective clothing.[6][8][9]

    • Respiratory Protection: If ventilation is inadequate or exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4][6]

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[1][4][7][10] Ensure all containers are properly grounded and bonded to prevent static discharge.[4][7]

Handling Procedure
  • Container Handling: Keep containers tightly closed when not in use.[4][7]

  • Dispensing: When transferring this compound, do so slowly to minimize splashing and vapor generation.

  • Spill Prevention: Handle over a spill tray or in a designated containment area.

  • Avoidance of Incompatibles: Keep away from strong oxidizing agents, nitrates, alkalis, and acids.[3] Also, avoid heat, sparks, and open flames.[4][7][10]

Post-Handling
  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8]

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste Segregation and Collection
  • Waste Container: Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads) and contaminated PPE should be disposed of as hazardous waste.

Spill Response
  • Small Spills: For small spills, absorb the material with an inert absorbent such as sand or earth.[1] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1]

  • Large Spills: In the event of a large spill, evacuate the area immediately.[4] Isolate the spill area and prevent entry into waterways and sewers.[1] Contact your institution's environmental health and safety department for assistance.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Final Disposal
  • Regulatory Compliance: All this compound waste must be disposed of in accordance with local, state, and federal regulations. Do not pour down the drain.[4]

  • Waste Management: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical flow of the handling and disposal procedures for this compound.

G cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling cluster_disposal 4. Disposal Plan prep_eng Engineering Controls: Fume Hood, Eyewash, Shower prep_ppe Personal Protective Equipment: Goggles, Gloves, Lab Coat, Respirator prep_eng->prep_ppe prep_equip Equipment: Non-Sparking Tools, Grounded Containers prep_ppe->prep_equip handle_container Keep Containers Closed prep_equip->handle_container Proceed to Handling handle_dispense Slow Dispensing handle_container->handle_dispense handle_spill_prev Use Spill Tray handle_dispense->handle_spill_prev handle_avoid Avoid Incompatibles & Ignition Sources handle_spill_prev->handle_avoid post_decon Decontaminate: Wash Hands & Exposed Skin handle_avoid->post_decon Handling Complete post_storage Store Properly post_decon->post_storage disp_collect Collect Waste in Designated Container post_storage->disp_collect Generate Waste disp_spill Spill Response: Absorb & Contain disp_collect->disp_spill disp_final Final Disposal: Licensed Waste Management disp_spill->disp_final

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butyl acetate
Reactant of Route 2
Reactant of Route 2
Sec-butyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.